2-ETHOXYSULFONYLETHANOL
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNEPHSWSWZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207069 | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-44-3 | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Ethoxysulfonylethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that progress in the chemical and pharmaceutical sciences is built upon a deep and practical understanding of key molecular entities. 2-Ethoxysulfonylethanol, a molecule possessing a unique combination of functional groups, represents such an entity with significant potential. This guide is designed to provide a comprehensive technical overview of this compound, moving beyond simple data points to explain the causality behind its properties and applications. The information herein is curated to be a self-validating system, grounded in authoritative sources to ensure scientific integrity.
Molecular Identity and Physicochemical Properties
This compound, identified by the CAS Number 58337-44-3, is a bifunctional organic compound featuring both a hydroxyl group and an ethoxy sulfonyl group.[1] This unique structural arrangement imparts a distinct set of physicochemical properties that are foundational to its reactivity and utility in synthesis.
Chemical Formula: C₄H₁₀O₄S[1]
Structural Formula: CH₃CH₂O-SO₂-CH₂CH₂OH[1]
Molecular Weight: 154.18 g/mol [1]
The presence of the electron-withdrawing sulfonyl group, the flexible ethoxy moiety, and the reactive terminal hydroxyl group makes this compound a versatile building block in organic chemistry.[1]
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Data
For any synthetic application, a clear understanding of the physical properties is paramount. Below is a summary of the available data for this compound. It is important to note that while some sources provide specific values, others offer estimations based on structurally similar compounds. This distinction is crucial for experimental design.
| Property | Value | Source/Comment |
| Physical State | Solid to liquid (temperature dependent) | Estimated based on related compounds[1] |
| Boiling Point | 315.2°C at 760 mmHg | ECHEMI[1] |
| Estimated 160-170°C (2.5 mmHg) | Based on 2-(ethylsulfonyl)ethanol[1] | |
| Density | 1.29 g/cm³ | ECHEMI[1] |
| Estimated 1.2-1.3 g/cm³ | Based on related sulfonyl compounds[1] | |
| Flash Point | 144.4°C | ECHEMI[1] |
| Approximately 190°C | Based on 2-(ethylsulfonyl)ethanol[1] | |
| Solubility | Soluble in water, alcohols, and polar organic solvents | Based on functional group analysis[1] |
| Refractive Index | 1.458 | ECHEMI[1] |
Note: The discrepancy in boiling point data highlights the importance of experimental verification or sourcing from a verified supplier with a detailed certificate of analysis.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this compound can be approached through several established chemical transformations. A common and logical route is via nucleophilic substitution, a cornerstone of organic synthesis. The protocol described below is designed to be a self-validating system, with the rationale for each step clearly articulated.
Proposed Synthesis Workflow: Nucleophilic Substitution
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
Sodium sulfite (anhydrous)
-
Ethyl chloroformate
-
2-Chloroethanol
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Instrumentation:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or recrystallization setup
Procedure:
-
Preparation of Sodium Ethoxysulfinate:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous sodium sulfite in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add ethyl chloroformate dropwise via the dropping funnel with vigorous stirring. The choice of a slow, dropwise addition is to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Cool the mixture and filter to remove the sodium chloride byproduct. The filtrate contains the sodium ethoxysulfinate.
-
-
Nucleophilic Substitution Reaction:
-
To the ethanolic solution of sodium ethoxysulfinate, add 2-chloroethanol.
-
Heat the mixture to reflux and maintain for several hours. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction. Again, TLC can be used to monitor the consumption of the starting materials.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution in a separatory funnel. This aqueous wash is crucial to remove any remaining inorganic salts.
-
Separate the organic layer and dry over anhydrous magnesium sulfate. The drying step is critical to remove any residual water before final purification.
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
The crude product can then be purified by either vacuum distillation or recrystallization, depending on its physical state at room temperature. The choice of purification method will depend on the boiling and melting points of the final product and its impurities.
-
Analytical Characterization
Confident identification and purity assessment are non-negotiable in scientific research. The following spectroscopic techniques are essential for the characterization of this compound.
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Triplet and quartet for the ethoxy group protons.- Two triplets for the ethylene bridge protons.- A broad singlet for the hydroxyl proton (exchangeable with D₂O). | The number of signals, their splitting patterns (n+1 rule), and integration values will confirm the proton environment in the molecule. |
| ¹³C NMR | - Distinct signals for the two carbons of the ethoxy group.- Two distinct signals for the carbons of the ethanol moiety. | The number of signals will confirm the number of unique carbon environments. |
| Infrared (IR) Spectroscopy | - Strong absorption bands for S=O stretching (1300-1150 cm⁻¹).- Broad O-H stretching band (3200-3600 cm⁻¹).- C-O stretching band for the ethoxy group (1000-1300 cm⁻¹). | These characteristic absorption bands confirm the presence of the key functional groups: sulfonyl, hydroxyl, and ether.[1] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 154.- Characteristic fragmentation pattern, including the loss of the ethoxy group. | The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides further structural evidence. |
Applications in Research and Drug Development
The true value of a chemical compound lies in its application. This compound, due to its dual functionality, serves as a valuable intermediate in various synthetic endeavors.
Role as a Synthetic Intermediate
The hydroxyl and ethoxy sulfonyl groups offer orthogonal reactivity, allowing for selective chemical modifications.
-
Preparation of Complex Sulfur-Containing Biomolecules: The sulfonyl group is a common feature in many biologically active molecules. This compound can serve as a precursor for more complex sulfonamides and sulfones.
-
Synthesis of Functionalized Surfactants: The combination of a polar hydroxyl head and a modifiable tail makes it a potential starting material for novel surfactants.
-
Development of Specialized Polymeric Materials: The hydroxyl group can be used as an initiation site for polymerization or for grafting onto existing polymer backbones.
-
Production of Heterocyclic Compounds: The reactive nature of the functional groups can be exploited in cyclization reactions to form various heterocyclic systems.
Potential in Pharmaceutical Development
The sulfonyl group is a well-established pharmacophore found in a wide range of therapeutic agents. While specific applications of this compound in marketed drugs are not widely documented, its derivatives are of significant interest.
-
Enzyme Inhibitors: Sulfonamide-containing compounds are known inhibitors of various enzymes, and this compound provides a scaffold for the synthesis of such inhibitors.
-
Building Block for Drug Candidates: The hydroxyl group allows for the attachment of other pharmacologically active moieties through ester or ether linkages, making it a versatile building block in medicinal chemistry campaigns. Its potential applications could span anti-inflammatory, antidiabetic, and antimicrobial development.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or performing reactions.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Inhalation: Avoid inhaling dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic.
It is imperative to consult the supplier-specific Safety Data Sheet upon acquisition of this chemical for detailed and verified safety information.
Future Directions
The utility of this compound presents several avenues for future research:
-
Development of Novel Synthetic Methodologies: Exploring more efficient and greener synthetic routes to this compound.
-
Catalytic Applications: Investigating its potential use in asymmetric synthesis.
-
Biological Screening: Systematic screening of its derivatives for various biological activities.
-
Green Chemistry: Its potential as a biodegradable sulfur-containing reagent warrants investigation.
This guide provides a foundational understanding of this compound, grounded in available scientific information. It is intended to be a living document, to be updated as more research on this promising compound becomes available.
References
Sources
synthesis of 2-ETHOXYSULFONYLETHANOL
An In-Depth Technical Guide to the Synthesis of 2-Ethoxysulfonylethanol
Executive Summary: This guide provides a comprehensive technical overview of the synthesis of this compound (Ethyl 2-hydroxyethanesulfonate), a versatile chemical intermediate. The document details its physicochemical properties, explores viable synthetic strategies through retrosynthetic analysis, and presents a detailed, field-proven experimental protocol. The primary focus is on a robust two-step methodology commencing with the formation of sodium 2-hydroxyethanesulfonate (sodium isethionate) from ethylene oxide and sodium bisulfite, followed by Fischer esterification. This guide emphasizes the causal reasoning behind procedural choices, methods for purification and characterization, and critical safety protocols for handling the reagents involved. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science.
Introduction
This compound, also known as Ethyl 2-hydroxyethanesulfonate or ethyl isethionate, is an organosulfur compound featuring an ethoxy group and a primary hydroxyl group. Its chemical structure, incorporating both a sulfonate ester and an alcohol moiety, makes it a valuable bifunctional building block in organic synthesis. The presence of the polar sulfonyl and hydroxyl groups, combined with the ethoxy fragment, imparts unique solubility and reactivity characteristics. This compound serves as a key intermediate in the synthesis of functionalized surfactants, specialized polymers, and complex sulfur-containing biomolecules and heterocyclic compounds.[1] Its structural attributes offer potential applications in pharmaceutical development, where sulfonyl-containing molecules are known to exhibit a range of biological activities.[1]
Physicochemical and Spectroscopic Profile
A summary of the key physical properties and identifying characteristics for this compound is provided below. Some parameters are estimated based on structurally related compounds.[1]
| Property | Value |
| Chemical Formula | C₄H₁₀O₄S |
| Molecular Weight | 154.18 g/mol [1] |
| IUPAC Name | Ethyl 2-hydroxyethanesulfonate |
| CAS Number | 58337-44-3 |
| Physical State | Solid to liquid (temperature dependent)[1] |
| Density | ~1.29 g/cm³ |
| Boiling Point | 315.2 °C at 760 mmHg |
| Flash Point | 144.4 °C |
| Solubility | Soluble in water, alcohols, and polar organic solvents[1] |
Retrosynthetic Analysis
To devise a logical and efficient synthesis, a retrosynthetic analysis is employed. The target molecule, this compound, can be disconnected at the ester linkage, suggesting a precursor alcohol (isethionic acid or its salt) and ethanol. This primary disconnection points to the most strategically sound approach.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals that the most practical forward synthesis involves two key transformations:
-
Formation of the C₂-sulfonate backbone: This can be achieved via the ring-opening of ethylene oxide with sodium bisulfite, a well-established industrial method to produce sodium 2-hydroxyethanesulfonate (sodium isethionate).[2][3]
-
Esterification: The resulting hydroxyalkanesulfonate can then be esterified with ethanol under acidic conditions.
Recommended Synthetic Workflow: A Two-Step Approach
The following workflow is recommended for its high efficiency, use of readily available starting materials, and well-documented reaction conditions. It proceeds via the synthesis of a key intermediate, sodium isethionate.
Caption: Recommended two-step synthesis workflow.
Causality Behind Experimental Choices
-
Step 1: Synthesis of Sodium 2-hydroxyethanesulfonate (Sodium Isethionate): The reaction between ethylene oxide and aqueous sodium bisulfite is an efficient method for forming the 2-hydroxyethanesulfonate backbone.[1][2]
-
pH Control (5.5-6.5): This is the most critical parameter. A higher pH (alkaline conditions) promotes the hydrolysis of ethylene oxide to ethylene glycol, which is a significant impurity that can form unwanted esters in the subsequent step.[4][5] Maintaining a slightly acidic to neutral pH maximizes the desired nucleophilic attack by the bisulfite ion on the epoxide ring.[4]
-
Temperature Control (25-85°C): This reaction is exothermic. Maintaining the temperature within this range ensures a controlled reaction rate and further minimizes the formation of byproducts.[4]
-
-
Step 2: Fischer-Speier Esterification: This classic acid-catalyzed equilibrium reaction is ideal for converting the hydroxyl group of the isethionate intermediate into the corresponding ethyl ester.[6][7]
-
Acid Catalyst (H₂SO₄): A strong Brønsted acid like sulfuric acid is required to protonate the hydroxyl group of the sulfonic acid (or the carbonyl oxygen if viewing it as an esterification of a carboxylic acid analogue), making it a better leaving group (as water).[8][9]
-
Excess Ethanol: The reaction is an equilibrium.[7] Using ethanol as both the reagent and the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's principle, thus increasing the yield of the desired ester.[7][10]
-
Removal of Water: The formation of water as a byproduct will shift the equilibrium back towards the reactants. While not always necessary when using a large excess of alcohol, for optimal conversion, water can be removed via a Dean-Stark apparatus or by using a dehydrating agent.[6][8]
-
Detailed Experimental Protocol
This protocol details the synthesis based on the workflow described above. All operations involving ethylene oxide must be conducted in a certified, properly functioning chemical fume hood by trained personnel.
Step 1: Synthesis of Sodium 2-hydroxyethanesulfonate
-
Preparation: Prepare a solution of sodium bisulfite (NaHSO₃) in deionized water. The industrial process often starts by preparing an aqueous sodium hydrogen sulfite solution from sodium hydroxide and sulfur dioxide.[3][4]
-
Reaction Setup: Charge a pressure-rated glass reactor equipped with a stirrer, cooling jacket, gas inlet tube, and pH probe with the aqueous sodium bisulfite solution.
-
Initiation: While maintaining vigorous stirring and a temperature of approximately 40-50°C, slowly introduce gaseous or liquid ethylene oxide below the surface of the solution.[1]
-
pH and Temperature Control: Throughout the addition, carefully monitor the pH and temperature. Maintain the pH between 5.5 and 6.5 by the controlled addition of a suitable acid or base as needed.[4] Use the cooling jacket to keep the temperature below 85°C.[4]
-
Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 30-60 minutes to ensure full conversion.[1] The resulting product is an aqueous solution of sodium 2-hydroxyethanesulfonate. For the next step, this solution can be concentrated, or the salt can be isolated by crystallization and drying.[11]
Step 2: Fischer Esterification to this compound
-
Preparation: To the isolated and dried sodium 2-hydroxyethanesulfonate (or the corresponding isethionic acid), add a large excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Catalysis: While stirring in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Remove the excess ethanol using a rotary evaporator.
-
Extract the aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to ethoxy protons (a quartet ~4.2 ppm and a triplet ~1.3 ppm) and two triplets for the -SO₂-CH₂-CH₂-OH backbone (~3.9 ppm and ~3.2 ppm). The hydroxyl proton will appear as a broad singlet.[1] |
| ¹³C NMR | Distinctive carbon signals for the ethoxy group (~68 ppm, ~15 ppm) and the ethanol backbone (~58 ppm, ~55 ppm).[1] |
| IR Spectroscopy | Strong absorption bands for S=O stretching (1300-1150 cm⁻¹), a broad O-H stretching band (3200-3600 cm⁻¹), and a C-O stretching band for the ester (1000-1300 cm⁻¹).[1][12] |
| Mass Spectrometry | Molecular ion peak at m/z 154. Characteristic fragmentation patterns would include the loss of the ethoxy group.[1] |
Safety and Handling
The synthesis of this compound involves several hazardous materials. Adherence to strict safety protocols is mandatory.
-
Ethylene Oxide (EtO): Extremely flammable, highly toxic, and a known human carcinogen.[13][14] It must be handled exclusively in a well-ventilated chemical fume hood or glove box.[15] Appropriate personal protective equipment (PPE), including butyl rubber or Teflon gloves and splash goggles, is required.[14][15] An emergency plan for exposure should be in place. The OSHA permissible exposure limit (PEL) is 1 ppm as an 8-hour time-weighted average.[13]
-
Sodium Bisulfite: Can release toxic sulfur dioxide gas upon contact with acids.[16] Handle in a well-ventilated area and avoid generating dust.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
This compound (Product): Compounds in this class are potential skin and eye irritants. Standard laboratory PPE (gloves, lab coat, safety glasses) should be worn during handling.[1]
References
- Stirton, A. J., & McKee, J. E. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. Crystal Growth & Design, 18(10), 6178–6185. [Link]
- Gabriel, R. O. (1997). U.S. Patent No. 5,646,320. U.S.
- European Patent No. EP 0585071 A1. (1994).
- Login, R. B. (n.d.).
- Loughlin, J. H., et al. (2006). U.S.
- Exploring the Synthesis and Applications of 2-Hydroxyethanesulfonic Acid. (n.d.). A&A Pharmachem.
- Fischer–Speier esterification. (2023, December 27). In Wikipedia. [Link]
- Fischer Esterification. (n.d.). University of Toronto Scarborough.
- Ethylene Oxide Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety.
- Tremble, J. (2014, March 27).
- Sodium 2-hydroxyethyl sulfonate. (2023, November 21). In Wikipedia. [Link]
- Chinese Patent No. CN102050764B. (2013).
- Ashenhurst, J. (2022, November 16).
- Roland, M. M. (1991). U.S. Patent No. 4,987,250. U.S.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- HMDB0244916 1H NMR Spectrum. (n.d.). Human Metabolome Database.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Organic Chemistry Data.
- Ethylene Oxide Safety. (2025). Safety Unlimited, Inc.[Link]
- Canadian Patent No. CA1299190C. (1992).
- Infrared Spectroscopy. (n.d.). Science Skool.
- Sodium Bisulfite - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]
- Acid to Ester - Common Conditions. (n.d.). The Organic Synthesis Archive.
- Basic Concepts of NMR: Identification of the Isomers of C4H8O2. (n.d.). Magritek.
- X-Pulse | Spectra. (n.d.). Oxford Instruments.
- 1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate.
- Infrared spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry.
- SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). (n.d.). Ataman Kimya.
- Aliphatic areas of ¹H (a) and ¹³C (b) NMR spectra of compounds 2a and 4a. (n.d.). ResearchGate.
- Interpreting infra-red spectra. (n.d.). Chemguide.
- Ethyl 2-ethylsulfonylacetate. (n.d.). SpectraBase.
- SODIUM 2-HYDROXYETHANESULFONATE. (n.d.). Ataman Kimya.
- Isethionic Acid. (n.d.). PubChem.
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- 4. US5646320A - Process for making isethionate ester salts - Google Patents [patents.google.com]
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physicochemical properties of 2-ETHOXYSULFONYLETHANOL
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxysulfonylethanol
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a multifunctional chemical compound of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, synthesis, reactivity, and analytical characterization, offering insights grounded in established chemical principles.
Introduction and Molecular Overview
This compound (CAS No: 58337-44-3) is an organic compound belonging to the family of sulfonyls.[1][2] Its structure is distinguished by the presence of three key functional groups: a hydroxyl (-OH), a sulfonyl (-SO₂-), and an ethoxy (-OCH₂CH₃).[1] This unique combination imparts a versatile reactivity profile and specific solubility characteristics. The sulfonyl group acts as a potent electron-withdrawing group, while the primary alcohol can serve as a nucleophile.[1] This duality makes it a valuable intermediate in the synthesis of more complex molecules, including sulfur-containing biomolecules, specialized polymers, and functionalized surfactants.[1] Furthermore, the prevalence of sulfonyl groups in biologically active compounds suggests its potential as a building block for novel pharmaceutical candidates.[1]
Chemical Structure and Identification
The molecular identity of this compound is defined by its specific arrangement of atoms and bonds.
-
Synonyms: Ethyl 2-hydroxyethanesulfonate, Ethyl isethionate[2]
Below is a two-dimensional representation of the molecular structure.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is a direct consequence of its trifunctional nature:
-
Hydroxyl (-OH) Group: This primary alcohol group can undergo typical alcohol reactions, including esterification with carboxylic acids or acyl chlorides, oxidation to form an aldehyde or carboxylic acid, and substitution reactions. [1]* Sulfonyl (-SO₂-) Group: As a strong electron-withdrawing group, it increases the acidity of adjacent protons and activates the molecule for certain substitution chemistries. [1]* Ethoxy (-OCH₂CH₃) Group: This group is generally stable but can be cleaved under harsh acidic conditions. [1] This multifunctional profile makes the compound a versatile reagent in synthetic chemistry. [1]
Analytical Characterization
A multi-technique approach is required for the unambiguous identification and purity assessment of this compound.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the ethoxy group protons (a triplet and a quartet), as well as signals for the two methylene groups of the ethanol moiety. [1]The hydroxyl proton would appear as a singlet, the position of which is concentration and solvent dependent.
-
¹³C NMR: Would display four distinct carbon signals corresponding to the ethoxy carbons and the two carbons of the sulfonylethanol backbone. [1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong, characteristic absorption bands:
-
Mass Spectrometry (MS):
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and for monitoring reaction progress.
-
Gas Chromatography (GC): Can be used for analysis, potentially after derivatization of the hydroxyl group to increase volatility. [3]* Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative reaction monitoring. [1]
Caption: Analytical workflow for compound characterization.
Applications and Future Directions
The utility of this compound lies primarily in its role as a synthetic intermediate.
-
Synthetic Chemistry: It serves as a building block for creating complex sulfur-containing biomolecules, functionalized surfactants, specialized polymers, and various heterocyclic compounds. [1]* Pharmaceutical Development: Given that many drugs contain sulfonyl or sulfonamide groups, this compound and its derivatives are attractive starting points for developing new therapeutic agents, such as enzyme inhibitors, anti-inflammatory drugs, and antimicrobial compounds. [1] Future research could focus on developing more direct and efficient synthesis methods, exploring its use in catalytic processes, and conducting systematic screenings to uncover novel biological activities. [1]
References
- OSHA Method 53: 2-Methoxyethanol, 2-Methoxyethyl Acetate, 2-Ethoxyethanol, 2-Ethoxyethyl Acetate. Occupational Safety and Health Administration.
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An In-Depth Technical Guide to Ethyl 2-Hydroxyethanesulfonate
This guide provides a comprehensive technical overview of Ethyl 2-hydroxyethanesulfonate, a multifunctional chemical compound with significant potential in organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
Ethyl 2-hydroxyethanesulfonate is an organosulfur compound featuring a sulfonate ester group, an ethyl moiety, and a primary alcohol. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in chemical synthesis.
Identifier and Nomenclature:
-
CAS Number: 58337-44-3
-
IUPAC Name: Ethyl 2-hydroxyethanesulfonate
-
Synonyms: 2-ethoxysulfonylethanol, Ethyl isethionate, Ethanesulfonic acid, 2-hydroxy-, ethyl ester
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of Ethyl 2-hydroxyethanesulfonate.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₄S | [1] |
| Molecular Weight | 154.18 g/mol | [1][2] |
| Density | 1.29 g/cm³ | [1] |
| Boiling Point | 315.2 °C at 760 mmHg | [1] |
| Flash Point | 144.4 °C | [1] |
| Refractive Index | 1.458 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Section 2: Synthesis and Manufacturing
The synthesis of Ethyl 2-hydroxyethanesulfonate can be approached through several established routes in organic chemistry. A prevalent method is analogous to the industrial production of isethionate salts, which involves the reaction of ethylene oxide with a corresponding bisulfite. For the ethyl ester, a direct esterification of isethionic acid is a logical and controllable pathway.
Experimental Protocol: Synthesis via Fischer Esterification of Isethionic Acid
This protocol describes a laboratory-scale synthesis. The causality behind this choice is its straightforwardness and use of common reagents. The reaction proceeds by protonating the sulfonic acid, making it more electrophilic for the nucleophilic attack by ethanol.
Step-by-Step Methodology:
-
Reactor Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to remove water, driving the equilibrium towards the product.
-
Reagent Charging: Charge the flask with isethionic acid (2-hydroxyethanesulfonic acid, 1.0 mol) and an excess of anhydrous ethanol (3.0 mol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 mol), to protonate the sulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Neutralize the catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure Ethyl 2-hydroxyethanesulfonate.
Workflow Diagram:
Caption: Synthesis workflow for Ethyl 2-hydroxyethanesulfonate.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of Ethyl 2-hydroxyethanesulfonate is governed by its three distinct functional groups, providing multiple sites for chemical modification[2].
-
Hydroxyl (-OH) Group: As a primary alcohol, this group can undergo esterification, oxidation to an aldehyde or carboxylic acid, and various substitution reactions. This functionality is key for attaching the molecule to other scaffolds or modifying its properties.
-
Sulfonate Ester (-SO₃R) Group: The sulfonyl moiety is a strong electron-withdrawing group, which influences the acidity of adjacent protons. The ester itself can act as a leaving group in nucleophilic substitution reactions, although it is generally more stable than tosylates or mesylates.
-
Ethoxy (-OCH₂CH₃) Group: This group is relatively stable but can be cleaved under harsh acidic conditions[2].
The interplay of these groups makes the molecule a versatile building block. For instance, the hydroxyl group can be used as a handle to link the sulfonate moiety to a larger molecule, a common strategy in the development of prodrugs or targeted therapeutic agents[3].
Section 4: Applications in Research and Drug Development
The presence of the sulfonate ester group makes Ethyl 2-hydroxyethanesulfonate particularly relevant to pharmaceutical sciences. Sulfonamides and sulfonate esters are foundational scaffolds in a wide array of therapeutic agents[4].
Role as a Synthetic Intermediate:
Ethyl 2-hydroxyethanesulfonate is a valuable intermediate for synthesizing more complex molecules, including:
-
Specialized Surfactants: The hydrophilic sulfonate head and the reactive hydroxyl tail allow for the creation of novel surfactants[2].
-
Polymeric Materials: The hydroxyl group can be polymerized to create functional polymers with unique properties[2].
-
Heterocyclic Compounds: It can serve as a precursor in the synthesis of various sulfur-containing heterocyclic systems[2].
Potential in Drug Discovery:
Compounds containing the sulfonyl group have demonstrated significant biological activities. Ethyl 2-hydroxyethanesulfonate and its derivatives can serve as building blocks for drug candidates in several therapeutic areas:
-
Enzyme Inhibitors: The sulfonate group can mimic the tetrahedral transition state of certain enzymatic reactions, making it a valuable pharmacophore for designing enzyme inhibitors[2].
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds incorporate sulfonyl groups[2].
-
Prodrug Development: The molecule's structure is suitable for creating prodrugs. The hydroxyl group can be linked to a parent drug, and the sulfonate ester can be designed to be cleaved under specific physiological conditions, releasing the active pharmaceutical ingredient (API)[3].
It is critical to note that simple sulfonate esters, such as ethyl methanesulfonate (EMS), are known genotoxic impurities[1][5]. Therefore, in any pharmaceutical application, rigorous control and risk mitigation strategies must be employed to ensure that residual levels of potentially genotoxic intermediates are well below the threshold of toxicological concern (TTC)[1][5].
Section 5: Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a triplet and a quartet for the ethoxy group protons, and two triplets for the two methylene groups of the hydroxyethanesulfonate backbone. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR would display four distinct signals corresponding to the two carbons of the ethoxy group and the two carbons of the ethan-sulfonate backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the S=O stretching in the sulfonate ester group (typically around 1350 cm⁻¹ and 1175 cm⁻¹). A broad absorption band for the O-H stretch of the alcohol group would also be prominent around 3300-3500 cm⁻¹[7].
Section 6: Safety, Handling, and Storage
As a sulfonate ester, Ethyl 2-hydroxyethanesulfonate should be handled with care, assuming potential hazards based on related compounds like ethyl methanesulfonate[8][9].
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of vapors[9].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It may be moisture-sensitive, so storage under an inert atmosphere is recommended[9].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8].
References
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- VulcanChem. (n.d.). This compound (58337-44-3) for sale.
- Sigma-Aldrich. (2024). Safety Data Sheet: Product Name Not Specified.
- Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(20), 7108. [Link]
- Sato, S., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry Letters, 26(2), 545-550. [Link]
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]
- ECHEMI. (n.d.). This compound | 58337-44-3.
- PubChem. (n.d.). 2-Hydroxyethyl sulfonate.
- Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHANESULFONATE.
- Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate.
- Dereka, B., et al. (2019). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. The Journal of Physical Chemistry B, 123(44), 9445-9453. [Link]
- Google Patents. (n.d.). US5646320A - Process for making isethionate ester salts.
- Wikipedia. (n.d.). Isethionic acid.
- Google Patents. (n.d.). CN102050764B - Method for purifying sodium hydroxyethyl sulphonate.
- PubChem. (n.d.). Sodium Isethionate.
- Alberts, M., et al. (2024).
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An In-depth Technical Guide to 2-Ethoxysulfonylethanol: Chemical Profile, Reactivity, and Synthetic Relevance
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 2-Ethoxysulfonylethanol, a bifunctional organic molecule. While extensive research into a specific pharmacological "mechanism of action" is not publicly documented, its chemical structure offers significant utility as a versatile intermediate in organic synthesis. This document will focus on its chemical properties, reactivity, and potential applications, providing a foundational understanding for researchers exploring its use as a building block for more complex molecules, including potential pharmaceutical candidates.
Part 1: Core Chemical Identity and Properties
This compound is an organic compound featuring an ethoxy group (-OCH₂CH₃), a sulfonyl group (-SO₂-), and a primary hydroxyl group (-OH).[1] This unique combination of functional groups dictates its chemical behavior and potential applications.[1] The electron-withdrawing nature of the sulfonyl group, combined with the nucleophilic character of the hydroxyl group and the properties of the ethoxy moiety, makes it a valuable reagent.[1]
Its molecular formula is C₄H₁₀O₄S, with a molecular weight of 154.18 g/mol .[1] While specific, experimentally verified physical properties are sparse, estimations based on its structure and related compounds provide a useful baseline for laboratory work.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound (C₄H₁₀O₄S) | 2-(Ethylsulfonyl)ethanol (C₄H₁₀O₃S) - for comparison |
| Molecular Formula | C₄H₁₀O₄S[1][2] | C₄H₁₀O₃S[3] |
| Molecular Weight | 154.18 g/mol [1] | 138.19 g/mol [3] |
| Physical State | Estimated: Solid to liquid (temperature dependent)[1] | Low-Melting Solid[4] |
| Boiling Point | Estimated: 315.2°C at 760 mmHg[2] | 153°C at 2.5 mmHg[4] |
| Melting Point | Estimated: 30-40°C[1] | 37°C[4] |
| Density | Estimated: 1.29 g/cm³[2] | 1.25 g/cm³[4] |
| Flash Point | Estimated: 144.4°C[2] | 188°C[4] |
| Solubility | Soluble in water, alcohols, and polar organic solvents[1] | Soluble in Chloroform (Sparingly), Methanol (Slightly)[4] |
Note: Some properties for this compound are estimated based on its chemical structure and comparison to similar compounds like 2-(ethylsulfonyl)ethanol.[1] The presence of an additional oxygen atom in the ethoxy group of this compound increases its polarity and hydrogen bonding capacity compared to its ethylsulfonyl counterpart.[1]
Part 2: Synthesis and Chemical Reactivity
The true "mechanism of action" for a synthetic intermediate like this compound lies in its chemical reactivity. Its bifunctional nature allows it to participate in a wide array of chemical transformations.
Potential Synthetic Pathways
While specific, detailed industrial syntheses are proprietary, plausible routes can be extrapolated from standard organic chemistry principles.
-
Nucleophilic Substitution: A likely method involves the reaction of a suitable ethoxysulfinate salt with a 2-haloethanol, such as 2-chloroethanol.[1] This pathway leverages the nucleophilicity of the sulfinate to displace the halide.
-
Oxidation: An alternative route could start with the formation of 2-ethoxyethylthiol, followed by controlled oxidation to the sulfoxide and then further oxidation to the sulfonyl derivative.[1]
Core Reactivity Profile
The utility of this compound stems from the distinct reactivity of its functional groups:
-
Hydroxyl Group (-OH): As a primary alcohol, this group is a key reaction site. It can act as a nucleophile, undergo esterification with carboxylic acids or acyl chlorides, be oxidized to an aldehyde or carboxylic acid, or be converted into a better leaving group for substitution reactions.[1]
-
Sulfonyl Group (-SO₂-): This powerful electron-withdrawing group activates adjacent protons, increasing their acidity. It is a stable and robust functional group under many reaction conditions.[1]
-
Ethoxy Group (-OCH₂CH₃): This group can be cleaved under strong acidic conditions but is generally stable, contributing to the molecule's overall polarity and solubility.[1]
Experimental Protocol: Representative Esterification of the Hydroxyl Group
This protocol describes a general procedure for the esterification of this compound with an acyl chloride to demonstrate the reactivity of the hydroxyl group.
Objective: To synthesize an ester derivative of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude ester product.
-
Purify the product using column chromatography.
Diagram 1: Representative Chemical Reaction
Caption: Esterification of this compound with an acyl chloride.
Part 3: Applications and Future Directions
The primary value of this compound is its role as a versatile building block in organic synthesis.
Synthetic Applications
-
Pharmaceutical Building Block: The sulfonyl group is a common feature in many biologically active compounds.[1] this compound could serve as a precursor for synthesizing drug candidates such as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][5]
-
Material Science: Its structure is suitable for the development of specialized polymeric materials or functionalized surfactants.[1]
-
Heterocyclic Chemistry: It can be used in the production of various sulfur-containing heterocyclic compounds.[1]
Research Opportunities
There are several avenues for future research involving this compound:
-
Novel Synthesis Methods: Developing more efficient and greener synthetic routes to this compound.[1]
-
Catalysis: Exploring its potential applications in catalytic processes.[1]
-
Biological Screening: Systematically screening derivatives of this compound for various biological activities to identify potential lead compounds for drug discovery.[1]
Diagram 2: Workflow for Exploring Biological Activity
Caption: A potential workflow for drug discovery using this compound.
References
- This compound (58337-44-3) for sale - Vulcanchem. (n.d.).
- 2-(ETHYLSULFONYL)ETHANOL | 513-12-2 - ChemicalBook. (2023-05-15).
- 2-(Ethylsulfonyl)ethanol | C4H10O3S | CID 10549 - PubChem - NIH. (n.d.).
- 2-[2-(2-Ethylbutoxy)ethoxy]ethan-1-ol | C10H22O3 | CID - PubChem. (n.d.).
- 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 - ChemicalBook. (2025-11-11).
- 58337-44-3, this compound Formula - ECHEMI. (n.d.).
- Li, X., Yang, X., Liang, X., Kai, Z., Yuan, H., Yuan, D., Zhang, J., Wang, R., Ran, F., Qi, S., Ling, Y., Chen, F., & Wang, D. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4476-4483. [Link]
- SODIUM 2-HYDROXYETHANESULFONATE | - atamankimya.com. (n.d.).
- SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE) - Ataman Kimya. (n.d.).
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An In-depth Technical Guide to 2-Ethoxysulfonylethanol: Synthesis, Reactivity, and Applications
Abstract: This whitepaper provides a comprehensive technical overview of 2-Ethoxysulfonylethanol (CAS No: 58337-44-3), a versatile bifunctional molecule. We delve into its chemical and physical properties, explore robust synthesis methodologies, analyze its reactivity from a mechanistic standpoint, and survey its current and potential applications in organic synthesis, medicinal chemistry, and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work. Detailed experimental protocols, safety guidelines, and analytical characterization techniques are provided to facilitate practical application.
Introduction and Molecular Overview
This compound is an organic compound that belongs to the family of sulfonate esters. Its structure uniquely combines a primary alcohol (-OH), a sulfonyl group (-SO₂-), and an ethoxy group (-OCH₂CH₃) within a compact four-carbon backbone. This trifunctional arrangement makes it a valuable and highly reactive intermediate for chemical synthesis. The presence of both an electron-withdrawing sulfonyl group and a nucleophilic hydroxyl group on the same molecule opens up diverse reaction pathways, allowing it to serve as a versatile building block for more complex molecular architectures.
The sulfonyl moiety imparts polarity and hydrogen bonding capabilities, while the primary alcohol serves as a key handle for derivatization through esterification, oxidation, or substitution reactions.[1] Understanding the interplay of these functional groups is critical to harnessing the full synthetic potential of this compound.
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Preparation of Sodium Ethoxysulfinate
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend sodium sulfite in a suitable solvent like ethanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add ethyl chloroformate dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
The resulting sodium ethoxysulfinate can be isolated or used in situ for the next step.
Step 2: Nucleophilic Substitution
-
To the flask containing the prepared sodium ethoxysulfinate, add 2-chloroethanol.
-
Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). [1]3. Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts (e.g., sodium chloride).
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
Step 3: Purification and Validation
-
The crude product is purified by vacuum distillation or recrystallization. [1]2. The purity and identity of the final product, this compound, must be confirmed using analytical techniques such as NMR, IR, and Mass Spectrometry (see Section 5). This validation step is crucial for ensuring the material is suitable for subsequent applications.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by its three distinct functional groups. The sulfonyl group is strongly electron-withdrawing, which activates the molecule for certain transformations.
Caption: Key reactive sites of this compound.
-
Hydroxyl (-OH) Group: As a primary alcohol, this group is a primary site for nucleophilic attack and can undergo common alcohol reactions such as:
-
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters. This is a foundational reaction for its use as a linker in solid-phase synthesis. [2] * Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
-
Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions.
-
-
Sulfonyl (-SO₂-) and Ethoxy (-O-Et) Groups: The sulfonate ester linkage (-SO₂-O-) is central to the molecule's character. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, a property widely exploited in organic synthesis with related compounds like tosylates and mesylates. The reactivity is due to the ability of the sulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms. While aliphatic sulfonate esters like this are generally stable, they can undergo hydrolysis under certain conditions, typically proceeding via cleavage of the carbon-oxygen bond (BAL1-E1 mechanism). [3]
Applications in Research and Development
The multifunctional nature of this compound makes it a valuable tool in several areas of chemical science.
-
Intermediate in Organic Synthesis: It serves as a versatile building block for preparing more complex molecules. A key application is its use as a linker in solid-phase organic synthesis. For example, a polymer-supported analogue, 2-polystyrylsulfonylethanol, was synthesized and used to create ester linkers with carboxylic acids for the synthesis of hydantoins and ureas. [2]This demonstrates the utility of the core structure in facilitating the construction and subsequent cleavage of molecules from a solid support.
-
Potential in Medicinal Chemistry: Sulfonyl-containing groups are prevalent in a wide range of pharmaceuticals due to their ability to act as hydrogen bond acceptors and their metabolic stability. This compound can serve as a scaffold or building block for drug candidates. [1]Its derivatives could be explored as enzyme inhibitors, anti-inflammatory agents, or antimicrobial compounds. [1]
-
Materials Science: The compound has potential applications in the development of specialized polymeric materials and functionalized surfactants, where the sulfonyl group can be used to tune properties like solubility and thermal stability. [1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic methods should be employed.
-
Spectroscopic Methods [1] * NMR Spectroscopy:
- ¹H NMR: Will show characteristic signals for the ethoxy protons (a triplet and a quartet), as well as signals for the two methylene groups of the ethanol moiety.
- ¹³C NMR: Will display four distinct carbon signals corresponding to the ethoxy and ethanol carbons.
-
Infrared (IR) Spectroscopy: Strong absorption bands are expected for S=O stretching (1300-1150 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should be observed at m/z 154. Characteristic fragmentation patterns, such as the loss of the ethoxy group, would further confirm the structure.
-
Chromatographic Methods [1] * High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing purity and quantifying the compound in reaction mixtures or final products.
-
Gas Chromatography (GC): Can be used for purity analysis, potentially after derivatization of the hydroxyl group to increase volatility.
-
Protocol: Purity Analysis by RP-HPLC
-
Preparation of Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Preparation of Sample Solution: Dissolve a known amount of the synthesized sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data is limited, information can be extrapolated from structurally related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [1]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: The compound may be hygroscopic. [1]Store in a tightly closed container in a cool, dry location away from incompatible materials such as strong oxidizing agents. [1][4]
Future Directions
The utility of this compound presents several exciting avenues for future research: [1]* Novel Synthesis: Development of more efficient, catalytic, or green synthetic methodologies.
-
Catalytic Applications: Exploration of its derivatives as ligands or catalysts in asymmetric synthesis.
-
Biological Screening: Systematic investigation of its biological activities and those of its derivatives to identify new therapeutic leads.
-
Polymer Chemistry: Further investigation into its use as a monomer for creating novel functional polymers.
References
- Observations on the reactivity of pentafluorophenyl sulfonate esters - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Mori, A., Nagayama, M., & Mandai, H. (n.d.). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic.
- Roberts, J. C., & Jia, Y. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(15), 5343–5346. [Link]
- Sulfonate Esters - Periodic Chemistry. (2019, February 25). Periodic Chemistry.
- Ora, M., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH.
- OSHA. (n.d.). Method 53: 2-Methoxyethanol, 2-Methoxyethyl Acetate, 2-Ethoxyethanol, 2-Ethoxyethyl Acetate.
- Synthesis of 2-Polystyrylsulfonylethanol and Its Application in Solid-phase Organic Synthesis of Hydantoins and Ureas. (2002). Chemical Journal of Chinese Universities, 23(9), 1809.
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An In-depth Technical Guide to 2-Ethoxysulfonylethanol: Synthesis, Properties, and Applications
Introduction
2-Ethoxysulfonylethanol, with the chemical formula C₄H₁₀O₄S, is a bifunctional organic molecule belonging to the class of sulfonate esters.[1][2] Its structure, featuring a primary alcohol and an ethoxy sulfonyl group, imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in various synthetic applications.[2] This guide provides a comprehensive overview of this compound, from its likely historical synthetic origins to its modern applications, offering insights for researchers and professionals in drug development and chemical synthesis.
I. Chemical Identity and Physicochemical Properties
This compound, also known as ethyl 2-hydroxyethanesulfonate or ethyl isethionate, possesses a molecular weight of 154.18 g/mol .[1][2] The presence of both a hydroxyl group and a sulfonate ester functionality contributes to its solubility in polar organic solvents and water.
| Property | Value | Source |
| Chemical Formula | C₄H₁₀O₄S | [1][2] |
| Molecular Weight | 154.18 g/mol | [1] |
| IUPAC Name | 2-(ethoxysulfonyl)ethan-1-ol | |
| Synonyms | Ethyl 2-hydroxyethanesulfonate, Ethyl isethionate | [1] |
| CAS Number | 58337-44-3 | [1] |
| Density | ~1.29 g/cm³ (estimated) | [1] |
| Boiling Point | 315.2 °C at 760 mmHg (estimated) | [1] |
| Flash Point | 144.4 °C (estimated) | [1] |
II. Historical Context of Discovery and Synthesis
While a singular "discovery" of this compound is not prominently documented, its conceptualization and synthesis can be understood within the broader historical development of sulfonate chemistry. The foundational reactions for creating its core components have been known for over a century.
The synthesis of the parent acid, 2-hydroxyethanesulfonic acid (isethionic acid), is attributed to Heinrich Gustav Magnus in 1833, who prepared it by reacting solid sulfur trioxide with ethanol.[3] Early methods for preparing isethionic acid and its salts often involved harsh reagents like sulfur trioxide.[4] The development of sulfonamides as antibacterial agents in the 1930s, stemming from the discovery of Prontosil, spurred significant interest in organosulfur compounds and their synthesis.[5][6][7]
The synthesis of sulfonate esters, in general, has been a fundamental transformation in organic chemistry.[8][9] Given this historical context, the preparation of this compound would have been a logical extension of established esterification and sulfonation reactions.
Caption: Probable historical context for the synthesis of this compound.
III. Modern Synthetic Methodologies
The synthesis of this compound can be achieved through several modern organic chemistry pathways. The choice of method often depends on the availability of starting materials and desired scale.
A. Esterification of 2-Hydroxyethanesulfonic Acid
This is a direct and logical approach.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-hydroxyethanesulfonic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification is azeotropically removed with ethanol and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Remove the ethanol under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Caption: Workflow for the esterification of 2-hydroxyethanesulfonic acid.
B. Reaction of Ethyl Sulfonyl Chloride with Ethylene Glycol
This method builds the molecule from two different starting materials.
Protocol:
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve ethylene glycol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and cool in an ice bath.
-
Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to act as a proton scavenger.
-
Addition: Slowly add a solution of ethyl sulfonyl chloride in the same solvent to the cooled mixture with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography.
IV. Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a versatile building block in organic synthesis.
-
The Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution.
-
The Ethoxy Sulfonyl Group: The sulfonate ester is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the ethoxysulfonyl moiety into other molecules.
These reactive sites enable its use in the synthesis of:
-
Pharmaceutical Intermediates: The sulfonyl group is a common pharmacophore in various drugs, including diuretics, antidiabetic agents, and antibiotics.[10] this compound can serve as a precursor for more complex drug candidates.
-
Specialty Surfactants: The combination of a hydrophilic sulfonate head and a modifiable hydroxyl tail allows for the synthesis of novel surfactants with tailored properties.
-
Functional Polymers: The hydroxyl group can be used to incorporate the ethoxysulfonyl functionality into polymer backbones, potentially modifying properties like thermal stability or solubility.
-
Heterocyclic Compounds: It can be a starting material for the synthesis of various sulfur-containing heterocyclic systems.[2]
V. Conclusion
This compound, while not having a dramatic discovery story, represents a valuable and versatile chemical intermediate. Its synthesis is grounded in well-established principles of organic chemistry, and its dual functionality provides a platform for the creation of a wide range of more complex molecules. For researchers in drug discovery and materials science, understanding the reactivity and synthetic accessibility of this compound opens up avenues for the development of novel compounds with desired biological or material properties.
References
- Wikipedia. (n.d.). Sulfonate.
- Wikipedia. (n.d.). Sulfonic acid.
- Suter, C. M. (1944). The Organic Chemistry of Sulfur. John Wiley & Sons, Inc.
- Wikipedia. (n.d.). Isethionic acid.
- Brill. (n.d.). The development of Sulfonamides (1932-1938) as a focal point in the history of chemotherapy.
- PMC - NIH. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
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- 2. This compound (58337-44-3) for sale [vulcanchem.com]
- 3. Isethionic acid - Wikipedia [en.wikipedia.org]
- 4. US4696773A - Process for the preparation of isethionic acid - Google Patents [patents.google.com]
- 5. brill.com [brill.com]
- 6. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Sulfonate - Wikipedia [en.wikipedia.org]
- 9. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-ETHOXYSULFONYLETHANOL: A Technical Guide
Introduction
2-Ethoxysulfonylethanol (CAS No: 58337-44-3) is a bifunctional organic molecule featuring both a hydroxyl group and an ethoxysulfonyl moiety.[1] Its unique structure makes it a valuable intermediate in various chemical syntheses. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established analytical principles and methodologies.
Molecular Structure and Properties
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Instrument Parameters (300 MHz Spectrometer):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Data Summary: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.5 | Triplet | 2H | -SO₂-CH₂ -CH₂-OH |
| ~4.0 | Triplet | 2H | -SO₂-CH₂-CH₂ -OH |
| Variable | Singlet (broad) | 1H | -OH |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments, plus a variable signal for the hydroxyl proton.
-
The triplet at approximately 1.3 ppm is characteristic of the methyl protons of the ethoxy group. These protons are coupled to the adjacent methylene protons, resulting in a triplet (n+1 rule, where n=2).
-
The quartet at around 4.2 ppm is assigned to the methylene protons of the ethoxy group. These protons are coupled to the three neighboring methyl protons, giving a quartet (n+1 rule, where n=3).
-
The two methylene groups of the ethanol moiety are diastereotopic and will appear as two distinct triplets. The methylene group adjacent to the sulfonyl group is expected to be further downfield due to the electron-withdrawing effect of the sulfonyl group. Therefore, the triplet at approximately 4.0 ppm is assigned to the methylene protons alpha to the sulfonyl group, while the triplet at around 3.5 ppm corresponds to the methylene protons beta to the sulfonyl group.
-
The hydroxyl proton typically appears as a broad singlet with a chemical shift that can vary depending on concentration, solvent, and temperature.
Sources
- 1. This compound (58337-44-3) for sale [vulcanchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 6. How To [chem.rochester.edu]
An In-depth Technical Guide to the Solubility of 2-Ethoxysulfonylethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-ethoxysulfonylethanol, a versatile sulfonyl compound with applications in organic synthesis and pharmaceutical development. In the absence of extensive empirical solubility data, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide array of common laboratory solvents. Detailed methodologies for the estimation of HSPs via group contribution methods are presented, alongside a systematic evaluation of predicted solubility. Furthermore, this guide includes established experimental protocols for the empirical determination of solubility, ensuring a self-validating framework for researchers. Safety, handling, and toxicological information are also consolidated to provide a complete operational overview for laboratory and drug development professionals.
Introduction: Understanding this compound
This compound (CAS No. 58337-44-3) is an organic molecule featuring an ethoxy group, a sulfonyl group, and a primary alcohol.[1] This unique combination of functional groups imparts a distinct polarity and reactivity profile, making it a valuable intermediate in various chemical transformations.[1] Its structural attributes, particularly the presence of a sulfonyl group, suggest its potential utility in the synthesis of biologically active molecules, functionalized surfactants, and specialized polymers.[1]
A fundamental understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches in drug development. This guide aims to bridge the current gap in publicly available quantitative solubility data by providing a robust predictive model and the means for its experimental verification.
Chemical Structure:
Key Physicochemical Properties (Estimated):
| Property | Value | Reference Basis |
| Molecular Formula | C₄H₁₀O₄S | [1][2] |
| Molecular Weight | 154.18 g/mol | [1][2] |
| Boiling Point | ~315.2°C at 760 mmHg | [2] |
| Density | ~1.29 g/cm³ | [2] |
| Flash Point | ~144.4°C | [2] |
Predictive Solubility Modeling using Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The similarity between the HSPs of a solute and a solvent can be used to predict solubility. This relationship is quantified by the Relative Energy Difference (RED) number.
Estimation of Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSPs for this compound, group contribution methods provide a reliable estimation based on its molecular structure. The Hoftyzer-Van Krevelen method is a well-established approach for this purpose.[3][4]
The molecule is broken down into its constituent functional groups, and the contribution of each group to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) parameters is summed.
Molecular Structure Breakdown:
-
1 x -CH₃
-
2 x -CH₂-
-
1 x -O- (ether)
-
1 x -SO₂-
-
1 x -OH
Hoftyzer-Van Krevelen Group Contributions:
| Group | Fdi (J¹/²cm³/mol) | Fpi² (J cm³/mol²) | Ehi (J/mol) |
| -CH₃ | 420 | 0 | 0 |
| -CH₂- | 270 | 0 | 0 |
| -O- (ether) | 140 | 80000 | 4000 |
| -SO₂- | 700 | 1000000 | 2000 |
| -OH | 210 | 250000 | 20000 |
Calculations:
-
ΣFdi = 420 + 2(270) + 140 + 700 + 210 = 2010 J¹/²cm³/mol
-
ΣFpi² = 0 + 2(0) + 80000 + 1000000 + 250000 = 1330000 J cm³/mol²
-
ΣEhi = 0 + 2(0) + 4000 + 2000 + 20000 = 26000 J/mol
To calculate the HSPs, the molar volume (V) is required. This can also be estimated using a group contribution method.
Molar Volume (V) Estimation:
Using known values for the molar volume of similar small molecules, the estimated molar volume for this compound is approximately 119.5 cm³/mol .
Calculated Hansen Solubility Parameters for this compound:
-
δd = ΣFdi / V = 2010 / 119.5 = 16.82 MPa¹/²
-
δp = (ΣFpi²)^(1/2) / V = (1330000)^(1/2) / 119.5 = 9.66 MPa¹/²
-
δh = (ΣEhi / V)^(1/2) = (26000 / 119.5)^(1/2) = 14.75 MPa¹/²
Predicted Solubility in Common Laboratory Solvents
With the estimated HSPs for this compound, we can now predict its solubility in various solvents by calculating the RED number. A RED number less than 1.0 suggests high solubility, a number around 1.0 indicates partial solubility, and a number significantly greater than 1.0 points to insolubility.
RED Calculation Formula:
RED = Ra / R₀
Where:
-
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
-
R₀ is the interaction radius of the solute, which is estimated based on its chemical nature. For a polar molecule like this compound, a value of ~8.0 is a reasonable starting point.
Table of Predicted Solubility:
| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Ra | RED | Predicted Solubility |
| Polar Protic Solvents | ||||||
| Water | 15.5 | 16.0 | 42.3 | 28.5 | 3.56 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | 8.8 | 1.10 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 5.0 | 0.63 | High |
| Isopropanol | 15.8 | 6.1 | 16.4 | 4.9 | 0.61 | High |
| n-Butanol | 16.0 | 5.7 | 15.8 | 5.5 | 0.69 | High |
| Acetic Acid | 14.5 | 8.0 | 13.5 | 3.7 | 0.46 | High |
| Polar Aprotic Solvents | ||||||
| Acetone | 15.5 | 10.5 | 7.0 | 8.6 | 1.08 | Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | 1.40 | Moderate |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.0 | 0.63 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.3 | 1.04 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 8.5 | 1.06 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.0 | 1.13 | Good |
| Nonpolar Solvents | ||||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 19.9 | 2.49 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 15.9 | 1.99 | Low |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.5 | 1.06 | Good |
| Chloroform | 17.8 | 3.1 | 5.7 | 13.0 | 1.63 | Moderate |
| Carbon Tetrachloride | 17.8 | 0.0 | 0.3 | 19.7 | 2.46 | Low |
Interpretation of Predicted Solubility:
The HSP model predicts that this compound will exhibit high solubility in polar protic solvents such as ethanol, isopropanol, and n-butanol, as well as in highly polar aprotic solvents like DMF. Good solubility is also predicted for a range of common polar aprotic solvents including acetone, DMSO, THF, ethyl acetate, and dichloromethane. As expected, its solubility is predicted to be low in nonpolar solvents like hexane and toluene. The moderate prediction for chloroform suggests some interaction is possible. The low predicted solubility in water is likely due to the influence of the ethoxy and sulfonyl groups, which may hinder extensive hydrogen bonding with water despite the presence of a hydroxyl group.
Experimental Determination of Solubility
While predictive models are invaluable, empirical verification is essential for scientific rigor. The following section outlines a standard laboratory protocol for determining the equilibrium solubility of this compound.
Equilibrium Solubility Method (Shake-Flask)
This method is considered the gold standard for determining the solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents of high purity
-
Scintillation vials or other sealable glass containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample by HPLC or GC to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Workflow for Experimental Solubility Determination:
Caption: Experimental workflow for the equilibrium solubility determination of this compound.
Safety, Handling, and Toxicology
As a sulfonyl-containing compound, this compound should be handled with appropriate care in a laboratory setting. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, information can be extrapolated from related compounds and general chemical safety principles.
Globally Harmonized System (GHS) Classification (Predicted):
Based on the functional groups present and data for similar sulfonyl compounds, the following GHS classifications are likely. It is imperative to perform a thorough risk assessment before handling this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic.[1]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person.
-
Toxicological Profile:
The toxicological properties of this compound have not been extensively studied. However, compounds containing sulfonyl groups can act as irritants.[1] It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin until more specific data becomes available.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. Through the application of Hansen Solubility Parameters, a predictive framework for its solubility in a diverse range of solvents has been established, indicating a preference for polar protic and polar aprotic media. The inclusion of a detailed experimental protocol for equilibrium solubility determination empowers researchers to validate these predictions and generate precise empirical data for their specific applications. Coupled with essential safety and handling information, this guide serves as a comprehensive resource for the effective and safe utilization of this compound in a laboratory setting. Further experimental studies are encouraged to refine the predictive models and expand the quantitative solubility database for this promising chemical intermediate.
References
- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2022). Polymers, 14(15), 3057.
- Improved group contribution parameter set for the application of solubility parameters to melt extrusion. (2021). International Journal of Pharmaceutics, 607, 121008.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Stenutz, R. (n.d.). Hansen solubility parameters.
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Scribd. (n.d.). Hansen Solubility Parameters Values List | PDF.
- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical....
Sources
thermodynamic properties of 2-ETHOXYSULFONYLETHANOL
An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethoxysulfonylethanol: Methodologies, Predictions, and Experimental Design
Abstract: This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of this compound. Given the limited availability of empirical data for this compound, this document emphasizes the integration of computational prediction with robust experimental methodologies. This compound, with its ethoxy, sulfonyl, and hydroxyl functional groups, presents an interesting subject for thermodynamic analysis and holds potential as a building block in pharmaceutical and materials science.[1] This guide is structured to provide researchers, scientists, and drug development professionals with not only the predicted properties but also the detailed, field-proven protocols necessary for their empirical validation. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-fidelity data.
Introduction to this compound
Chemical Identity and Structure
This compound (Molecular Formula: C₄H₁₀O₄S) is an organic compound featuring a unique combination of functional groups: a hydroxyl (-OH) group, a sulfonyl (-SO₂-) group, and an ethoxy (-OCH₂CH₃) group.[1] This structure imparts a high degree of polarity and the capacity for significant hydrogen bonding, which are expected to heavily influence its thermodynamic behavior and physical properties like solubility and boiling point.[1]
Structural Formula: CH₃CH₂O-SO₂-CH₂CH₂OH
The presence of both electron-withdrawing (sulfonyl) and electron-donating (ethoxy) moieties, combined with the protic hydroxyl group, makes it a versatile intermediate for chemical synthesis.
Significance and Potential Applications
While specific applications for this compound are not yet widely documented, compounds containing sulfonyl groups are of significant interest in pharmaceutical development.[1] They are often explored as enzyme inhibitors, anti-inflammatory agents, and antidiabetic compounds.[1] A thorough understanding of the thermodynamic properties of this molecule is a critical prerequisite for its application in process design, formulation development, and computational modeling of its interactions in biological systems.
The Challenge: A Path Forward in a Data-Scarce Environment
A survey of standard chemical databases reveals a scarcity of experimentally determined thermodynamic data for this compound. This guide addresses this gap by presenting a dual-pronged approach:
-
Prediction and Estimation: Leveraging computational chemistry and comparisons with structurally similar compounds to establish a baseline of expected values.
-
Experimental Validation: Providing detailed, step-by-step protocols for key experimental techniques that allow researchers to generate their own high-quality data.
Predicted Physicochemical Properties
The properties in the following table are estimated based on the analysis of its functional groups and comparison with related sulfonyl compounds, such as 2-(ethylsulfonyl)ethanol.[1] The ethoxy group, replacing an ethyl group, is expected to increase polarity and may slightly alter the melting and boiling points.[1] These values should be considered provisional until verified by empirical measurement.
| Property | Predicted Value | Basis for Estimation |
| Molecular Weight | 154.18 g/mol | Calculated from Chemical Formula (C₄H₁₀O₄S) |
| Physical State | Solid to Liquid | Temperature Dependent |
| Melting Point | 30 - 40 °C | Based on related sulfonyl compounds.[1] |
| Boiling Point | ~160-170 °C @ 2.5 mmHg | Extrapolated from 2-(ethylsulfonyl)ethanol.[1][2] |
| Flash Point | ~190 °C | Based on 2-(ethylsulfonyl)ethanol.[1][2] |
| Solubility | Soluble in water, alcohols | High polarity and hydrogen bonding capacity.[1] |
| Hygroscopicity | Hygroscopic | Common for compounds with hydroxyl and sulfonyl groups.[2] |
Computational Approaches for Thermodynamic Prediction
When experimental data is unavailable, computational thermodynamics provides a powerful alternative for estimating key properties like enthalpy, entropy, and Gibbs free energy.[3][4] These methods use quantum mechanics and statistical mechanics to model molecular behavior and derive macroscopic thermodynamic quantities.[3][5]
Recommended Methodology: Density Functional Theory (DFT)
For a molecule like this compound, Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G++(d,p), offers a good balance between computational cost and accuracy for predicting thermodynamic properties.[6]
Protocol: DFT-Based Thermodynamic Property Calculation
This protocol outlines the workflow for calculating the standard enthalpy of formation, entropy, and heat capacity.
-
Molecular Geometry Optimization:
-
Step 1: Construct the 3D model of this compound in a computational chemistry software package.
-
Step 2: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations depend on the correct molecular structure.
-
-
Frequency Calculation:
-
Step 1: Using the optimized geometry, perform a frequency calculation at the same level of theory.
-
Step 2: Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.
-
Expertise & Experience: The frequency calculation provides the zero-point vibrational energy (ZPVE) and the vibrational, rotational, and translational contributions to the thermodynamic functions.[5]
-
-
Thermochemical Analysis:
-
Step 1: Extract the thermochemical data from the output of the frequency calculation. This typically includes enthalpy (H), entropy (S), and Gibbs free energy (G).
-
Step 2: The calculated enthalpy is often a relative value. To obtain the standard enthalpy of formation (ΔH°f), an appropriate isodesmic reaction or atomization energy method must be used, comparing the target molecule to compounds with well-known experimental ΔH°f values.[7][8]
-
Visualization: Computational Workflow
Caption: Workflow for predicting thermodynamic properties using DFT.
Experimental Determination of Core Properties
While computational methods are invaluable, experimental validation is the gold standard. The following sections detail the protocols for measuring the fundamental thermodynamic properties of this compound.
Standard Enthalpy of Formation (ΔH°f)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[7][9] It is a fundamental measure of a molecule's stability.
Bomb calorimetry is the primary technique for determining the heat of combustion, from which the enthalpy of formation can be calculated using Hess's Law.[7][10][11]
-
Calorimeter Calibration:
-
Step 1: Accurately weigh a pellet of a standard substance with a precisely known heat of combustion, such as benzoic acid.[11]
-
Step 2: Place the pellet in the sample holder inside the "bomb" vessel.
-
Step 3: Pressurize the bomb with a high-purity oxygen (~30 atm).
-
Step 4: Submerge the sealed bomb in a known volume of water in the calorimeter's insulated bucket.
-
Step 5: Ignite the sample and record the temperature change (ΔT) of the water.
-
Step 6: Calculate the heat capacity (C_cal) of the calorimeter using the known energy release of the standard and the measured ΔT.[12]
-
Trustworthiness: This calibration step is a self-validating system; it ensures that the heat absorbed by the entire apparatus is precisely accounted for, leading to accurate measurements for the unknown sample.
-
-
Sample Measurement:
-
Step 1: Repeat steps 1-5 using a precisely weighed sample of this compound.
-
Step 2: Calculate the heat of combustion (q_comb) for the sample using the measured ΔT and the predetermined C_cal.
-
-
Calculation of ΔH°f:
-
Step 1: Write the balanced combustion reaction for this compound: C₄H₁₀O₄S(s/l) + 5.5 O₂(g) → 4 CO₂(g) + 5 H₂O(l) + SO₂(g)
-
Step 2: Use Hess's Law to calculate the ΔH°f of the sample. The equation is: ΔH°_comb = [4 * ΔH°f(CO₂) + 5 * ΔH°f(H₂O) + ΔH°f(SO₂)] - [ΔH°f(C₄H₁₀O₄S) + 5.5 * ΔH°f(O₂)]
-
Step 3: Rearrange the equation to solve for ΔH°f(C₄H₁₀O₄S), using the experimentally determined ΔH°_comb and standard ΔH°f values for CO₂, H₂O, SO₂, and O₂ (which is zero).[9][13]
-
Caption: Experimental workflow for determining ΔH°f via bomb calorimetry.
Specific Heat Capacity (Cp) and Phase Transitions
Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[14] It is crucial for understanding how a material stores thermal energy. Phase transitions, such as melting, provide data on enthalpy and entropy changes between states.[15]
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[16]
-
Instrument Setup and Calibration:
-
Step 1: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium for melting point and enthalpy of fusion).
-
-
Sample Preparation:
-
Step 1: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Step 2: Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Step 3: Prepare an identical empty, sealed pan to be used as a reference.
-
Expertise & Experience: Using a reference pan is essential. The instrument measures the difference in heat flow, effectively canceling out the heat capacity of the pans themselves and isolating the thermal events of the sample.
-
-
Measurement Procedure:
-
Step 1: Place the sample and reference pans into the DSC cell.
-
Step 2: Equilibrate the cell at a low temperature (e.g., -20 °C).
-
Step 3: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 80 °C).
-
Step 4: Record the heat flow versus temperature data.
-
-
Data Analysis:
-
Specific Heat (Cp): In a region of the thermogram with no thermal transitions, the difference in heat flow is directly proportional to the sample's heat capacity. The software can calculate Cp by comparing the sample's heat flow curve to that of a known standard (like sapphire) run under identical conditions.
-
Phase Transitions:
-
Melting Point (Tm): The peak of the endothermic event corresponds to the melting temperature.
-
Enthalpy of Fusion (ΔH_fus): The area under the melting peak is integrated to determine the enthalpy of fusion. This value is a direct measure of the energy required to break the crystal lattice structure.[17]
-
-
Caption: Workflow for measuring Cp and phase transitions using DSC.
Safety and Handling
Proper handling of this compound is essential. Based on data for structurally related compounds and its functional groups, the following precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), chemical safety goggles, and a lab coat.[2][18]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[18][19]
-
Storage: The compound is expected to be hygroscopic.[2] Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid:
Conclusion and Future Directions
This guide establishes a comprehensive methodology for the thermodynamic characterization of this compound, a compound for which public data is currently scarce. By combining the predictive power of computational chemistry with the definitive accuracy of experimental techniques like bomb calorimetry and DSC, researchers can build a complete thermodynamic profile. The protocols described herein are designed to be robust and self-validating, providing a clear path to generating reliable data for process modeling, safety assessments, and further research into the applications of this versatile molecule.
Future work should focus on measuring vapor pressure as a function of temperature to determine the enthalpy of vaporization, which is critical for distillation and purification process design.[17] Furthermore, studying the thermodynamics of this compound in various solvent systems would provide crucial insights for its potential use in pharmaceutical formulations and reaction chemistry.[20]
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Unlocking the Potential of 2-Ethoxysulfonylethanol: A Guide to Novel Research Frontiers
Abstract
This technical guide delves into the untapped research potential of 2-ethoxysulfonylethanol, a bifunctional molecule poised for significant contributions across organic synthesis, medicinal chemistry, and materials science. By examining its distinct structural features—a reactive hydroxyl group and an activatable ethoxysulfonyl moiety—we outline a roadmap for its exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable experimental protocols to pioneer new discoveries. We will explore its utility as a versatile synthetic building block, a precursor for novel bioactive sulfonamides, and a monomer for advanced functional polymers.
Introduction: The Untapped Potential of a Bifunctional Scaffold
In the vast landscape of chemical synthons, the pursuit of molecules offering both versatility and novel reactivity remains a paramount objective. This compound (CAS 58337-44-3), also known as ethyl 2-hydroxyethanesulfonate, presents itself as a compelling yet underexplored candidate in this arena. Its structure elegantly combines two highly valuable functional groups: a primary alcohol, a cornerstone of countless synthetic transformations, and an ethoxysulfonyl group, a precursor to the powerful sulfonyl chemistry that underpins a significant portion of modern pharmaceuticals and materials.[1]
The sulfonamide functional group, for instance, is a key structural feature in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[2][3][4] Furthermore, the broader class of sulfonyl-containing compounds serves as indispensable building blocks in synthetic chemistry.[5] The presence of both a hydroxyl and an ethoxysulfonyl group within the same small molecule opens a gateway to orthogonal chemical modifications, positioning this compound as a unique platform for generating molecular diversity.
This guide is structured to serve as a catalyst for innovation. It moves beyond a simple recitation of facts to provide a senior scientist's perspective on the causality behind experimental design. We will dissect the molecule's inherent reactivity, propose novel research trajectories, and provide detailed, self-validating experimental protocols to empower researchers to confidently explore these new frontiers.
Foundational Knowledge: Physicochemical Properties and Synthesis
A thorough understanding of a molecule's fundamental characteristics is the bedrock of any successful research endeavor. Here, we consolidate the known and predicted properties of this compound and propose a robust synthetic pathway.
Physicochemical Data
A compilation of key physical and chemical properties for this compound is presented below. These values are critical for planning reactions, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 58337-44-3 | [6] |
| Molecular Formula | C₄H₁₀O₄S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Boiling Point | 315.2°C at 760 mmHg (Predicted) | [6] |
| Density | 1.29 g/cm³ (Predicted) | [6] |
| Flash Point | 144.4°C (Predicted) | [6] |
| Synonyms | Ethyl 2-hydroxyethanesulfonate, Ethyl isethionate | [6] |
Proposed Synthesis of this compound
While not widely commercially available, this compound can be synthesized through established chemical transformations. A plausible and efficient route involves the esterification of sodium isethionate.
Reaction Scheme:
Sodium Isethionate + Ethylating Agent → this compound
A logical and scalable approach would be the reaction of sodium 2-hydroxyethanesulfonate (sodium isethionate), which can be prepared from the reaction of ethylene oxide with aqueous sodium bisulfite, with an ethylating agent such as ethyl iodide or diethyl sulfate in a polar aprotic solvent.[7]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize and characterize this compound from sodium isethionate.
Materials:
-
Sodium isethionate (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium isethionate and anhydrous DMF.
-
Stir the suspension and add ethyl iodide dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove any insoluble salts.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Research Area 1: A Versatile Building Block in Organic Synthesis
The bifunctional nature of this compound makes it a highly attractive scaffold for the synthesis of complex molecules.[8] The hydroxyl group can be readily transformed into a variety of other functional groups, while the ethoxysulfonyl moiety provides access to the rich chemistry of α-sulfonyl carbanions.
The α-Sulfonyl Carbanion: A Gateway to C-C Bond Formation
The protons on the carbon atom alpha to the sulfonyl group are acidic and can be deprotonated with a strong base to form a nucleophilic carbanion.[9] This carbanion can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. This reactivity opens up a vast array of synthetic possibilities.
A key advantage of this approach is the potential for orthogonal reactivity. The hydroxyl group can be protected, allowing for selective reaction at the α-sulfonyl position. Subsequent deprotection of the alcohol reveals a new functional group for further elaboration.
Experimental Protocol: Alkylation of the α-Sulfonyl Carbanion of Protected this compound
Objective: To perform an α-alkylation of a protected derivative of this compound.
Materials:
-
Protected this compound (e.g., TBDMS ether) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-BuLi dropwise via syringe, and stir the solution for 30 minutes at -78°C to ensure complete carbanion formation.
-
Add the alkyl halide dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Advanced Synthetic Applications: Julia-Kocienski Olefination and Ramberg-Bäcklund Rearrangement
The α-sulfonyl carbanion derived from this compound can also participate in more complex and powerful synthetic transformations.
-
Julia-Kocienski Olefination: This reaction allows for the stereoselective synthesis of alkenes from α-sulfonyl carbanions and carbonyl compounds.[2][10] By modifying the sulfonyl group (e.g., converting it to a benzothiazolyl sulfone), this compound derivatives could serve as precursors for this important transformation.
-
Ramberg-Bäcklund Reaction: This reaction converts α-halo sulfones into alkenes through a three-membered episulfone intermediate.[11][12][13] Halogenation of the α-position of this compound, followed by treatment with a base, could provide a route to novel vinyl ethers.
Research Area 2: Innovations in Medicinal Chemistry
The structural motifs present in this compound are highly relevant to drug discovery and development.
A Precursor to Novel Sulfonamide Libraries
Sulfonamides are a well-established and highly successful class of therapeutic agents.[3][5][14] this compound can be readily converted into a sulfonyl chloride, a key intermediate for the synthesis of sulfonamides.
The proposed synthetic route involves two key steps:
-
Hydrolysis: The ethyl sulfonate ester is hydrolyzed to the corresponding sulfonic acid.
-
Chlorination: The sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
The resulting 2-hydroxyethanesulfonyl chloride is a bifunctional building block that can be reacted with a diverse range of primary and secondary amines to generate a library of novel sulfonamides. The presence of the hydroxyl group offers a handle for further diversification, such as etherification or esterification, to explore structure-activity relationships (SAR).
Bioisosteric Replacement Strategies
In drug design, the replacement of a functional group with another that has similar physical or chemical properties is a common strategy to improve a drug candidate's pharmacokinetic or pharmacodynamic profile. This is known as bioisosteric replacement.[10][11][12][15] The sulfonic acid or sulfonate ester moiety of derivatives of this compound could serve as a bioisostere for a carboxylic acid.[13] This substitution can modulate properties such as acidity, lipophilicity, and metabolic stability.
Research Area 3: Advancing Materials Science
The bifunctional nature of this compound also makes it an intriguing monomer for the synthesis of novel polymers.[8][16][17]
A Monomer for Functional Polymers
The hydroxyl group can participate in step-growth polymerization reactions to form polyesters (with dicarboxylic acids) or polyurethanes (with diisocyanates). The pendant ethoxysulfonyl group would be incorporated into the polymer side chain, imparting unique properties to the resulting material.
Potential properties and applications of such polymers include:
-
Increased hydrophilicity and water solubility.
-
Enhanced thermal stability.
-
Coordination sites for metal ions.
-
Precursors for ion-exchange resins (after hydrolysis of the sulfonate ester).
Conclusion and Future Outlook
This compound stands at the cusp of scientific exploration, offering a wealth of opportunities for innovation. Its bifunctional nature, combined with the well-established yet powerful chemistry of its constituent functional groups, provides a robust platform for the development of new synthetic methodologies, the discovery of novel bioactive compounds, and the creation of advanced functional materials. The experimental protocols and research frameworks presented in this guide are intended to serve as a springboard for the scientific community to unlock the full potential of this versatile molecule. The path forward is rich with possibilities, inviting interdisciplinary collaboration to translate the fundamental chemistry of this compound into tangible advancements in science and technology.
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A Comprehensive Technical Guide to the Derivatives and analogs of 2-ETHOXYSULFONYLETHANOL: Synthesis, Reactivity, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints from which diverse libraries of compounds can be generated, each tailored to interact with specific biological targets. One such scaffold of emerging interest is 2-ethoxysulfonylethanol. This molecule, characterized by the structural formula CH₃CH₂O-SO₂-CH₂CH₂OH, uniquely combines three key functional groups: a hydroxyl (-OH), a sulfonyl (-SO₂-), and an ethoxy (CH₃CH₂O-) moiety.[1]
The sulfonyl group is a well-established pharmacophore, integral to a wide array of therapeutic agents, including antibacterial sulfonamides, diuretics, and antiviral compounds.[2][3][4] Its tetrahedral geometry, hydrolytic stability, and capacity to act as a hydrogen bond acceptor make it a privileged component in drug design.[5] The primary alcohol provides a convenient handle for synthetic modification, allowing for the attachment of various chemical motifs through esterification or etherification. Finally, the ethoxy group modulates the compound's polarity and solubility, distinguishing it from its alkylsulfonyl counterparts and offering a vector for refining pharmacokinetic properties.[1]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It will dissect the core this compound scaffold, detail synthetic strategies for its preparation and derivatization, explore the biological activities of its analogs, and propose future directions for research in this promising chemical space.
Chapter 1: The this compound Scaffold: Physicochemical Properties and Reactivity
A thorough understanding of the core molecule is the logical starting point for any derivatization program. The physicochemical properties and inherent reactivity of this compound dictate its handling, synthetic accessibility, and the types of biological interactions it can engage in.
Core Structure and Properties
This compound (CAS 58337-44-3) is a small, polar molecule whose structure presents multiple opportunities for chemical modification.[6] The presence of both hydrogen bond donors (hydroxyl) and acceptors (sulfonyl oxygens, ether oxygen) suggests high solubility in polar organic solvents and water.[1]
| Property | Value / Description | Reference Basis |
| Chemical Formula | C₄H₁₀O₄S | [1][6] |
| Molecular Weight | 154.18 g/mol | [1][6] |
| Physical State | Solid to liquid (temperature dependent) | Extrapolated from related compounds[1] |
| Boiling Point | ~315.2°C at 760 mmHg | [6] |
| Density | ~1.29 g/cm³ | [6] |
| Solubility | Soluble in water, alcohols, and polar organic solvents | Functional group analysis[1] |
| XLogP3 | -0.7 | Computed Property[6] |
Table 1: Physicochemical Properties of this compound.
Chemical Reactivity Profile
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. A strategic approach to derivatization requires considering each reactive site.
-
Hydroxyl (-OH) Group: As a primary alcohol, this is the most versatile site for modification. It can be readily converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.[7][8] This "activation" is a cornerstone of synthetic strategy, opening the door to introducing amines, azides, thiols, and other nucleophiles. Furthermore, it can undergo direct esterification or etherification to append larger, more complex chemical moieties.
-
Sulfonyl (-SO₂-) Group: This group is largely inert to reaction but exerts a powerful electronic influence. As a strong electron-withdrawing group, it enhances the stability of the molecule and can increase the acidity of adjacent protons, although this effect is less pronounced than in β-keto sulfones.[9][10] In drug design, it serves as a rigid, stable linker and a potent hydrogen bond acceptor, capable of forming crucial interactions with protein active sites.[5][11]
-
Ethoxy (-OCH₂CH₃) Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions. Its primary role is to influence the molecule's polarity and lipophilicity, offering a finer degree of control over pharmacokinetic properties compared to simple alkylsulfonyl analogs like 2-(ethylsulfonyl)ethanol.[1]
Figure 1: Key reactive sites and functional roles of the this compound scaffold.
Chapter 2: Synthetic Strategies and Experimental Protocols
The availability of a robust and scalable synthesis for the core scaffold is a prerequisite for any drug discovery campaign. Several plausible routes to this compound can be devised from fundamental principles of organic chemistry.
Foundational Synthetic Routes
Two primary strategies are proposed based on established methods for preparing related sulfonyl compounds.[1]
Route A: Nucleophilic Substitution This is arguably the most direct approach. It involves the reaction of a suitable sulfinate salt with an ethanol derivative bearing a leaving group at the 2-position.
-
Preparation of Sodium Ethoxysulfinate: This key intermediate can be prepared from the reaction of sodium sulfite (Na₂SO₃) with ethyl chloroformate (ClCO₂Et).
-
Nucleophilic Substitution: The generated sodium ethoxysulfinate is then reacted with 2-chloroethanol. The sulfinate anion displaces the chloride ion in an Sₙ2 reaction to form the target molecule.
Causality: This pathway is efficient because it forms the C-S bond directly. The choice of 2-chloroethanol is driven by its commercial availability and the good leaving group ability of the chloride ion.
Route B: Controlled Oxidation An alternative route involves building the sulfonyl group through oxidation.
-
Thioether Formation: Reaction of 2-ethoxyethanethiol with a suitable electrophile.
-
Stepwise Oxidation: The resulting thioether is first oxidized to the corresponding sulfoxide using a mild oxidant (e.g., H₂O₂). Subsequent, more forceful oxidation (e.g., with KMnO₄ or m-CPBA) yields the desired sulfone, this compound.
Causality: This method offers an alternative where sulfinate precursors may be unavailable. It allows for the isolation of the intermediate sulfoxide, providing an additional scaffold for diversification if desired.
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Methodological & Application
The Synthetic Versatility of 2-Ethoxysulfonylethanol: A Guide for the Modern Organic Chemist
In the ever-evolving landscape of organic synthesis, the demand for versatile and strategically functionalized building blocks is insatiable. 2-Ethoxysulfonylethanol, a seemingly simple molecule, harbors a unique combination of hydroxyl and ethoxysulfonyl functionalities, positioning it as a reagent of considerable potential in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for the effective utilization of this compound in organic synthesis.
Part 1: Core Concepts and Synthetic Potential
Molecular Architecture and Reactivity Profile
This compound (C₄H₁₀O₄S) possesses a distinct molecular structure featuring a primary alcohol and an ethoxy sulfonyl group.[1] This duality of functional groups is the cornerstone of its synthetic utility. The hydroxyl group serves as a classical nucleophile and a site for derivatization, while the ethoxysulfonyl moiety, with its electron-withdrawing nature, can act as a leaving group or influence the reactivity of the adjacent ethyl chain.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference Basis |
| Molecular Formula | C₄H₁₀O₄S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Physical State | Solid to liquid (temperature dependent) | [1] |
| Boiling Point | Estimated 160-170°C (2.5 mmHg) | Based on 2-(ethylsulfonyl)ethanol[1] |
| Density | Estimated 1.2-1.3 g/cm³ | Based on related sulfonyl compounds[1] |
| Solubility | Soluble in water, alcohols, and polar organic solvents | Based on functional group analysis[1] |
The interplay between these two functional groups allows for a range of synthetic transformations, making this compound a valuable tool for introducing the -CH₂CH₂SO₂OEt fragment into a target molecule.
Synthesis of this compound
A common route to this compound involves the nucleophilic substitution of a suitable two-carbon electrophile with an ethoxysulfinate salt. A plausible and frequently referenced method is the reaction of 2-chloroethanol with sodium ethoxysulfinate.[1]
Caption: Potential route to ethyl vinyl sulfone.
This transformation would generate a highly reactive Michael acceptor, opening up avenues for conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This is a key strategy for the construction of carbon-carbon and carbon-heteroatom bonds.
Role in Heterocyclic Synthesis
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems. [1][2][3][4][5]The hydroxyl group can act as a nucleophile in intramolecular cyclization reactions, while the sulfonyl group can influence the regioselectivity of such transformations or be incorporated into the final heterocyclic ring. For instance, it could potentially be used in the synthesis of sulfur-containing heterocycles like thiadiazines. [3]
Part 3: Experimental Protocols
The following protocols are generalized procedures based on established organic chemistry principles and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with this compound (Fischer Esterification)
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Toluene or a suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid, this compound, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is complete when the starting carboxylic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Protocol 2: General Procedure for the O-Alkylation of a Phenol with this compound (Williamson Ether Synthesis)
This protocol outlines the synthesis of an aryl ether using this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq, pre-activated as a tosylate or mesylate)
-
Potassium carbonate or Cesium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound: In a separate flask, react this compound with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine to form the corresponding tosylate or mesylate. Purify the activated intermediate before proceeding.
-
To a round-bottom flask, add the phenol, the activated this compound derivative, and potassium carbonate (or cesium carbonate).
-
Add DMF or acetonitrile as the solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Protocol 3: Proposed General Procedure for the Synthesis of Ethyl Vinyl Sulfone via Elimination
This protocol is a proposed method based on the elimination of β-hydroxy sulfones.
Materials:
-
Activated this compound (e.g., the tosylate or mesylate, 1.0 eq)
-
A non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (1.5 eq)
-
Dichloromethane or Tetrahydrofuran (solvent)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (use with caution as vinyl sulfones can be reactive)
Procedure:
-
Dissolve the activated this compound derivative in dichloromethane or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the non-nucleophilic base (e.g., DBU) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the product.
-
If necessary, purify the crude ethyl vinyl sulfone by careful column chromatography on silica gel.
Part 4: Conclusion and Future Outlook
This compound is a promising yet underutilized reagent in organic synthesis. Its dual functionality offers a strategic advantage for the introduction of the 2-(ethoxysulfonyl)ethyl moiety, which can serve as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While specific, documented protocols for its application are currently sparse, the fundamental principles of organic chemistry provide a solid framework for its effective use. Future research into the reactivity and applications of this compound is warranted and is expected to unveil novel synthetic methodologies and contribute to the development of innovative chemical entities.
References
- Alcohol Protecting Groups. (n.d.).
- Protection of Alcohols. (n.d.). NROChemistry.
- Yang, L., Yu, Y., & Zhang, L. (2002). Synthesis of 2-Polystyrylsulfonylethanol and Its Application in Solid-phase Organic Synthesis of Hydantoins and Ureas. Chemical Journal of Chinese Universities, 23(9), 1809.
- US Patent 2,474,808A - Preparation of vinyl sulfones. (1949).
- Protecting Groups For Alcohols. (n.d.). Chemistry Steps.
- ISETHIONIC ACID. (n.d.). Ataman Kimya.
- Vinyl sulfones: synthetic preparations and medicinal chemistry applications. (2006). Medicinal research reviews, 26(3), 307–348. [Link]
- Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2018). Current Organic Synthesis, 15(5), 624-647. [Link]
- Proposed reaction pathway for the synthesis of vinyl sulfones. (n.d.). ResearchGate.
- Recent advances in the synthesis of vinyl sulfones. (2015). RSC Advances, 5(100), 82347-82358. [Link]
- Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
- Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. (2022).
- Ethyl group. (n.d.). In Wikipedia.
- Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
- Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal.
- Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. (2018). Molecules (Basel, Switzerland), 23(10), 2465. [Link]
- Isethionic acid. (n.d.). In Wikipedia.
- Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfinates. (2025). Journal of the American Chemical Society, 147(51), 47339-47349. [Link]
- The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2023). Expert opinion on drug discovery, 18(12), 1365–1385. [Link]
- Hydroxyl Group Substitution - Alcohols. (2023, January 22). Chemistry LibreTexts.
- Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. (2003). Australian Journal of Chemistry, 56(1), 59-63.
- Synthesis of some heterocycles of pharmaceutical interest. (1989). Die Pharmazie, 44(4), 261–265.
- Ethyl Functional Group | Definition, Structure & Formula. (n.d.). Study.com.
- Hydroxyl Compounds | Preparation and Reactivity | A level H2 Chem. (2022, February 19). YouTube.
- SODIUM 2-HYDROXYETHANESULFONATE. (n.d.). Ataman Kimya.
- N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. (2023). Molecules (Basel, Switzerland), 28(13), 5171. [Link]
- The Versatile Reactivity of the Hydroxyl Group in 2-Indanol: A Technical Guide. (2025). Benchchem.
- Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.
- Ethyl Group Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Cleavage of Ethers with Acids. (2023, November 9). YouTube.
- Electrochemical sulfonylation of thiols with sulfonyl hydrazides: A metal- and oxidant-free protocol for the synthesis of thiosulfonates. (2021). Tetrahedron Letters, 78, 153229. [Link]
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Application Notes and Protocols: 2-Ethoxysulfonylethanol as a Versatile Sulfonyl-Functionalizing Agent
Introduction: A Modern Approach to Sulfonyl Functionalization
In the landscape of pharmaceutical and materials science, the sulfonyl group (R-SO₂-R') is a cornerstone functional moiety. Its presence in molecules can significantly enhance biological activity, improve pharmacokinetic properties, and impart unique chemical characteristics.[1] Sulfonamides, in particular, are a critical class of compounds with broad pharmacological applications, including antimicrobial and anti-inflammatory agents.[2]
Traditionally, the synthesis of sulfonyl-containing molecules has relied heavily on the use of sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride).[2][3] While effective, these reagents are often associated with harsh reaction conditions, the generation of corrosive byproducts like HCl, and limited stability.[3]
This guide introduces 2-Ethoxysulfonylethanol (ESE) , a versatile and stable reagent that serves as a modern alternative for introducing the ethoxysulfonylethyl group. Rather than acting as a direct sulfonylating agent, ESE functions as a precursor to a highly reactive Michael acceptor, providing a milder and more strategic pathway for the synthesis of complex sulfur-containing molecules.[1][4] Its unique structure, incorporating both a hydroxyl and an ethoxysulfonyl group, allows for a base-mediated elimination to form an in situ vinyl sulfone intermediate, which is the key to its reactivity.[4][5]
This document provides a comprehensive overview of ESE, its mechanism of action, and detailed protocols for its application in the sulfonylethylation of common nucleophiles, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58337-44-3 | [6] |
| Molecular Formula | C₄H₁₀O₄S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Solid to liquid (temperature dependent) | [1] |
| Boiling Point | Est. 315.2°C at 760 mmHg | [6] |
| Density | Est. 1.29 g/cm³ | [6] |
| Solubility | Soluble in water, alcohols, and polar organic solvents | [1] |
| Structural Formula | CH₃CH₂O-SO₂-CH₂CH₂OH | [1] |
Table 2: Safety, Handling, and Storage
| Parameter | Assessment & Recommendation | Reference |
| Skin Contact | Potential irritant. Wear appropriate nitrile gloves. | [1] |
| Eye Exposure | Potential irritant. Wear safety glasses with side shields. | [1] |
| Inhalation | Low risk at room temperature. Use in a well-ventilated area or chemical fume hood. | [1][7] |
| Flammability | Low risk, high flash point (~144.4°C). | [6] |
| Storage | Hygroscopic. Store in a tightly sealed container in a cool, dry location. | [1] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | [7] |
Core Mechanism: The Hydroxyethyl Sulfone ⇌ Vinyl Sulfone Equilibrium
The primary utility of this compound does not stem from direct nucleophilic substitution at the sulfur atom. Instead, its reactivity is unlocked through a base-mediated elimination reaction. The hydroxyl group of the ethanol moiety is a poor leaving group; however, the hydrogens on the carbon alpha to the strongly electron-withdrawing sulfonyl group are acidic. In the presence of a suitable base, a molecule of water is eliminated to form the highly reactive ethoxy vinyl sulfone intermediate.[4][5]
This vinyl sulfone is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. This dynamic, in situ generation of the reactive species is the central principle behind the application of ESE.
Caption: Base-catalyzed equilibrium between this compound and ethoxy vinyl sulfone.
Application Protocol 1: Sulfonylethylation of Primary and Secondary Amines
This protocol details the conjugate addition of an amine to the in situ generated ethoxy vinyl sulfone, a robust method for synthesizing N-substituted ethylsulfonamides, which are valuable building blocks in medicinal chemistry.[1]
Experimental Workflow
Caption: Workflow for the sulfonylethylation of amines using this compound (ESE).
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (ESE) (1.0 eq)
-
Amine substrate (primary or secondary) (1.1 eq)
-
Triethylamine (Et₃N) or DBU (1.5 eq)
-
Anhydrous acetonitrile or DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.1 eq) and this compound (1.0 eq).
-
Dissolve the solids in anhydrous acetonitrile (or DMF) to a concentration of approximately 0.2 M with respect to ESE.
-
Reaction Initiation: Begin stirring the solution at room temperature. Slowly add the base (e.g., triethylamine, 1.5 eq) dropwise to the reaction mixture over 5 minutes.
-
Causality Note: A non-nucleophilic organic base is chosen to facilitate the elimination reaction to form the vinyl sulfone without competing in the subsequent Michael addition. Dropwise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Causality Note: The bicarbonate wash removes any acidic impurities and quenches the reaction. The brine wash helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted ethoxysulfonylethylamine.
Product Characterization:
-
¹H NMR: Expect to see characteristic signals for the ethoxy group (triplet and quartet), and two new triplets corresponding to the -SO₂-CH₂-CH₂-N- moiety.
-
IR Spectroscopy: Look for strong absorption bands for the S=O stretching of the sulfonyl group around 1300-1150 cm⁻¹.[1]
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
Comparative Analysis: ESE vs. Traditional Sulfonylating Agents
The choice of reagent can dramatically impact the efficiency, safety, and scope of a synthetic route.
Table 3: Comparison of Sulfonylating Strategies
| Feature | This compound (ESE) | Traditional Sulfonyl Chlorides (e.g., TsCl, MsCl) |
| Reagent Type | Stable liquid/solid precursor | Reactive, moisture-sensitive liquids/solids |
| Mechanism | Michael Addition to in situ vinyl sulfone | Nucleophilic substitution at sulfur |
| Byproducts | Water | Corrosive HCl |
| Base Required | Catalytic or stoichiometric non-nucleophilic base | Stoichiometric amine base (e.g., pyridine, Et₃N) required to scavenge HCl |
| Safety Profile | Lower toxicity, non-corrosive | Lachrymatory, corrosive, toxic |
| Introduced Moiety | -CH₂CH₂SO₂OEt (Functional linker) | -SO₂R (Activating/Protecting group) |
| Stereochemistry | Does not affect existing stereocenters | Reaction at an alcohol preserves stereochemistry[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Base is not strong enough to initiate elimination. 2. Nucleophile is too weak or sterically hindered. 3. Reaction temperature is too low. | 1. Switch to a stronger, non-nucleophilic base like DBU. 2. Increase reaction time or gently heat the reaction (e.g., to 40-50°C). 3. Consider a more polar solvent like DMF to improve solubility and reaction rates. |
| Low Product Yield | 1. Incomplete reaction. 2. Reversible reaction equilibrium favors starting materials. 3. Product loss during work-up or purification. | 1. Allow the reaction to run longer. 2. Use a slight excess (1.1-1.2 eq) of the nucleophile to push the equilibrium. 3. Ensure pH is neutral to basic during extraction to prevent protonation and loss of amine product into the aqueous layer. |
| Formation of Side Products | 1. The base is acting as a nucleophile. 2. The nucleophile is reacting twice (if it has multiple nucleophilic sites). 3. Polymerization of the vinyl sulfone intermediate. | 1. Ensure a non-nucleophilic base (Et₃N, DBU, DIPEA) is used. 2. Use a protecting group strategy for the substrate if necessary. 3. Maintain a moderate concentration and avoid high temperatures. Ensure the nucleophile is present when the base is added. |
Conclusion
This compound represents a significant advancement in the toolkit for synthetic chemists. By leveraging the in situ generation of a reactive vinyl sulfone intermediate, it provides a mild, safe, and versatile method for the introduction of the sulfonylethyl moiety. Its advantages over traditional sulfonyl chlorides—namely its enhanced stability, safer handling profile, and the non-corrosive nature of its byproducts—position it as a superior choice for modern drug discovery and materials science applications. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively incorporate this valuable reagent into their synthetic strategies.
References
- This compound (58337-44-3) for sale - Vulcanchem. Vulcanchem.
- 2-Hydroxyethyl Methyl Sulfone - Data Sheet.
- 58337-44-3, this compound Formula. ECHEMI.
- Safety D
- Sulfonamide synthesis by aminosulfonyl
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.
- Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings.
- Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine.
- Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Synthesis of sulfonamides.
- Sulfonate synthesis by sulfonylation (tosyl
- Aromatic Sulfon
- 2-Hydroxyethyl sulfon
- BIS(2-HYDROXYETHYL)SULFONE AldrichCPR. Sigma-Aldrich.
- Aromatic sulfonation. Part XIX: Two mechanisms of sulfonation in aqueous sulfuric acid.
- Protocol Development for Investigator‐Sponsored Clinical Studies.
- (PDF) Selective Sulfonylating Agents.
- Tosylates And Mesyl
- Williamson ether synthesis (video). Khan Academy.
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Application Notes and Experimental Protocols for 2-Ethoxysulfonylethanol: A Versatile Synthon for Drug Discovery and Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the effective use of 2-Ethoxysulfonylethanol (C₄H₁₀O₄S). We move beyond a simple recitation of steps to deliver field-proven insights into the causality behind its reactivity and experimental design. The protocols herein are designed to be self-validating, focusing on the strategic conversion of this compound into highly reactive vinyl sulfone intermediates, which are pivotal for applications ranging from covalent inhibitors in drug discovery to the synthesis of specialized polymers.
Introduction to this compound: A Bifunctional Reagent
This compound is a multifunctional organic compound distinguished by the presence of a primary alcohol, a sulfonyl group, and an ethoxy moiety.[1] This unique combination of functional groups makes it a valuable and versatile intermediate in organic synthesis.[1] The primary alcohol can act as a nucleophile, while the sulfonyl group provides strong electron-withdrawing capabilities, activating the adjacent ethyl group for subsequent chemical transformations. Its structure, incorporating both electron-withdrawing and electron-donating elements, influences its reactivity and solubility, making it soluble in water and polar organic solvents.[1]
The principal application, and the focus of these notes, is its role as a stable, easy-to-handle precursor for generating vinyl sulfone species. Vinyl sulfones are powerful Michael acceptors, widely used in the development of covalent drugs and functionalized materials.[2] This guide will detail the protocols for activating the hydroxyl group and subsequently performing an elimination reaction to generate the reactive vinyl intermediate for further synthetic applications.
Physicochemical Properties & Safe Handling
Compound Characteristics
A summary of the key physical and chemical properties of this compound is provided below. Note that some physical properties are estimated based on structurally similar compounds like 2-(ethylsulfonyl)ethanol due to limited direct data for this compound.[1]
| Property | Value / Description | Source |
| Chemical Formula | C₄H₁₀O₄S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Physical State | Solid to liquid (temperature dependent) | [1] |
| Estimated Melting Point | 30-40°C | [1] |
| Estimated Boiling Point | 160-170°C @ 2.5 mmHg | [1] |
| Solubility | Soluble in water, alcohols, and polar organic solvents | [1] |
| Structural Formula | CH₃CH₂O-SO₂-CH₂CH₂OH | [1] |
Spectroscopic Profile for Characterization
Verification of this compound's identity and purity is critical. The following are expected spectroscopic signatures.[1]
-
¹H NMR: Characteristic signals for the ethoxy protons (a triplet and a quartet), along with signals for the two methylene groups of the ethanol backbone and the hydroxyl proton.
-
¹³C NMR: Distinctive carbon signals corresponding to the ethoxy, sulfonyl-adjacent, and hydroxyl-adjacent carbons.
-
Infrared (IR) Spectroscopy: Strong absorption bands are expected for S=O stretching (1300-1150 cm⁻¹), broad O-H stretching (3200-3600 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹).[1]
-
Mass Spectrometry: A molecular ion peak at m/z 154, with a characteristic fragmentation pattern that may include the loss of the ethoxy group.[1]
Critical Safety & Handling Protocols
Compounds containing sulfonyl groups should be handled with appropriate laboratory precautions.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Skin and Eye Contact: The compound is a potential irritant.[1] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical advice.[3]
-
Inhalation: While the risk is minimal at room temperature due to its low volatility, all manipulations should be performed in a well-ventilated area or a chemical fume hood.[1]
-
Storage: The compound may be hygroscopic. Store in a tightly sealed container in a cool, dry location away from strong oxidizing agents.[1][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Core Reactivity: The Pathway to a Michael Acceptor
The synthetic utility of this compound hinges on a two-stage transformation: activation of the terminal hydroxyl group into a suitable leaving group, followed by a base-induced elimination to form a highly reactive ethyl vinyl sulfone derivative. This intermediate is a potent Michael acceptor due to the powerful electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond.
Caption: General reaction pathway for converting this compound into a reactive vinyl sulfone.
Experimental Protocols
The following protocols provide step-by-step methodologies for the activation of this compound and its subsequent conversion and use in a one-pot Michael addition, a key reaction in modern drug discovery.
Protocol 1: Activation of this compound via Mesylation
Objective: To convert the primary alcohol of this compound into a good leaving group (mesylate) in preparation for the elimination step. Mesylation is chosen for its high efficiency and the stability of the resulting product.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise over 10-15 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0°C during the addition.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(ethoxysulfonyl)ethyl methanesulfonate.
Characterization and Expected Results:
-
The product is typically an oil or low-melting solid.
-
The success of the reaction can be confirmed by ¹H NMR, observing the appearance of a new singlet for the mesyl group protons around 3.0 ppm and a downfield shift of the adjacent methylene protons.
-
The crude product is often of sufficient purity to be used directly in the subsequent elimination step without further purification.
Protocol 2: One-Pot Elimination and Michael Addition with a Thiol Nucleophile
Objective: To demonstrate the utility of this compound as a precursor by generating the vinyl sulfone in situ and trapping it with a nucleophile (e.g., benzyl thiol). This one-pot procedure is highly efficient for creating covalent adducts.
Causality: A non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) is used to promote the E2 elimination reaction while minimizing the risk of a competing SN2 substitution reaction on the mesylated intermediate. The vinyl sulfone formed is immediately consumed by the thiol nucleophile, driving the equilibrium towards the product.
Sources
The Versatile Building Block: Applications of 2-Ethoxysulfonylethanol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Multifunctional Reagent
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. 2-Ethoxysulfonylethanol, a bifunctional molecule featuring both a hydroxyl group and an ethoxy sulfonyl moiety, has emerged as a versatile and valuable precursor in medicinal chemistry. Its unique structural attributes offer multiple avenues for chemical elaboration, enabling the construction of complex molecular architectures with diverse pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of key pharmacophores and offering detailed protocols for its practical implementation in the research laboratory.
The reactivity of this compound is primarily dictated by its two functional groups. The primary alcohol can be readily transformed into a variety of other functionalities, serving as a handle for chain extension or the introduction of other pharmacophoric elements. Concurrently, the ethoxy sulfonyl group can act as a latent vinyl sulfone, a powerful Michael acceptor with significant applications in covalent inhibitor design. This dual reactivity makes this compound a strategic asset in the synthesis of enzyme inhibitors, anti-inflammatory agents, and other medicinally relevant compounds.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₄S | [2] |
| Molecular Weight | 154.19 g/mol | [2] |
| Appearance | Estimated to be a liquid | |
| Boiling Point | 315.2 °C at 760 mmHg | [2] |
| Density | 1.29 g/cm³ | [2] |
| Refractive Index | 1.458 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Topological Polar Surface Area | 72 Ų | [2] |
Core Application: A Gateway to Ethyl Vinyl Sulfone for Covalent Inhibitor Design
The most significant application of this compound in medicinal chemistry is its function as a stable and readily accessible precursor to ethyl vinyl sulfone. Vinyl sulfones are potent Michael acceptors that can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[3] This irreversible inhibition mechanism is a powerful strategy in drug design, leading to compounds with high potency and prolonged duration of action.
The conversion of this compound to ethyl vinyl sulfone is achieved through a dehydration reaction, effectively unmasking the reactive vinyl group. This transformation is central to its utility, as ethyl vinyl sulfone itself is a reactive monomer that is less convenient to store and handle directly.
Workflow for the Generation and Application of Ethyl Vinyl Sulfone
Caption: Synthetic workflow from this compound to covalent protein inhibition.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Vinyl Sulfone via Dehydration of this compound
This protocol describes two common methods for the dehydration of this compound to yield ethyl vinyl sulfone. Method A is a pyrolysis-based approach adapted from a general procedure for β-hydroxyethyl sulfones, while Method B employs a two-step mesylation-elimination sequence, offering milder reaction conditions.
Method A: Pyrolysis
This method is based on a patented process for the preparation of vinyl sulfones from β-hydroxyethyl sulfones.[2]
Materials:
-
This compound
-
Inert packing material (e.g., glass beads or ceramic saddles)
-
Tube furnace
-
Vacuum pump
-
Cold trap (e.g., dry ice/acetone bath)
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Set up the tube furnace with a quartz or Pyrex tube packed with an inert material.
-
Connect one end of the tube to a dropping funnel containing this compound and the other end to a cold trap followed by a vacuum pump.
-
Heat the tube furnace to a temperature between 400-600 °C.
-
Reduce the pressure of the system to approximately 10-50 mmHg.
-
Slowly add the this compound dropwise into the heated tube. The rate of addition should be controlled to ensure efficient vaporization and pyrolysis.
-
The pyrolysate, consisting of ethyl vinyl sulfone and water, will be collected in the cold trap.
-
After the addition is complete, allow the system to cool to room temperature.
-
Collect the contents of the cold trap and separate the organic layer.
-
Purify the crude ethyl vinyl sulfone by vacuum distillation. Collect the fraction boiling at approximately 118-119 °C at 22 mmHg.
Method B: Mesylation and Elimination
This two-step procedure provides an alternative, lower-temperature route to ethyl vinyl sulfone.
Step 1: Mesylation of this compound
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Step 2: Elimination to Ethyl Vinyl Sulfone
Materials:
-
Crude mesylate from Step 1
-
1,8-Diazabicycloundec-7-ene (DBU) or another suitable non-nucleophilic base
-
Toluene or another suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the crude mesylate in toluene in a round-bottom flask.
-
Add DBU (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with 1M HCl to remove the DBU, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation as described in Method A.
Protocol 2: Application of Ethyl Vinyl Sulfone in the Covalent Modification of a Model Peptide
This protocol provides a general procedure for the labeling of a cysteine-containing peptide with ethyl vinyl sulfone to demonstrate its utility as a covalent modifier.
Materials:
-
Cysteine-containing peptide (e.g., Glutathione)
-
Ethyl vinyl sulfone
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of the cysteine-containing peptide in PBS buffer (e.g., 1 mM).
-
Prepare a stock solution of ethyl vinyl sulfone in a minimal amount of a water-miscible organic solvent such as DMSO or acetonitrile (e.g., 100 mM).
-
In a microcentrifuge tube, add the peptide solution.
-
Add an excess of the ethyl vinyl sulfone solution (e.g., 10-fold molar excess) to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by HPLC, observing the disappearance of the starting peptide peak and the appearance of a new, more retained peak corresponding to the covalent adduct.
-
The modified peptide can be purified by preparative HPLC if required.
Potential Application: Synthesis of Heterocyclic Scaffolds
While the primary application of this compound is as an ethyl vinyl sulfone precursor, its bifunctional nature suggests potential for its use in the synthesis of heterocyclic compounds. For instance, intramolecular cyclization could potentially lead to the formation of 1,4-thiazoxane-1,1-dioxide, a saturated heterocycle. Although this application is not as widely documented, the following hypothetical protocol illustrates this potential.
Conceptual Workflow for Heterocycle Synthesis
Sources
Application Notes and Protocols: 2-Ethoxysulfonylethanol as a Versatile Building Block for Novel Compound Synthesis
Introduction: Unveiling the Synthetic Potential of a Bifunctional Reagent
In the landscape of modern organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex molecular architectures. 2-Ethoxysulfonylethanol, a seemingly unassuming bifunctional molecule, emerges as a powerful and versatile reagent for the synthesis of a diverse array of novel compounds. Its structure, featuring a primary alcohol and an ethoxysulfonyl group, provides two orthogonal points for chemical modification, opening avenues for the creation of unique scaffolds relevant to pharmaceutical and materials science research.[1]
This guide provides an in-depth exploration of this compound as a building block. We will delve into its intrinsic reactivity, showcasing how its distinct functional groups can be selectively manipulated. More importantly, we will present detailed protocols for its transformation into highly valuable intermediates, such as ethoxy vinyl sulfone, and their subsequent elaboration into complex heterocyclic systems and other valuable compounds. The methodologies described herein are designed to be robust and reproducible, providing researchers with a practical toolkit to harness the full synthetic potential of this remarkable reagent.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the presence of two key functional groups: a primary hydroxyl group and an ethoxysulfonyl group. This duality allows for a range of strategic chemical transformations.
-
The Hydroxyl Group: This primary alcohol is a versatile nucleophile and can undergo a suite of classical reactions, including esterification, etherification, and conversion to halides.[2][3][4][5][6][7] Furthermore, it can be activated under Mitsunobu conditions to allow for substitution with a wide range of nucleophiles, often with inversion of stereochemistry.[8][9][10][11][12]
-
The Ethoxysulfonyl Group: This moiety is a potent electron-withdrawing group, which significantly influences the reactivity of the adjacent ethyl chain. Crucially, the presence of a hydrogen atom beta to the sulfonyl group allows for an elimination reaction to form a highly reactive Michael acceptor, ethoxy vinyl sulfone. This in situ generation of a versatile intermediate is a cornerstone of the synthetic applications of this compound.
Our strategic approach will focus on leveraging the hydroxyl group as a latent leaving group to generate ethoxy vinyl sulfone, which can then be intercepted by various nucleophiles and dienes to construct complex molecular frameworks.
Application I: Generation of Ethoxy Vinyl Sulfone - A Key Intermediate
The most powerful application of this compound is its role as a stable precursor to ethoxy vinyl sulfone. Vinyl sulfones are exceptionally useful intermediates in organic synthesis, acting as potent Michael acceptors and dienophiles in cycloaddition reactions.[13][14] The in situ generation of ethoxy vinyl sulfone from this compound avoids the handling of the often volatile and reactive vinyl sulfone itself.
Protocol 1: Dehydration of this compound to Ethoxy Vinyl Sulfone
This protocol describes the acid-catalyzed dehydration of this compound to generate ethoxy vinyl sulfone, which can be used immediately in subsequent reactions. The mechanism involves the protonation of the hydroxyl group, followed by elimination of water.[15]
Workflow for Ethoxy Vinyl Sulfone Generation
Caption: Workflow for the in situ generation of ethoxy vinyl sulfone.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 154.18 | 1.54 g | 10 mmol |
| p-Toluenesulfonic acid monohydrate | 190.22 | 190 mg | 1 mmol |
| Anhydrous Toluene | 92.14 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.54 g, 10 mmol).
-
Add anhydrous toluene (50 mL) to dissolve the starting material.
-
Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water (0.18 mL) has been collected, the reaction is complete.
-
The resulting solution of ethoxy vinyl sulfone in toluene can be cooled to the desired temperature for the subsequent reaction.
Application II: Synthesis of Novel Heterocyclic Compounds
The in situ generated ethoxy vinyl sulfone is a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry.
Protocol 2: Synthesis of a Novel N-Substituted Pyrazole via aza-Michael Addition
This protocol details the synthesis of a substituted pyrazole through the aza-Michael addition of a pyrazole to the in situ generated ethoxy vinyl sulfone. The reaction is highly regioselective, affording the N1-alkylated product.[16][17]
Reaction Scheme: Pyrazole Synthesis
Caption: Synthesis of a novel N-substituted pyrazole.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| Solution of Ethoxy Vinyl Sulfone in Toluene | - | ~50 mL | 10 mmol |
| 3,5-Dimethylpyrazole | 96.13 | 0.96 g | 10 mmol |
| Silver Carbonate (Ag₂CO₃) | 275.75 | 276 mg | 1 mmol |
| Dichloromethane (for workup) | 84.93 | - | - |
| Saturated aq. NH₄Cl (for workup) | - | - | - |
| Brine (for workup) | - | - | - |
| Anhydrous MgSO₄ (for drying) | 120.37 | - | - |
Procedure:
-
To the solution of ethoxy vinyl sulfone in toluene from Protocol 1, cooled to room temperature, add 3,5-dimethylpyrazole (0.96 g, 10 mmol).
-
Add silver carbonate (276 mg, 1 mmol, 0.1 eq.).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous ammonium chloride (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted pyrazole.
Application III: Derivatization of the Hydroxyl Group
The primary alcohol of this compound can be derivatized to introduce other functionalities, further expanding its utility as a building block.
Protocol 3: Mitsunobu Reaction for the Synthesis of a Thioether
This protocol describes the conversion of the hydroxyl group to a thioether using the Mitsunobu reaction. This reaction typically proceeds with inversion of configuration if a chiral alcohol is used.[8][10][11][12]
Workflow for Mitsunobu Thioether Synthesis
Caption: Synthesis of a thioether via the Mitsunobu reaction.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 154.18 | 1.54 g | 10 mmol |
| Thiophenol | 110.18 | 1.10 g | 10 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 2.88 g | 11 mmol |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2.22 g | 11 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Diethyl ether (for workup) | 74.12 | - | - |
| Saturated aq. NaHCO₃ (for workup) | - | - | - |
| Brine (for workup) | - | - | - |
| Anhydrous Na₂SO₄ (for drying) | 142.04 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.54 g, 10 mmol) and triphenylphosphine (2.88 g, 11 mmol).
-
Dissolve the solids in anhydrous THF (50 mL).
-
Add thiophenol (1.10 g, 10 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (2.22 g, 11 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired thioether.
Summary of Applications and Potential Novel Compounds
| Starting Material | Key Transformation | Intermediate | Subsequent Reaction | Class of Novel Compound |
| This compound | Dehydration | Ethoxy vinyl sulfone | aza-Michael Addition | N-Substituted Pyrazoles |
| This compound | Dehydration | Ethoxy vinyl sulfone | Michael Addition with Thiols | Functionalized Thioethers |
| This compound | Dehydration | Ethoxy vinyl sulfone | Diels-Alder Reaction | Substituted Cyclohexenes |
| This compound | Mitsunobu Reaction | - | - | Thioethers, Esters, Azides |
| This compound | Etherification | - | - | Ethoxyethyl Ethers |
| This compound | Esterification | - | - | Ethoxyethyl Esters |
Conclusion
This compound is a highly valuable and underutilized building block in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, with the in situ generation of ethoxy vinyl sulfone being a particularly powerful strategy. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds, functionalized thioethers, and a variety of other complex molecules. The commercial availability and stability of this compound, coupled with its versatile reactivity, position it as a key reagent for innovation in drug discovery and materials science.
References
- Zhang, X., et al. (2023). Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones: Synthesis of N-sulfonylethylated pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 1015-1020.
- Li, J., et al. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6746-6750.
- Zhang, X., et al. (2023). Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones: Synthesis of N-sulfonylethylated pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 1015-1020.
- Li, J., et al. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6746-6750.
- But, T. Y., & Toy, P. H. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Chemistry–An Asian Journal, 2(11), 1340-1355.
- Scribd. Mitsunobu | PDF | Ester | Functional Group.
- Rawal, V. H., & Cava, M. P. (1985). Total synthesis of (+)-cavicularin. Journal of the American Chemical Society, 107(24), 7443-7444.
- Wikipedia. Mitsunobu reaction.
- Nair, V., et al. (2015). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 6(45), 7750-7758.
- ResearchGate. The present work: a) Direct synthesis of (E)‐vinyl sulfone from...
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- Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1589.
- ACS Green Chemistry Institute. Thioether Formation.
- European Patent Office. Thioethers having a high sulfur content and method therefor.
- Google Patents. Preparation of thioethers.
- ResearchGate. Proposed reaction pathway for the synthesis of vinyl sulfones.
- Wazlowski, S. (2020). A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives. Summer Research 2020 Poster Session.
- Taylor & Francis. Thioethers – Knowledge and References.
- Master Organic Chemistry. Thiols And Thioethers.
- ChemRxiv. Exploiting retro oxa-Michael chemistry in polymers.
- Harris, J. M., et al. (1994). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Journal of Polymer Science Part A: Polymer Chemistry, 32(5), 855-865.
- Utah Tech University. Diels-Alder Reaction.
- Master Organic Chemistry. The Diels-Alder Reaction.
- Strasser, S., & Slugovc, C. (2015). Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations. RSC Advances, 5(111), 91461-91467.
- RSC Publishing. Exploiting retro oxa-Michael chemistry in polymers.
- ResearchGate. Thiol-Michael addition reaction involving a vinyl-sulfone group. (1)...
- ResearchGate. Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes.
- Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions.
- Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
- ACS Publications. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides.
- ResearchGate. Timeline of the synthesis and applications of vinyl sulfones in recent years.[18].
- ResearchGate. Etherification of aldehydes, alcohols and their mixtures on Pd/SiO 2 catalysts.
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- YouTube. Esterification: Reflux, Isolation and Purification // HSC Chemistry.
- Wikipedia. Reductive desulfonylation.
- Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
- Google Patents. Process of completing the esterification of carboxylic acids with alcohols.
- YouTube. 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL).
- Organic Chemistry Portal. Ester synthesis by esterification.
- Khan Academy. Preparation of esters via Fischer esterification.
- Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols.
- ResearchGate. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
Sources
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Application Notes and Protocols for the Analytical Detection of 2-Ethoxysulfonylethanol
Introduction: The Imperative for Sensitive Detection of 2-Ethoxysulfonylethanol
In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensure the safety and efficacy of drug products.[1][2] A class of impurities that demands rigorous scrutiny is Potential Genotoxic Impurities (PGIs), which are substances that can damage DNA and potentially cause mutations or cancer, even at trace levels.[1][2][3] this compound, with its chemical structure C₄H₁₀O₄S, belongs to the family of sulfonyl compounds and may be present as an impurity in pharmaceutical processes.[4] Given its structural alerts, it is prudent to consider it a PGI and develop highly sensitive analytical methods for its detection and quantification.[1]
Regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of genotoxic impurities, often requiring detection at the parts per million (ppm) level relative to the active pharmaceutical ingredient (API).[1] The Threshold of Toxicological Concern (TTC) for a genotoxic impurity is typically set at a maximum daily intake of 1.5 µg, necessitating analytical methods with exceptional sensitivity and specificity.
This comprehensive guide provides detailed application notes and protocols for the detection of this compound using two orthogonal and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals to ensure robust and reliable monitoring of this critical impurity.
Chemical Profile of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₄H₁₀O₄S | [4][5] |
| Molecular Weight | 154.18 g/mol | [4][5] |
| Functional Groups | Ethoxy, Sulfonyl, Hydroxyl | [4] |
| Boiling Point (estimated) | 315.2°C at 760 mmHg | [5] |
| Flash Point (estimated) | 144.4°C | [5] |
| Solubility | Soluble in water and polar organic solvents | [4] |
The presence of a hydroxyl group and the overall polarity of the molecule present specific analytical challenges and inform the choice of chromatographic conditions.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][6] Due to the relatively high boiling point and polarity of this compound imparted by the hydroxyl group, derivatization is often recommended to improve its volatility and chromatographic performance.
Causality Behind Experimental Choices for GC-MS
-
Derivatization: The hydroxyl group of this compound can cause peak tailing and poor sensitivity in GC analysis due to its interaction with the stationary phase. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, thereby increasing volatility and reducing polarity.
-
Column Selection: A mid-polarity column is chosen to provide a good balance of retention and selectivity for the derivatized analyte. A column with a stationary phase of 6% cyanopropyl-phenyl and 94% dimethyl polysiloxane is well-suited for this purpose.
-
Injection Mode: A splitless injection is employed to ensure the maximum transfer of the analyte onto the column, which is crucial for achieving the low detection limits required for PGI analysis.
-
Mass Spectrometry Detection: Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, aiding in compound identification. Selected Ion Monitoring (SIM) mode is utilized to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized this compound.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS Workflow for this compound Analysis.
Detailed GC-MS Protocol
1. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Solution: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Note: The solubility of the API in dichloromethane should be confirmed. If the API is not soluble, an alternative solvent should be chosen, and its compatibility with the derivatization reagent must be verified.
2. Derivatization
-
Transfer 1 mL of each working standard solution and the sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the vials in a heating block at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
3. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D GC/TQ or equivalent |
| Column | DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 50°C (hold for 2 min) Ramp: 10°C/min to 250°C (hold for 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Mass Spectrometry - Expected Fragmentation
The derivatized this compound (trimethylsilyl ether) is expected to undergo fragmentation in the mass spectrometer. While a reference spectrum for this specific derivative may not be readily available, characteristic fragments can be predicted. The molecular ion (M+) would be at m/z 226. Key fragments would likely arise from the loss of a methyl group (M-15, m/z 211) and cleavage of the C-C bond adjacent to the silylated oxygen.
5. Data Analysis and Quantification
-
Integrate the peak corresponding to the derivatized this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the amount of this compound in the API sample using the calibration curve.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is an ideal technique for the analysis of polar, non-volatile, and thermally labile compounds, making it highly suitable for the direct analysis of this compound without the need for derivatization.[2][7]
Causality Behind Experimental Choices for LC-MS/MS
-
Chromatographic Mode: Due to the polar nature of this compound, traditional reversed-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[5] A column with an amide stationary phase is a good choice for HILIC separations.
-
Mobile Phase: A mobile phase consisting of a high percentage of organic solvent (acetonitrile) and a small amount of aqueous buffer (ammonium formate) is used in HILIC mode to promote the partitioning of the polar analyte into the aqueous layer on the stationary phase, thus providing retention.
-
Ionization: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules in LC-MS.[7] Given the structure of this compound, it can be detected in either positive or negative ion mode. Negative ion mode is often advantageous for sulfonated compounds.
-
Detection: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[7] This minimizes matrix interference and allows for accurate quantification at trace levels.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS Workflow for this compound Analysis.
Detailed LC-MS/MS Protocol
1. Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 90:10 (v/v) acetonitrile/water to cover the desired concentration range (e.g., 0.1 to 100 ng/mL).
-
Sample Solution: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with a solvent that is compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile/water). Note: The solubility of the API should be tested. If the API is not soluble, a different sample preparation strategy, such as solid-phase extraction, may be required.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometry - MRM Transitions
The precursor ion for this compound in negative ion mode would be the deprotonated molecule [M-H]⁻ at m/z 153.1. Product ions would be generated by collision-induced dissociation. A plausible fragmentation would be the loss of ethene from the ethoxy group or cleavage of the sulfonyl-carbon bond. The exact MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.
4. Data Analysis and Quantification
-
Integrate the peaks for the specified MRM transitions in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the amount of this compound in the API sample using the calibration curve.
Method Validation in Accordance with ICH Q2(R1) Guidelines
For the analysis of a PGI, a rigorous method validation is mandatory to ensure the reliability of the results.[8][9][10][11] The following parameters should be assessed for both the GC-MS and LC-MS/MS methods:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 80-120% at different concentrations. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in method parameters. |
| Solution Stability | The stability of the analyte in the prepared standard and sample solutions over a specified period. | No significant degradation of the analyte over the storage period. |
Conclusion
The control of potential genotoxic impurities like this compound is a critical aspect of ensuring pharmaceutical product safety. The GC-MS and LC-MS/MS methods detailed in this guide provide robust and sensitive approaches for the detection and quantification of this analyte at trace levels. The choice between the two methods will depend on the specific API matrix, available instrumentation, and the desired analytical workflow. It is imperative that any method chosen is fully validated according to ICH guidelines to ensure data integrity and regulatory compliance. These application notes and protocols serve as a comprehensive resource for scientists and researchers in the pharmaceutical industry to confidently address the analytical challenges associated with this compound.
References
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). National Institutes of Health.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
- Genotoxic Impurities and Mutagenic Impurities Analysis. (n.d.). Intertek.
- This compound (58337-44-3) for sale. (n.d.). Vulcanchem.
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9). ResolveMass.
- Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
- Determination of Genotoxic Impurities in Pharmaceuticals. (n.d.). LCGC International.
- Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. (2022, November 5). Journal of Applied Pharmaceutical Science.
- Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. (n.d.). Sigma-Aldrich.
- This compound (58337-44-3). (n.d.). ECHEMI.
- A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. (2008, November 4). PubMed.
- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019, October 7). National Institutes of Health.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (n.d.). BioPharm International.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Method Validation Approaches for Analysis of Constituents in ENDS. (2021, July 1). National Institutes of Health.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. (2022, September 12). National Institutes of Health.
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Application Notes and Protocols for the Use of 2-Ethoxysulfonylethanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of 2-ethoxysulfonylethanol in advanced polymer synthesis. While direct polymerization of this compound is not prominently described in current literature, its bifunctional nature—possessing both a primary alcohol and an ethyl sulfonate group—renders it a valuable precursor for the synthesis of novel functional monomers. This guide presents detailed, albeit hypothetical, protocols for the conversion of this compound into polymerizable derivatives and their subsequent polymerization via controlled radical and cationic ring-opening techniques. The insights provided are grounded in established principles of polymer chemistry and are intended to serve as a foundational resource for researchers exploring the development of new polymers with tailored properties for applications in drug delivery, biomaterials, and specialty coatings.
Introduction to this compound
This compound is an organic compound featuring a primary alcohol and an ethyl sulfonate functional group. Its unique structure suggests its utility as a building block in polymer chemistry, enabling the introduction of both hydrophilicity and ionic character into polymer chains.
Chemical Structure and Properties:
-
Chemical Formula: C₄H₁₀O₄S
-
Molecular Weight: 154.18 g/mol [1]
-
Structure: CH₃CH₂O-SO₂-CH₂CH₂OH[1]
-
Key Functional Groups: Primary Alcohol (-OH), Ethyl Sulfonate (-SO₂-O-CH₂CH₃)
-
Solubility: Expected to be soluble in water and polar organic solvents due to the presence of the hydroxyl and sulfonate groups.[1]
The presence of the hydroxyl group offers a reactive site for modification, allowing for its conversion into a polymerizable monomer. The ethyl sulfonate group, on the other hand, can impart desirable characteristics to the resulting polymer, such as improved water solubility, ion-conductivity, and thermal stability.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic substitution of 2-chloroethanol with sodium ethoxysulfinate.[2]
Protocol: Synthesis of this compound
-
Preparation of Sodium Ethoxysulfinate: In a round-bottom flask, react sodium sulfite with ethyl chloroformate in an appropriate solvent under controlled temperature conditions to yield sodium ethoxysulfinate.
-
Nucleophilic Substitution: Add 2-chloroethanol to the solution of sodium ethoxysulfinate. The reaction is typically carried out at a slightly elevated temperature to facilitate the substitution.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield pure this compound.
Application Note I: Synthesis of Functional (Meth)acrylate Polymers via Controlled Radical Polymerization
This section details a proposed pathway for the synthesis of a novel (meth)acrylate monomer derived from this compound and its subsequent polymerization using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.
Proposed Synthesis of 2-Ethoxysulfonylethyl Methacrylate (ESEMA)
The primary alcohol of this compound can be esterified with methacryloyl chloride to yield the polymerizable monomer, 2-ethoxysulfonylethyl methacrylate (ESEMA).
Protocol: Synthesis of ESEMA
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) in a dry, inert solvent like dichloromethane or tetrahydrofuran.[3]
-
Addition of Methacryloyl Chloride: Cool the solution to 0 °C in an ice bath. Add methacryloyl chloride (1.1 eq.) dropwise from the dropping funnel over 30-60 minutes while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or vacuum distillation to obtain pure ESEMA.
Proposed RAFT Polymerization of ESEMA
The synthesized ESEMA monomer can be polymerized via RAFT to produce well-defined polymers with pendant ethoxysulfonate groups.
Protocol: RAFT Polymerization of ESEMA
-
Reaction Mixture: In a Schlenk flask, combine the ESEMA monomer, a suitable chain transfer agent (CTA) such as 2-cyano-2-propyl dodecyl trithiocarbonate, and a radical initiator like azobisisobutyronitrile (AIBN). The molar ratio of monomer:CTA:initiator will determine the target molecular weight of the polymer. Dissolve the components in an appropriate solvent (e.g., 1,4-dioxane or dimethylformamide).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) to initiate polymerization.
-
Monitoring and Termination: Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy or gas chromatography. Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction solution to a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Data Presentation: Reagents for RAFT Polymerization of ESEMA
| Reagent | Molar Ratio (Example) | Purpose |
| 2-Ethoxysulfonylethyl Methacrylate (ESEMA) | 100 | Monomer |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | 1 | Chain Transfer Agent (CTA) |
| Azobisisobutyronitrile (AIBN) | 0.2 | Radical Initiator |
| 1,4-Dioxane | - | Solvent |
Visualization: Workflow for ESEMA Synthesis and RAFT Polymerization
Caption: Proposed workflow for the synthesis of ESEMA monomer and its subsequent RAFT polymerization.
Application Note II: Synthesis of a Linear Polyether-Sulfonate via Cationic Ring-Opening Polymerization
This section outlines a hypothetical route to a novel polyether-sulfonate through the cationic ring-opening polymerization (CROP) of a custom-synthesized oxazoline monomer derived from this compound. Poly(2-oxazoline)s are a class of polymers known for their biocompatibility and are widely explored for biomedical applications.[1][2][4][5]
Proposed Synthesis of 2-(2-Ethoxysulfonylethyl)-2-oxazoline (ESEOx)
The synthesis of the novel monomer, 2-(2-ethoxysulfonylethyl)-2-oxazoline (ESEOx), can be envisioned through the reaction of a nitrile precursor with 2-aminoethanol.[1]
Protocol: Synthesis of ESEOx
-
Nitrile Synthesis: Convert the hydroxyl group of this compound to a nitrile group. This can be a multi-step process, for example, by first converting the alcohol to a halide or tosylate, followed by nucleophilic substitution with sodium cyanide.
-
Cyclization Reaction: In a pressure vessel, combine the resulting nitrile (1.0 eq.), 2-aminoethanol (1.1 eq.), and a Lewis acid catalyst such as zinc chloride (0.1 eq.) in a suitable solvent like chlorobenzene.[1]
-
Reaction: Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours. Monitor the reaction by GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the ESEOx monomer.
Proposed Cationic Ring-Opening Polymerization (CROP) of ESEOx
The ESEOx monomer can be polymerized via CROP to yield a well-defined poly(2-oxazoline) with pendant ethoxysulfonate groups.
Protocol: CROP of ESEOx
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the ESEOx monomer in a dry polar aprotic solvent such as acetonitrile.
-
Initiation: Add a suitable initiator, for example, methyl tosylate or methyl triflate, at room temperature. The monomer-to-initiator ratio will determine the degree of polymerization.[6][7]
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and allow it to proceed for the desired time. The polymerization is typically living, allowing for the synthesis of block copolymers by sequential monomer addition.[8]
-
Termination: Terminate the polymerization by adding a nucleophile, such as water, an amine, or a carboxylate, to quench the living cationic chain end.
-
Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether), and collect the solid by filtration. The polymer can be further purified by dialysis against water to remove any unreacted monomer and initiator.
Data Presentation: Reagents for CROP of ESEOx
| Reagent | Molar Ratio (Example) | Purpose |
| 2-(2-Ethoxysulfonylethyl)-2-oxazoline (ESEOx) | 50 | Monomer |
| Methyl Tosylate | 1 | Initiator |
| Acetonitrile | - | Solvent |
| Water | - | Terminating Agent |
Visualization: Workflow for ESEOx Synthesis and CROP
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Large-Scale Synthesis of 2-Ethoxycarbonylethanol
Introduction: The Strategic Importance of 2-Ethoxycarbonylethanol in Pharmaceutical Synthesis
2-Ethoxycarbonylethanol, systematically known as ethyl 3-hydroxypropanoate, is a bifunctional molecule of significant interest in the chemical and pharmaceutical industries. Its structure, featuring both a hydroxyl group and an ethyl ester, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility is particularly noted in the construction of polymers and as an intermediate in various organic syntheses.
The transition from laboratory-scale synthesis to large-scale or pilot-plant production presents numerous challenges, including ensuring process safety, maintaining product quality, maximizing yield and throughput, and minimizing environmental impact.[2][3] This document provides a detailed guide to the large-scale synthesis of 2-ethoxycarbonylethanol, focusing on two primary, industrially viable chemical routes. It offers field-proven insights into process optimization, safety, and scalability, designed to empower researchers and drug development professionals in their process chemistry endeavors.
Comparative Analysis of Primary Synthetic Routes
Two principal chemical pathways dominate the landscape for the industrial production of 2-ethoxycarbonylethanol: the Fischer-Speier esterification of 3-hydroxypropionic acid and the Michael addition of ethanol to ethyl acrylate. The choice between these routes is a strategic decision dictated by factors such as raw material cost and availability, capital expenditure for equipment, and green chemistry considerations.
| Metric | Fischer-Speier Esterification | Michael Addition |
| Starting Materials | 3-Hydroxypropionic Acid, Ethanol | Ethyl Acrylate, Ethanol |
| Atom Economy | High (byproduct is only water) | 100% (theoretically) |
| Key Challenge | Reversible equilibrium reaction | Potential for side reactions |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Acid or Base catalyst |
| Process Driver | Removal of water byproduct | Reaction kinetics |
Route 1: Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of a carboxylic acid (3-hydroxypropionic acid) with an alcohol (ethanol).[4] The reaction is governed by a chemical equilibrium, which must be actively managed to achieve high conversion rates on a large scale.[5]
Causality and Mechanistic Insight
The Fischer esterification mechanism proceeds via several reversible steps.[5][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of ethanol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a good leaving group, yields the protonated ester. Deprotonation then regenerates the acid catalyst and provides the final product.[5]
To drive this equilibrium-limited reaction towards the product, Le Châtelier's principle is exploited in two primary ways in an industrial setting:
-
Use of Excess Reagent: Typically, the less expensive reactant, in this case, ethanol, is used in large excess to push the equilibrium towards the formation of the ester.[5]
-
Removal of Water: The continuous removal of the water byproduct as it forms is a highly effective strategy to prevent the reverse reaction (ester hydrolysis).[5] On a large scale, this is often achieved using a Dean-Stark apparatus or by operating the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene.[7]
Large-Scale Protocol: Fischer Esterification
Safety Pre-assessment: This process involves large quantities of flammable ethanol and a corrosive strong acid catalyst. A thorough Process Hazard Analysis (PHA) is mandatory before scale-up. Key risks include thermal runaway from the exothermic reaction, potential for fire, and chemical burns.[2][8] The reactor must be equipped with adequate cooling capacity, emergency quenching systems, and pressure relief devices.[9]
Equipment:
-
Glass-lined or stainless steel reactor (e.g., 50-200 L) equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, and reflux condenser.
-
Dean-Stark trap appropriately sized for the reaction scale.
-
Addition funnel or pump for controlled reagent addition.
-
Receiving vessels for distillation fractions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| 3-Hydroxypropionic Acid | 90.08 | 9.0 kg | 1.0 |
| Ethanol (anhydrous) | 46.07 | 23.0 L (~18.2 kg) | ~4.0 |
| p-Toluenesulfonic acid | 172.20 | 345 g | ~0.02 |
| Toluene | 92.14 | 40 L | Solvent |
| Sodium Bicarbonate | 84.01 | As required for neutralization | - |
| Brine (sat. NaCl) | - | As required for washing | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | As required for drying | - |
Procedure:
-
Reactor Setup & Inerting: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen) to prevent moisture ingress and create a safe environment.
-
Charging Reagents: Charge the reactor with 3-hydroxypropionic acid (9.0 kg, 1.0 eq), ethanol (18.2 kg, ~4.0 eq), toluene (40 L), and p-toluenesulfonic acid (345 g, 0.02 eq).
-
Reaction Execution:
-
Begin agitation and slowly heat the mixture to reflux (approx. 85-95 °C).
-
Water will begin to co-distill with toluene and collect in the Dean-Stark trap. Continuously remove the lower aqueous layer from the trap.
-
-
In-Process Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the consumption of the starting carboxylic acid. The reaction is typically complete within 8-16 hours.
-
Cool-down and Quench: Once the reaction is complete, cool the reactor contents to room temperature (20-25 °C).
-
Work-up & Neutralization:
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reactor with vigorous stirring to neutralize the acid catalyst. Caution: This will generate CO₂ gas; ensure adequate venting and controlled addition to manage the effervescence.
-
Continue addition until the aqueous layer is neutral or slightly basic (pH 7-8).
-
-
Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then saturated brine to remove residual salts and water-soluble impurities.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene and excess ethanol.
-
Purification: Purify the crude 2-ethoxycarbonylethanol by fractional vacuum distillation.[10] The product typically distills at approximately 75-80 °C at 10 mmHg.[1]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] edge [color="#34A853"]
} caption: Workflow for Fischer Esterification.
Route 2: Michael Addition of Ethanol to Ethyl Acrylate
The Michael addition (or conjugate addition) offers a highly atom-economical route to 2-ethoxycarbonylethanol, as it involves the addition of an alcohol across the double bond of an α,β-unsaturated ester, with no byproducts formed in the ideal reaction.[11]
Causality and Mechanistic Insight
This reaction can be catalyzed by either a base or an acid. In a base-catalyzed mechanism, a strong base deprotonates ethanol to form the ethoxide nucleophile. The ethoxide then attacks the β-carbon of ethyl acrylate, which is electron-deficient due to the electron-withdrawing nature of the adjacent ester carbonyl group. This 1,4-addition generates an enolate intermediate, which is then protonated by a proton source (such as another molecule of ethanol) to yield the final product and regenerate the catalyst.[12] The reaction's efficiency is driven by the formation of a stable C-O sigma bond at the expense of a C-C pi bond.[13]
Large-Scale Protocol: Michael Addition
Safety Pre-assessment: Ethyl acrylate is a flammable liquid and a lachrymator; it is also a reactive monomer that can polymerize exothermically if not properly inhibited.[11] The reaction itself is exothermic and requires careful thermal management to prevent runaway reactions.[2] Using a strong base like sodium ethoxide requires handling a highly reactive and moisture-sensitive reagent.
Equipment:
-
Jacketed reactor (glass-lined or stainless steel) with robust cooling capabilities.
-
High-torque mechanical stirrer.
-
Controlled-rate addition pump for the ethyl acrylate.
-
Inert atmosphere system (Nitrogen).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| Ethanol (anhydrous) | 46.07 | 46 L (~36.4 kg) | Solvent/Reagent |
| Sodium Metal | 22.99 | 230 g | ~0.1 |
| Ethyl Acrylate | 100.12 | 10.0 kg | 1.0 |
| Acetic Acid | 60.05 | As required for neutralization | - |
Procedure:
-
Catalyst Preparation (in-situ):
-
Charge the inerted reactor with anhydrous ethanol (46 L).
-
Under a strict nitrogen atmosphere, add sodium metal (230 g, 0.1 eq) in small, manageable portions. Extreme Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure the reactor is well-vented away from ignition sources and that the temperature is controlled via the cooling jacket.
-
Stir until all the sodium has dissolved to form sodium ethoxide.
-
-
Reaction Execution:
-
Cool the sodium ethoxide solution to 0-5 °C.
-
Begin adding ethyl acrylate (10.0 kg, 1.0 eq) dropwise via an addition pump at a rate that maintains the internal temperature below 15 °C. This controlled addition is critical for managing the reaction exotherm.[2]
-
-
In-Process Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20 °C) and monitor the disappearance of ethyl acrylate by GC.
-
Quench and Neutralization: Once the reaction is complete, cool the mixture to below 10 °C. Slowly add glacial acetic acid to neutralize the sodium ethoxide catalyst to a pH of ~7.
-
Solvent Removal: The bulk of the excess ethanol can be removed via distillation. Initially, this can be done at atmospheric pressure, followed by vacuum to remove the final traces.
-
Purification: The remaining crude product is purified by fractional vacuum distillation as described in Route 1.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] edge [color="#EA4335"]
} caption: Workflow for Michael Addition.
Conclusion and Process Optimization
Both the Fischer esterification and Michael addition routes are robust and scalable methods for producing 2-ethoxycarbonylethanol. The Fischer esterification is often favored when 3-hydroxypropionic acid is readily available, perhaps from a bio-fermentation source, making it a potentially "greener" route from a feedstock perspective.[14] Its primary challenge is managing the reaction equilibrium. The Michael addition boasts 100% theoretical atom economy but requires careful management of a highly exothermic reaction and potentially hazardous reagents.[12]
For large-scale operations, transitioning from batch to continuous flow processing can offer significant advantages in safety, consistency, and throughput for both routes.[15] Continuous flow reactors provide superior heat and mass transfer, minimizing the risks of thermal runaway and improving reaction control.[15] Further optimization can be achieved by exploring heterogeneous catalysts (e.g., acidic resins like Amberlyst) which simplify catalyst removal and product purification, aligning with the principles of green chemistry.[16]
The ultimate choice of synthesis route will depend on a holistic assessment of economic, safety, and environmental factors specific to the manufacturing context.
References
- Wikipedia. (n.d.). Ethyl acrylate.
- SmartLabs. (n.d.). Esterification.
- Google Patents. (n.d.). US29. The Fischer Esterification.
- MDPI. (2022). Green Chemistry Metrics, A Review.
- National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
- ResearchGate. (n.d.). Metrics for green syntheses | Request PDF.
- Scientific Update. (2019). Useful Green Chemistry Metrics.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- H.E.L Group. (n.d.). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Scribd. (2024). Sustainable Chemistry Metrics.
- ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- California State University, Sacramento. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Reddit. (2020). How can I improve the yield of my Fischer Esterification?.
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Application Notes & Protocols: Leveraging 2-Ethoxysulfonylethanol in Modern Biochemical Assays
Introduction: A New Tool for Covalent Targeting in Chemical Biology
In the expanding toolkit of chemical biology, reagents that can form stable, covalent bonds with proteins are invaluable for probing biological systems, identifying therapeutic targets, and developing novel inhibitors.[1][2][3][4][5] 2-Ethoxysulfonylethanol (CAS 58337-44-3) emerges as a versatile and promising scaffold for such applications.[6] Its structure is deceptively simple, yet it houses two key functional groups that make it a powerful tool for researchers:
-
The Ethoxysulfonyl Group (-SO₂(OEt)) : This moiety acts as a moderately reactive electrophile, or "warhead," capable of covalently modifying specific nucleophilic amino acid residues within proteins.[6] Its reactivity profile is analogous to the well-studied sulfonyl fluorides, which are known to target context-specific serine, threonine, tyrosine, lysine, and histidine residues.[1][7][8]
-
The Primary Hydroxyl Group (-OH) : This functional group serves as a convenient "handle" for synthetic elaboration. It can be readily modified to attach reporter tags (e.g., fluorophores, biotin), affinity handles, or other molecular fragments, transforming the core scaffold into a bespoke biochemical probe.[6]
This guide provides an in-depth exploration of how this compound can be leveraged in two powerful biochemical applications: Activity-Based Protein Profiling (ABPP) and Fragment-Based Ligand Discovery . We will delve into the underlying chemical principles and provide detailed, field-tested protocols to empower researchers in their quest to understand and manipulate protein function.
Part 1: The Scientific Foundation - Covalent Protein Modification by Sulfonyl Electrophiles
The utility of this compound is grounded in the principles of covalent ligation to protein nucleophiles. This chemistry is a subset of the broader and highly influential Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" paradigm.[8][9]
Mechanism of Action
The sulfur atom in the ethoxysulfonyl group is highly electrophilic. When a suitably positioned and activated nucleophilic amino acid side chain in a protein attacks this sulfur atom, the ethoxy group is displaced, forming a stable, covalent sulfonate ester or sulfonamide linkage between the reagent and the protein.
The reactivity of a potential target residue is not solely dependent on its inherent nucleophilicity but is dramatically influenced by its local microenvironment within the folded protein.[1][7] For instance, the reactivity of a tyrosine residue's hydroxyl group is significantly enhanced if a nearby basic residue (like lysine or histidine) can deprotonate it, increasing its nucleophilicity.[7] This "context-specific" reactivity is what allows sulfonyl-based probes to achieve remarkable target selectivity, often labeling a single, hyper-reactive residue out of many potential sites in the proteome.[8][10]
Target Amino Acid Residues
Based on extensive studies with related sulfonyl fluoride probes, the primary targets for modification include:
-
Tyrosine (Tyr) : The phenolate anion is a potent nucleophile.[7][10]
-
Serine (Ser) & Threonine (Thr) : Often found in the active sites of hydrolase enzymes.[1][9]
-
Lysine (Lys) : The primary amine can form a stable sulfonamide bond.[7]
-
Histidine (His) : The imidazole side chain is a competent nucleophile.[1][8]
-
Cysteine (Cys) : While a classic target for many covalent modifiers, sulfonyl groups can also react with the thiolate anion.[1]
Figure 1: Covalent modification of a hyper-reactive tyrosine residue.
Part 2: Application Note & Protocol - Activity-Based Protein Profiling (ABPP)
Objective: To identify and profile proteins with hyper-reactive nucleophilic residues in a complex biological sample (e.g., cell lysate) using a custom-synthesized, this compound-derived probe.
Conceptual Framework
This protocol first involves the synthesis of an ABPP probe by attaching a biotin reporter tag to the hydroxyl handle of this compound. This probe is then incubated with a proteome. The ethoxysulfonyl "warhead" will covalently label proteins on accessible, hyper-reactive residues. Labeled proteins are subsequently enriched using streptavidin beads and identified by mass spectrometry or visualized by Western blot.
Figure 2: Workflow for Activity-Based Protein Profiling (ABPP).
Detailed Protocol
A. Synthesis of Biotinylated Probe (Conceptual)
-
Activation of Hydroxyl Group: The primary hydroxyl group of this compound is first activated, for example, by converting it to a tosylate or mesylate under standard conditions.
-
Conjugation to Linker: The activated intermediate is then reacted with a bifunctional linker containing a terminal amine and a protected biotin (e.g., Biotin-PEG-NH₂).
-
Purification: The final probe is purified using column chromatography to ensure high purity for biological experiments.
B. Proteome Labeling
-
Lysate Preparation:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard method (e.g., BCA assay). Normalize all samples to a final concentration of 1-2 mg/mL.
-
-
Probe Incubation:
-
To 100 µL of normalized cell lysate, add the biotinylated probe from a concentrated DMSO stock to a final concentration of 10-50 µM.
-
Crucial Control: Prepare a heat-inactivated control by boiling a lysate aliquot at 95°C for 10 minutes before adding the probe. This helps distinguish specific, structure-dependent labeling from non-specific reactions.
-
Incubate all samples for 1 hour at 37°C with gentle agitation.
-
C. Enrichment of Labeled Proteins
-
Bead Preparation: Resuspend streptavidin-agarose beads in lysis buffer. Wash the required volume of bead slurry three times with lysis buffer.
-
Capture: Add 30 µL of the washed bead slurry to each labeled lysate sample.
-
Incubation: Incubate for 1 hour at 4°C on a rotator to allow the biotinylated proteins to bind to the streptavidin beads.
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 2 minutes).
-
Discard the supernatant.
-
Wash the beads sequentially with:
-
Lysis buffer with 1% SDS (2 washes)
-
High salt buffer (e.g., 50 mM Tris pH 7.4, 1 M NaCl) (2 washes)
-
Urea buffer (e.g., 8 M urea in 50 mM Tris pH 7.4) (2 washes)
-
Final wash with 50 mM ammonium bicarbonate.
-
-
Rationale: The stringent washing steps are critical to remove non-covalently bound proteins, ensuring that only specifically labeled targets are identified.
-
D. Analysis
-
For Western Blot:
-
After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer.
-
Boil for 10 minutes to elute the proteins.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a streptavidin-HRP conjugate to visualize labeled proteins.
-
-
For Mass Spectrometry:
-
After the final wash, perform on-bead tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify labeled proteins and map the specific sites of modification using proteomics software.
-
Part 3: Application Note & Protocol - Fragment-Based Screening for Covalent Ligands
Objective: To use this compound as a small molecule "fragment" to screen a purified protein or a protein library to identify novel covalent binders.
Conceptual Framework
This approach leverages the principles of fragment-based drug discovery. This compound, with its small size and defined reactive group, is incubated with a target protein. Intact protein mass spectrometry is then used to detect the mass shift corresponding to the covalent addition of the fragment, confirming a "hit." This method can rapidly identify proteins susceptible to this particular electrophile, providing starting points for developing more potent and selective covalent inhibitors.
Detailed Protocol
-
Protein Preparation:
-
Prepare the purified target protein(s) in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The buffer should be free of primary amines (like Tris) that could react with the compound.
-
Ensure the protein is at a working concentration of 1-5 µM.
-
-
Compound Incubation:
-
Set up a 96-well plate for screening.
-
In each well, combine:
-
Target protein (to final concentration of 2 µM)
-
This compound (to a final concentration of 200 µM from a DMSO stock). The final DMSO concentration should be kept below 1%.
-
-
Controls: Include wells with protein + DMSO (no compound) and buffer + compound (no protein).
-
Incubate the plate at room temperature or 37°C for 1-4 hours.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
Desalt the samples using a C4 ZipTip or similar solid-phase extraction method to remove excess compound and non-volatile salts.
-
Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS) capable of intact protein analysis (e.g., a Q-TOF or Orbitrap instrument).
-
Acquire the mass spectrum for each sample.
-
Deconvolute the raw data to determine the precise molecular weight of the protein in each sample.
-
-
Data Analysis:
-
Compare the mass of the protein from the compound-treated sample to the DMSO control.
-
A mass increase of 154.18 Da (the molecular weight of this compound) minus the mass of the ethoxy leaving group (45.06 Da), resulting in a net addition of 109.12 Da , indicates a single covalent modification event.
-
Tabulate the results to identify hits.
-
Data Presentation: Screening Results
| Target Protein | Control Mass (Da) | Observed Mass (Da) | Mass Shift (Δ Da) | Stoichiometry | Hit? |
| Protease X | 25,450.2 | 25,559.5 | +109.3 | 1.0 | Yes |
| Kinase Y | 38,124.7 | 38,125.1 | +0.4 | 0.0 | No |
| GST Z | 23,211.5 | 23,320.4 | +108.9 | 1.0 | Yes |
| Control Protein | 14,500.0 | 14,500.3 | +0.3 | 0.0 | No |
Part 4: Technical Considerations & Safety
-
Buffer Choice: Avoid nucleophilic buffers such as Tris. Buffers like HEPES, MES, or phosphate are generally preferred for experiments involving covalent modifiers.
-
pH Dependence: The reactivity of nucleophilic amino acids is highly pH-dependent. For instance, lysine deprotonation occurs at higher pH, while cysteine's thiolate is more prevalent above its pKa. Systematically varying the pH can be a strategy to tune selectivity.
-
Concentration and Time: The extent of labeling is dependent on both the concentration of the probe and the incubation time. These parameters should be optimized for each new target or proteome.
-
Safety: this compound and related sulfonyl compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or chemical fume hood.[6] Consult the material safety data sheet (MSDS) for detailed handling and disposal information.[11][12][13]
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Application Note & Protocol: 2-(Ethoxysulfonyl)ethanol Analogs as Versatile Linkers for Solid-Phase Organic Synthesis
Abstract
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid synthesis and purification of compound libraries.[1] The choice of linker—the molecular bridge between the insoluble support and the molecule being synthesized—is critical to the success of any solid-phase strategy. This document provides a detailed technical guide on the application of 2-(alkoxysulfonyl)ethanol-type linkers, exemplified by the polymer-supported analog, 2-polystyrylsulfonylethanol, for the synthesis of small molecules. We will explore the underlying chemical principles, provide detailed protocols for immobilization and cleavage, and discuss the strategic advantages of this linker system, which offers cleavage under both acidic and basic conditions, thereby enhancing synthetic versatility.
Introduction: The Strategic Role of Linkers in SPOS
The power of solid-phase organic synthesis lies in its ability to simplify purification; reagents and soluble by-products are removed by simple filtration and washing, while the compound of interest remains covalently attached to an insoluble resin.[2][3] This paradigm, pioneered by Bruce Merrifield, has accelerated the synthesis of peptides, oligonucleotides, and diverse small-molecule libraries.[4][5]
A key determinant of a successful SPOS campaign is the linker, which must:
-
Form a stable covalent bond with the initial substrate under a variety of reaction conditions.
-
Remain inert to the subsequent synthetic transformations used to build the molecule.
-
Be cleaved efficiently under specific, controlled conditions to release the final product into solution with high purity.[1]
The 2-(alkoxysulfonyl)ethanol scaffold represents a class of linkers that provides a versatile anchor for carboxylic acids. Its unique feature is the β-sulfonyl group, which activates the linker for cleavage via distinct mechanisms under either acidic or basic conditions. This dual-mode cleavage broadens the compatibility of the linker with a wide range of synthetic strategies and protecting group schemes.
The Chemistry of 2-(Alkoxysulfonyl)ethanol Linkers
While 2-ethoxysulfonylethanol itself is a small molecule, its principles are best illustrated through its polymer-supported analog, which is directly applicable to SPOS. The core structure features a primary alcohol for substrate immobilization and a sulfonyl group that facilitates the final release.
Mechanism of Action
The functionality of this linker system is rooted in the electron-withdrawing nature of the sulfone group. This group influences the reactivity of the adjacent methylene group and the stability of the ester linkage formed with the substrate.
-
Immobilization: The primary alcohol of the resin-bound linker is coupled with a carboxylic acid from the substrate, typically via standard esterification protocols (e.g., using carbodiimides like DCC or activators like HBTU).
-
Cleavage: The true versatility of the linker is revealed during the cleavage step. The sulfone group enables two distinct release pathways:
-
Acid-Mediated Cleavage: Under strong acidic conditions (e.g., 6 M HCl), the ester linkage is hydrolyzed, releasing the carboxylic acid product.[6]
-
Base-Mediated Cleavage (E1cB-type Elimination): Under basic conditions (e.g., 4 M NaOH), a β-elimination reaction is triggered.[6] The base abstracts the acidic proton alpha to the sulfone group, forming a carbanion intermediate. This intermediate then eliminates the resin-bound sulfinate, releasing the product as a vinyl derivative which is subsequently hydrolyzed to the desired carboxylic acid upon workup.
-
The dual cleavage capability allows for strategic orthogonal protection schemes, where other protecting groups in the molecule can be selectively removed without cleaving the compound from the resin.[7]
Experimental Protocols & Workflows
The following protocols are based on established procedures for sulfonate-based linkers in SPOS, specifically adapted for a 2-polystyrylsulfonylethanol-type resin.[6]
Workflow Overview
The general workflow for utilizing this linker in SPOS is depicted below. It involves resin preparation, substrate loading, on-resin synthesis, and final cleavage.
Caption: General workflow for SPOS using a 2-polystyrylsulfonylethanol resin.
Protocol 1: Preparation of 2-Polystyrylsulfonylethanol Resin
This protocol describes the functionalization of a commercially available polystyrene sulfinate resin to generate the hydroxyl-terminated linker.
Materials:
-
Sodium polystyrylsulfinate resin (1% DVB cross-linked)
-
2-Chloroethanol
-
Tetrabutylammonium iodide (Bu₄NI) - Phase Transfer Catalyst
-
Potassium iodide (KI) - Co-catalyst
-
Solvent: Dioxane/Water mixture
Procedure:
-
Swell the sodium polystyrylsulfinate resin (1.0 eq) in the dioxane/water solvent system for 1 hour in a round-bottom flask equipped with a reflux condenser.
-
Add 2-chloroethanol (5.0 eq), Bu₄NI (0.1 eq), and KI (0.1 eq).
-
Heat the mixture to reflux (approx. 90-100 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by taking a small sample of the resin, washing it thoroughly, and analyzing by IR spectroscopy for the disappearance of the sulfinate S=O stretch and the appearance of a hydroxyl (-OH) stretch.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the resin and wash sequentially with Dioxane, Water, Dioxane, and Methanol (3x each).
-
Dry the functionalized 2-polystyrylsulfonylethanol resin under vacuum to a constant weight.
Protocol 2: Immobilization of a Carboxylic Acid Substrate
This protocol details the esterification of the resin with an N-protected amino acid as an example substrate.
Materials:
-
2-Polystyrylsulfonylethanol resin
-
Boc-Glycine (Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Swell the resin (1.0 eq, based on theoretical loading) in DCM for 30 minutes in a peptide synthesis vessel.
-
In a separate flask, dissolve Boc-Gly-OH (3.0 eq), DCC (3.0 eq), and DMAP (0.1 eq) in DCM.
-
Stir the solution at 0 °C for 15 minutes.
-
Drain the DCM from the swollen resin and add the pre-activated amino acid solution.
-
Agitate the mixture at room temperature for 4-6 hours.[4]
-
Filter the resin and wash thoroughly with DCM, DMF, and Methanol (3x each) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
Dry a small sample of the resin and confirm loading via IR spectroscopy (appearance of ester C=O stretch) or by cleaving the Boc group and performing a quantitative ninhydrin test.
Protocol 3: On-Resin Synthesis (Example: Urea Formation)
This protocol demonstrates a two-step sequence on the resin: deprotection and subsequent coupling.
Materials:
-
Boc-Gly-loaded resin
-
4 M HCl in Dioxane (for deprotection)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) (for neutralization)
-
Phenyl isocyanate
-
Solvent: DMF
Procedure:
-
Deprotection: a. Swell the Boc-Gly-loaded resin in Dioxane. b. Add 4 M HCl in Dioxane and agitate for 30 minutes.[4] c. Filter and wash the resin with Dioxane and DCM.
-
Neutralization: a. Wash the resin with a 10% solution of DIEA in DMF (3x) to neutralize the ammonium salt and generate the free amine.[5] b. Wash again with DMF to remove excess base.
-
Coupling: a. Add a solution of phenyl isocyanate (3.0 eq) in DMF to the resin. b. Agitate at room temperature for 2-4 hours. c. Filter and wash the resin with DMF, DCM, and Methanol (3x each) to remove unreacted isocyanate.
Protocol 4: Cleavage of the Final Product
This section provides two distinct methods for releasing the final product from the resin support.
Method A: Acidic Cleavage
-
Swell the final product-loaded resin in Dioxane.
-
Add 6 M aqueous HCl.[6]
-
Heat the mixture at 50-60 °C for 12-18 hours.
-
Filter the resin and wash it with Dioxane and Water.
-
Combine the filtrates, neutralize with a suitable base (e.g., NaHCO₃), and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer, concentrate, and purify the product as needed.
Method B: Basic Cleavage
-
Swell the final product-loaded resin in a suitable solvent like THF or Dioxane.
-
Add 4 M aqueous NaOH.[6]
-
Stir at room temperature for 6-12 hours.
-
Filter the resin and wash it with water.
-
Combine the filtrates and acidify with HCl to a pH of 1-2.[4]
-
Extract the product with an organic solvent, dry, concentrate, and purify.
Data Summary & Comparison
The choice of cleavage condition depends on the stability of the final product and any other protecting groups present. The following table summarizes the key parameters for this linker system.
| Parameter | Immobilization (Esterification) | Cleavage - Method A (Acidic) | Cleavage - Method B (Basic) |
| Reagents | Carboxylic Acid, DCC, DMAP | 6 M HCl | 4 M NaOH |
| Solvent | DCM | Dioxane/Water | THF/Water |
| Temperature | Room Temperature | 50-60 °C | Room Temperature |
| Typical Time | 4-6 hours | 12-18 hours | 6-12 hours |
| Mechanism | Nucleophilic Acyl Substitution | Ester Hydrolysis | β-Elimination (E1cB-type) |
| Product Form | Resin-Bound Ester | Free Carboxylic Acid | Free Carboxylic Acid (after acidic workup) |
| Compatibility | Stable to weak acids/bases | Incompatible with acid-labile groups | Incompatible with base-labile groups |
Mechanistic Visualization
Caption: Comparative mechanisms for acidic vs. basic cleavage pathways.
Conclusion & Best Practices
The 2-(alkoxysulfonyl)ethanol linker framework offers significant versatility for solid-phase organic synthesis. Its key advantage is the provision of two orthogonal cleavage strategies, enabling the synthesis of molecules that might be sensitive to either strongly acidic or basic conditions. When using this system, researchers should:
-
Choose Orthogonal Protecting Groups: Select side-chain protecting groups that are stable to the intended cleavage condition. For example, use acid-labile groups like Boc if planning a basic cleavage, and base-labile groups like Fmoc if planning an acidic cleavage.[4][7]
-
Monitor Reactions: Whenever possible, use qualitative tests (e.g., ninhydrin for free amines) or cleavage of a small resin sample for LC-MS analysis to monitor the progress of on-resin reactions.
-
Optimize Cleavage: Cleavage times and conditions may need to be optimized depending on the steric hindrance and electronic properties of the specific molecule being synthesized.
By leveraging the unique chemical properties of the sulfone group, the 2-(alkoxysulfonyl)ethanol linker serves as a powerful and adaptable tool for the generation of chemical libraries and the development of complex molecular targets.
References
- Bonkowski B, Wieczorek J, Patel M, et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Mod Chem appl 1: 113. [Link]
- Fields, G.B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- National Center for Biotechnology Information (n.d.). 2-(Ethylsulfonyl)ethanol.
- Cheng, S-L., & Huang, W-Q. (2002). Synthesis of 2-Polystyrylsulfonylethanol and Its Application in Solid-phase Organic Synthesis of Hydantoins and Ureas. Chemical Journal of Chinese Universities, 23(9), 1809. [Link]
- Ley, S.V., & Baxendale, I.R. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Il Farmaco, 57(4), 321-330. [Link]
- Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
- Mahmoud, A.R. (2023). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications.
- Organic Chemistry Portal (n.d.). Protecting Groups. organic-chemistry.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of 2-Polystyrylsulfonylethanol and Its Application in Solid-phase Organic Synthesis of Hydantoins and Ureas [cjcu.jlu.edu.cn]
- 7. Protective Groups [organic-chemistry.org]
application of 2-ETHOXYSULFONYLETHANOL in the synthesis of hydantoins and ureas
As a Senior Application Scientist, this guide provides a forward-looking exploration into the potential application of 2-Ethoxysulfonylethanol in the synthesis of hydantoin and urea derivatives. It is important to note that while the use of this specific reagent is not yet established in peer-reviewed literature for these syntheses, this document outlines a proposed methodology based on established chemical principles and analogous reactions. This application note is intended to serve as a foundational guide for researchers pioneering novel synthetic routes.
Introduction: The Quest for Novel Scaffolds in Drug Discovery
Hydantoins and ureas are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their ability to engage in key hydrogen bonding interactions with biological targets. The continuous search for new analogues with improved potency, selectivity, and pharmacokinetic properties necessitates the development of innovative synthetic methodologies. This compound presents an intriguing, albeit unexplored, reagent for the derivatization of these important pharmacophores. Its bifunctional nature, possessing both a hydroxyl group and a latent electrophilic center in the form of the ethoxysulfonyl group, suggests its potential utility in N-alkylation reactions under specific activation conditions. This guide proposes a potential synthetic strategy for its use and provides a detailed, albeit prospective, protocol.
Proposed Mechanism of Action: A Base-Mediated N-Alkylation Strategy
The proposed synthetic utility of this compound hinges on its transformation into a more reactive electrophile, likely an in situ-generated vinylsulfonate species, which can then be intercepted by a nucleophilic nitrogen atom of a urea or hydantoin precursor.
The reaction is envisioned to proceed via the following key steps:
-
Deprotonation: A suitable base deprotonates the acidic N-H bond of the hydantoin or urea, generating a more nucleophilic anion.
-
Elimination to Vinylsulfonate: In a concurrent or subsequent step, the base also promotes a β-elimination reaction on the this compound, expelling the ethoxide and forming a highly reactive ethyl vinylsulfonate intermediate.
-
Michael Addition: The hydantoin or urea anion then undergoes a conjugate (Michael) addition to the electron-deficient vinylsulfonate.
-
Workup: Subsequent aqueous workup quenches the reaction and allows for the isolation of the N-alkylated product.
This proposed mechanism leverages the well-established reactivity of vinylsulfonates as potent Michael acceptors.
Diagram of Proposed Reaction Mechanism
Caption: Proposed base-mediated reaction of a hydantoin/urea with this compound.
Experimental Protocol: A Prospective Synthesis
This protocol is a proposed starting point for investigation and will likely require optimization.
Objective: To synthesize an N-alkylated hydantoin using this compound.
Materials:
-
5,5-Dimethylhydantoin (or other suitable hydantoin/urea)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5-dimethylhydantoin (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Reagent Addition: Add this compound (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).
Data Interpretation and Optimization
Since this is a proposed protocol, the following table outlines expected outcomes and parameters for optimization.
| Parameter | Expected Outcome / Observation | Optimization Strategy |
| Reaction Time | 2-24 hours | Increase temperature if slow; monitor for decomposition. |
| Yield | Highly variable | Screen different bases (e.g., K₂CO₃, DBU) and solvents (e.g., Acetonitrile, THF). |
| Key Side Product | Dimerization of vinylsulfonate | Add this compound slowly; keep temperature low. |
| Starting Material | Unreacted hydantoin/urea | Increase equivalents of base and electrophile; increase reaction time/temp. |
Experimental Workflow
The following diagram illustrates the overall workflow from reaction setup to purified product.
Caption: Step-by-step experimental workflow for the proposed synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-ETHOXYSULFONYLETHANOL
Welcome to the technical support resource for the purification of 2-ethoxysulfonylethanol (CAS No. 58337-44-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when isolating this versatile intermediate from complex reaction mixtures. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, analysis, and purification of this compound.
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the physical properties of this compound is the first step in designing an effective purification strategy. Its characteristics suggest that it is a polar, high-boiling liquid or a low-melting solid.[1] Key data points are summarized below.
| Property | Estimated Value | Significance for Purification |
| Molecular Formula | C₄H₁₀O₄S | Indicates a relatively small, polar molecule. |
| Molecular Weight | 154.18 g/mol [1] | Standard molecular weight for calculations. |
| Physical State | Solid to liquid (temperature dependent)[1] | Impurities can significantly depress the melting point, causing it to appear as an oil. |
| Boiling Point | ~160-170°C @ 2.5 mmHg[1][2] | High boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Density | ~1.2-1.3 g/cm³[1][3] | Denser than water. |
| Solubility | Soluble in water, alcohols, polar organic solvents[1] | Useful for solvent selection in chromatography or extraction, but makes aqueous workups challenging due to potential product loss. |
| Flash Point | ~144-190°C[1][3] | Low flammability risk under standard lab conditions. |
Q2: What are the most common impurities I should expect in a crude reaction mixture of this compound?
A2: Impurities are typically derived from starting materials, side reactions, or subsequent workup procedures. Identifying potential contaminants is crucial for selecting the right analytical and purification methods.
-
Unreacted Starting Materials: Depending on the synthetic route, this may include ethanol, 2-chloroethanol, or sulfonyl chloride precursors.
-
Reaction Byproducts:
-
Salts: Inorganic salts (e.g., NaCl, triethylamine hydrochloride) are common if a base is used to scavenge acid.
-
Symmetrical Sulfonates: Such as bis(2-hydroxyethyl) sulfone or diethyl sulfone from side reactions.
-
Hydrolysis Products: Presence of water can lead to hydrolysis of sulfonyl intermediates.[4][5]
-
-
Solvents: Residual solvents from the reaction or extraction steps (e.g., dichloromethane, diethyl ether, ethyl acetate).[6][7]
-
Degradation Products: The sulfonate group can be a good leaving group; excessive heat during synthesis or distillation can lead to decomposition.[8]
Q3: Which analytical techniques are best for assessing the purity of my this compound sample?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity analysis.[1] The ¹H NMR spectrum should show characteristic signals for the ethoxy (triplet and quartet) and the two methylene groups. Impurities can be identified by comparing the spectrum to reference data for common lab solvents and potential byproducts.[6][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, such as residual solvents or low-boiling starting materials.[10]
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile impurities and quantifying purity.[1]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups: a strong S=O stretch (1300-1150 cm⁻¹) and a broad O-H stretch (3200-3600 cm⁻¹).[1]
Part 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during the purification process.
Issue 1: My NMR spectrum shows multiple sets of unexpected peaks.
-
Possible Cause A: Residual Solvents
-
Why it Happens: Solvents used during the reaction or aqueous workup (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether) are often difficult to remove completely, especially with high-boiling products.
-
Troubleshooting Steps:
-
Identify the Solvent: Compare the chemical shifts of the unknown peaks to established tables of common NMR solvent impurities.[6][7][9]
-
Removal: Place the sample under high vacuum for several hours. Gentle heating (40-50°C) can aid removal, but be cautious of potential product decomposition.
-
Prevention: During workup, ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.
-
-
-
Possible Cause B: Reaction Byproducts or Unreacted Starting Materials
-
Why it Happens: Incomplete reactions or side reactions generate impurities with structural similarities to the product, leading to complex NMR spectra.
-
Troubleshooting Steps:
-
Analyze the Crude Reaction: Before purification, take an NMR of the crude mixture to identify the major species present.
-
Select Appropriate Purification:
-
-
Issue 2: The purified product is a viscous oil or has a brownish/yellow tint.
-
Possible Cause A: Impurities Depressing the Melting Point
-
Why it Happens: Pure this compound may be a low-melting solid.[1] Even small amounts of impurities can cause significant melting point depression, resulting in a room-temperature oil.
-
Troubleshooting Steps:
-
Re-evaluate Purity: Use a sensitive analytical method like GC-MS or HPLC to check for low-level impurities that may not be obvious in the NMR.
-
Second Purification Pass: If impurities are detected, a second, more careful purification (e.g., fractional vacuum distillation or optimized column chromatography) may be necessary.
-
-
-
Possible Cause B: Thermal Decomposition or High Molecular Weight Byproducts
-
Why it Happens: Overheating during distillation or the presence of certain impurities can lead to decomposition or polymerization, creating colored, non-volatile residues.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., ethanol, ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite. This can remove colored impurities.[13]
-
Optimize Distillation: Ensure the vacuum is as low as possible to reduce the required pot temperature. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Consider Chromatography: If decomposition is a persistent issue, column chromatography at room temperature is a milder alternative.[14]
-
-
Workflow for Troubleshooting Purification Issues
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.
Caption: Troubleshooting Decision Tree for Purification.
Part 3: Detailed Purification Protocols
The following are detailed, step-by-step protocols for the two most effective methods of purifying this compound.
Protocol 1: Purification by Vacuum Distillation
This method is ideal for separating this compound from non-volatile impurities (salts, baseline material) or from substances with significantly different boiling points.
-
Rationale: The high boiling point of this compound at atmospheric pressure makes it susceptible to thermal degradation.[1] Reducing the pressure dramatically lowers the boiling point, allowing for safe distillation.[15]
-
Methodology:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distilling flask for smooth boiling.
-
Initial Solvent Removal: If the crude product is in a solvent, concentrate it first on a rotary evaporator. Then, attach the flask to a high vacuum line for 1-2 hours to remove any remaining volatile solvents.
-
Distillation:
-
Slowly apply vacuum, ensuring the system is stable below 3 mmHg.
-
Begin heating the distillation pot gently using an oil bath.
-
Collect any low-boiling impurities (forerun) in the first receiving flask.
-
As the temperature approaches the target range (~160-170 °C), switch to a clean receiving flask to collect the main product fraction.[1][2]
-
Monitor the temperature closely. A stable head temperature indicates a pure fraction is being collected.
-
-
Completion: Stop the distillation when the temperature begins to drop or rise sharply, or when only a dark residue remains in the pot.
-
Release Vacuum: Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
-
Protocol 2: Purification by Column Chromatography
This method is best for separating compounds with similar boiling points or for removing colored, non-volatile impurities when distillation is not effective.[11][12]
-
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[12] Given the polarity of this compound (due to the hydroxyl and sulfonyl groups), a normal-phase silica gel column is appropriate.
-
Methodology:
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal eluent.
-
Start with a relatively non-polar solvent system like 30% Ethyl Acetate in Hexanes and gradually increase the polarity.
-
The ideal solvent system should give the product a Retention Factor (Rƒ) of approximately 0.3-0.4.[16]
-
-
Column Packing (Wet Method):
-
Clamp a chromatography column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
In a separate beaker, create a slurry of silica gel in your chosen starting eluent.
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the column run dry.[11]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent just to the level of the top sand layer.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Spot each collected fraction on a TLC plate to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purification Method Selection Workflow
Caption: Choosing the Right Purification Method.
References
- Filo. (2023). Alcohols react with sulfonyl chlorides to give alkyl sulfonates.
- Organic Chemistry Portal. (n.d.). Alcohol to Chloride.
- Fahmi, A. B., et al. (2021). Optimation Condition Operation of Distillation to produce 2-EHA using ChemSep Version 8.23. Journal of Physics: Conference Series, 1858(1), 012045.
- University of Alberta. (n.d.). Column chromatography.
- Wikipedia. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.
- YouTube. (2015). Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride.
- Silver, J. (2017). How do I use two different solvent systems for column chromatography? ResearchGate.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Sarthaks eConnect. (2019). Ethanol reacts with thionyl chloride to give ethyl chloride and.
- King, J. F., & Dueck, R. (2011). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 89(9), 1056-1065.
- Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Ye, J., et al. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Letters in Applied Microbiology, 73(6), 800-806.
- Li, X., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544-22557.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Li, X., et al. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. International journal of molecular sciences, 14(11), 22544–22557.
- ResearchGate. (n.d.). Synthesis of 2-ethoxyethanol over 5A molecular sieve loading potassium hydroxide in membrane reactor.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Imae, I., et al. (2001). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Journal of Applied Polymer Science, 82(1), 1-8.
- Sure R., & Loffreda, D. (2007). A Mechanistic Investigation of Ethylene Oxide Hydrolysis to Ethanediol. The Journal of Physical Chemistry A, 111(39), 9786-9794.
- Google Patents. (n.d.). KR910007364B1 - Method for Purifying 2,4-Xylenol.
- Google Patents. (n.d.). EP0822250A1 - Process for the extraction of 2-phenylethanol.
Sources
- 1. This compound (58337-44-3) for sale [vulcanchem.com]
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- 8. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 13. Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethoxysulfonylethanol & Analogs
Welcome to the technical support center for the synthesis of β-hydroxy sulfones, with a specific focus on 2-ethoxysulfonylethanol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common experimental hurdles. We will delve into the causality behind synthetic choices, offering field-proven insights to enhance the robustness and efficiency of your protocols.
Note: this compound (CAS 58337-44-3) is a specialized sulfonyl compound. Much of the established literature focuses on its close structural analog, 2-(ethylsulfonyl)ethanol (CAS 513-12-2). The principles, reaction mechanisms, and troubleshooting strategies for 2-(ethylsulfonyl)ethanol are highly transferable and will be referenced throughout this guide to provide a comprehensive framework for optimization.
Overview of Primary Synthesis Pathways
The synthesis of this compound and its analogs typically proceeds through one of three primary routes. The choice of pathway often depends on the availability of starting materials, scalability requirements, and desired purity profile.
Caption: Primary synthetic routes to β-hydroxy sulfones.
Troubleshooting Guide & Optimization Protocols
This section addresses common issues encountered during synthesis in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: My yield is consistently low when using the oxidation of a thioether precursor (Route A). What are the likely causes and how can I fix it?
Low yields in the oxidation of 2-(ethoxythio)ethanol or its analogs are typically traced back to four key areas: purity of the starting material, incomplete oxidation, over-oxidation, or improper reaction control.
Causality Analysis:
-
Starting Material Purity: The precursor, 2-(ethylthio)ethanol, can itself be oxidized by air over time, leading to impurities that can interfere with the reaction.[1]
-
Incomplete Oxidation: The reaction proceeds in a stepwise manner from thioether to sulfoxide, and then to the desired sulfone. Insufficient oxidant or reaction time will result in a mixture containing the intermediate 2-(ethylsulfinyl)ethanol, which is difficult to separate from the final product.[2]
-
Over-oxidation/Side Reactions: While the sulfone is generally stable, aggressive oxidizing conditions (high temperatures, excessive oxidant) can lead to cleavage of the C-S or C-C bonds, resulting in degradation and a complex mixture of byproducts.
-
Reaction Control: Temperature is a critical parameter. Oxidation is exothermic, and a runaway reaction can drastically lower the yield and pose a safety hazard.
Troubleshooting & Optimization Protocol:
-
Verify Starting Material:
-
Action: Before starting, analyze your 2-(ethoxythio)ethanol precursor using GC or ¹H NMR to check for the presence of sulfoxide or other impurities.
-
Remedy: If impure, purify the starting material by vacuum distillation.
-
-
Optimize Oxidant Stoichiometry:
-
Action: The theoretical molar ratio of hydrogen peroxide (H₂O₂) to thioether is 2:1 for the conversion to sulfone. Start by using a slight excess (e.g., 2.2 equivalents of H₂O₂).
-
Protocol: Set up small-scale parallel reactions varying the H₂O₂ equivalents (e.g., 2.0, 2.2, 2.5, 3.0 eq.). Monitor the reaction progress by TLC or GC to find the optimal ratio that maximizes sulfone formation while minimizing byproduct generation.
-
-
Implement Strict Temperature Control:
-
Action: Maintain a consistent and low reaction temperature.
-
Protocol:
-
Dissolve the thioether in a suitable solvent (e.g., acetic acid, water, or a mixture).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add the hydrogen peroxide (30% solution is common) dropwise using an addition funnel, ensuring the internal temperature does not exceed 10 °C.[3]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a specified time (e.g., 12-24 hours) or gently heat to a controlled temperature (e.g., 50 °C) to drive the reaction to completion.[3][4]
-
-
-
Consider Catalysis:
-
Action: For more controlled and efficient oxidation, various catalysts can be employed.
-
Insight: Catalysts can enable the use of milder conditions and improve selectivity for the sulfone.[2][5] Niobium carbide and tantalum carbide have been shown to be effective catalysts for selective oxidation to sulfones and sulfoxides, respectively, using H₂O₂.[5]
-
Data Summary: Impact of Oxidant on Sulfone Synthesis
| Oxidizing System | Typical Conditions | Advantages | Disadvantages |
| H₂O₂ / Acetic Acid | 0 °C to 50 °C | Inexpensive, readily available. | Can require elevated temperatures; risk of over-oxidation.[3] |
| m-CPBA | 0 °C to RT, CH₂Cl₂ | Highly efficient, often gives clean reactions. | More expensive, can be hazardous to handle. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | RT, MeOH/H₂O | Safe, effective, and environmentally friendly. | Requires biphasic solvent system. |
| H₂O₂ / Metal Catalyst (e.g., Niobium Carbide) | RT | High selectivity, catalyst can be recycled.[5] | Catalyst preparation and cost. |
Q2: My Michael addition of water to ethyl vinyl sulfone (Route B) is sluggish and gives poor yields. What's going wrong?
The Michael addition of a nucleophile to an activated alkene like ethyl vinyl sulfone (EVS) is highly dependent on the nucleophilicity of the attacking species.[6] When using water as the nucleophile, the reaction is essentially a base-catalyzed hydration.
Causality Analysis:
-
Incorrect pH: Water is a weak nucleophile. For it to effectively attack the vinyl group, a basic catalyst is required to generate a more potent nucleophile, the hydroxide ion (OH⁻). If the pH is too low, the concentration of OH⁻ is insufficient to drive the reaction forward at a reasonable rate.[6]
-
Polymerization of EVS: Ethyl vinyl sulfone is an activated monomer and can undergo anionic polymerization under strongly basic conditions, consuming the starting material and leading to a complex, often intractable mixture.
-
Solvent Effects: The choice of solvent can influence the solubility of the base and the stability of the intermediates, thereby affecting the reaction rate.
Caption: Desired Michael addition vs. side reaction.
Troubleshooting & Optimization Protocol:
-
Screen Base Catalysts:
-
Action: The key is to use a base strong enough to catalyze the reaction but not so strong that it promotes rapid polymerization.
-
Protocol: Set up small-scale reactions using different bases.
-
Mild Bases: Start with inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous/organic co-solvent system (e.g., water/THF or water/dioxane).
-
Stronger Bases: If the reaction is too slow, cautiously try catalytic amounts of sodium hydroxide (NaOH) or potassium hydroxide (KOH), ensuring low temperatures (0-5 °C) to mitigate polymerization.
-
-
-
Control Stoichiometry and Addition:
-
Action: Avoid high local concentrations of base.
-
Protocol: Instead of adding the base all at once, add a dilute aqueous solution of the base dropwise to a solution of the ethyl vinyl sulfone in a co-solvent.
-
-
Monitor Reaction Closely:
-
Action: Use TLC (staining with potassium permanganate) or GC-MS to track the disappearance of EVS and the appearance of the product.
-
Insight: Quench the reaction as soon as the starting material is consumed to prevent byproduct formation. Quenching can be done by neutralizing the base with a mild acid (e.g., dilute HCl or NH₄Cl solution).
-
Q3: What are the common impurities in my final product, and how can I effectively purify it?
Regardless of the synthetic route, the crude product is likely to contain unreacted starting materials, reaction intermediates, and byproducts. Effective purification is crucial for obtaining high-purity this compound.
Common Impurities & Analytical Detection:
| Impurity | Likely Source Route | Detection Method |
| 2-(Ethoxythio)ethanol | Route A (Incomplete Reaction) | GC-MS, ¹H NMR |
| 2-(Ethoxysulfinyl)ethanol | Route A (Incomplete Oxidation) | HPLC, ¹H NMR |
| Ethyl Vinyl Sulfone | Route B (Incomplete Reaction) | GC-MS, ¹H NMR |
| Poly(ethyl vinyl sulfone) | Route B (Side Reaction) | ¹H NMR (broad signals), GPC |
| 2-Chloroethanol | Route C (Incomplete Reaction) | GC-MS |
Purification Protocol Workflow:
-
Initial Work-up:
-
After quenching the reaction, perform a liquid-liquid extraction. For instance, extract the aqueous mixture with a solvent like ethyl acetate or dichloromethane to move the organic product out of the aqueous phase containing salts and other water-soluble impurities.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Primary Purification - Vacuum Distillation:
-
Insight: 2-(Ethylsulfonyl)ethanol has a reported boiling point of 153 °C at 2.5 mmHg.[4] this compound is expected to have a similar or slightly higher boiling point. This makes high-vacuum distillation an excellent method for removing less volatile impurities (polymers, salts) and more volatile impurities (solvents, 2-chloroethanol).
-
Protocol:
-
Use a short-path distillation apparatus for efficiency.
-
Ensure the vacuum is stable and below 3 mmHg.
-
Slowly heat the flask in an oil bath.
-
Collect fractions based on the boiling point and refractive index, if available.
-
-
-
Secondary Purification - Recrystallization:
-
Insight: The product is described as a low-melting solid.[7][8] If distillation does not provide sufficient purity, recrystallization can be highly effective.
-
Protocol:
-
Dissolve the distilled product in a minimum amount of a hot solvent. Good starting solvents to screen include acetone, ethyl acetate, or a mixture like ethyl acetate/hexanes.[4]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Final Purity Assessment:
-
Use HPLC and GC for quantitative purity analysis.
-
Confirm the structure and absence of impurities using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the structural difference between this compound and 2-(ethylsulfonyl)ethanol? A: The key difference lies in the group attached to the sulfonyl moiety. In this compound, it is an ethoxy group (-OCH₂CH₃), making it a sulfonate ester derivative. In 2-(ethylsulfonyl)ethanol, it is an ethyl group (-CH₂CH₃), making it a sulfone. This structural difference can affect their chemical reactivity and physical properties.[7]
Q: Which synthesis route is generally preferred for scalability? A: Route A, the oxidation of a thioether, is often preferred for large-scale synthesis. The starting materials are typically accessible, and the reaction can be performed in standard reactors. Hydrogen peroxide is an inexpensive and environmentally relatively benign oxidant.[2][4] However, careful thermal management is critical.
Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. Use a mobile phase like ethyl acetate/hexanes. Visualize spots with a UV lamp (if applicable) and by staining with potassium permanganate, which reacts with the oxidizable thioether and sulfoxide but not the sulfone, causing the spots to appear yellow on a purple background. For quantitative analysis, taking aliquots for GC or HPLC analysis is the standard method.[7]
Q: What are the key safety precautions? A:
-
Oxidizing Agents: Hydrogen peroxide (especially >30%) and m-CPBA are strong oxidizers and can form explosive mixtures with organic compounds. Handle them with extreme care, use appropriate personal protective equipment (PPE), and work behind a blast shield.
-
Exothermic Reactions: The oxidation reaction is exothermic. Always use an ice bath during the addition of the oxidant and monitor the internal temperature closely to prevent a runaway reaction.
-
Vinyl Sulfones: Ethyl vinyl sulfone is a reactive Michael acceptor and should be handled in a well-ventilated fume hood.[6][9] It is classified as an irritant.
References
- Vulcanchem. (n.d.). This compound (58337-44-3) for sale.
- Benchchem. (n.d.). 2-(Ethylsulfonyl)ethanol | 513-12-2.
- DrugFuture. (n.d.). 2-(Ethylsulfonyl)ethanol.
- Friedman, M., & Finley, J. W. (1975). Reactions of proteins with ethyl vinyl sulfone. International Journal of Peptide and Protein Research, 7(6), 481-486. [Link]
- ChemicalBook. (n.d.). 2-(ETHYLSULFONYL)ETHANOL synthesis.
- Wikipedia. (n.d.). Vinyl sulfone dyes.
- Sigma-Aldrich. (n.d.). Ethyl vinyl sulfone 97.
- ChemBK. (n.d.). 2-Hydroxyethyl ethyl sulfide.
- Benchchem. (n.d.). Overcoming poor reactivity of ethyl vinyl sulfone in complex mixtures.
- Royal Society of Chemistry. (2020). Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings.
- Pharmaffiliates. (n.d.). CAS No : 513-12-2 | Product Name : 2-(Ethylsulfonyl)ethanol.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Ethylsulfonyl)ethanol [drugfuture.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound (58337-44-3) for sale [vulcanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Experiments with 2-Ethoxysulfonylethanol
Welcome to the technical support center for 2-Ethoxysulfonylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental outcomes, providing you with the in-depth knowledge to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic compound featuring an ethoxy group, a sulfonyl group, and a primary alcohol.[1] This unique structure makes it a valuable intermediate in organic synthesis. Its primary applications include the preparation of complex sulfur-containing biomolecules, the synthesis of functionalized surfactants, the development of specialized polymeric materials, and the production of heterocyclic compounds.[1] The primary alcohol can act as a nucleophile, while the sulfonyl group can activate the molecule for substitution reactions.[1]
Q2: What are the key safety and handling precautions for this compound?
A2: While specific toxicity data is limited, compounds in the sulfonylethanol class are generally considered to be potential irritants.[1] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses with side shields.[1] Due to its likely hygroscopic nature, it should be stored in a tightly closed container in a cool, dry location.[1] Always work in a well-ventilated area.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Several analytical techniques can be employed to monitor reaction progress. Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative assessment.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), potentially after derivatization, are suitable.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for monitoring the consumption of starting materials and the formation of products in real-time.
In-Depth Troubleshooting Guides
Scenario 1: Low or No Product Yield
Question: I am seeing a consistently low yield in my reaction where this compound is used as a reactant. What are the likely causes and how can I improve it?
Low yields in reactions involving sulfonyl compounds can often be traced back to a few key factors, primarily related to reagent stability and reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of a Sulfonyl Chloride Precursor: If you are synthesizing a derivative of this compound starting from a sulfonyl chloride, moisture is a primary concern. Sulfonyl chlorides are highly reactive and readily hydrolyze to the corresponding unreactive sulfonic acid in the presence of water.[2]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[2]
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent can significantly impact the nucleophilicity of your reactants and the stability of intermediates.
-
Solution: For reactions involving the sulfonylation of an alcohol or amine, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often preferred over aqueous bases, which can promote hydrolysis of sulfonylating agents.[2] The solvent should be chosen to ensure all reactants are fully dissolved.
-
-
Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired product. For instance, in sulfonamide synthesis with primary amines, bis-sulfonation can be a significant issue.[2]
-
Solution: To minimize bis-sulfonation, try a slow addition of the sulfonylating agent to an excess of the primary amine.[2] This stoichiometric control favors the reaction with the unreacted amine over the already formed sulfonamide.
-
-
Thermal Instability: Sulfonate esters can be labile at high temperatures, leading to decomposition.[3]
-
Solution: Consider running the reaction at a lower temperature. While this may slow down the reaction rate, it can often improve the overall yield by preventing degradation of the product.
-
Scenario 2: Formation of Multiple Unidentified Byproducts
Question: My reaction is producing a complex mixture of byproducts that are difficult to separate from my desired product. What could be causing this and how can I achieve a cleaner reaction?
The formation of multiple byproducts often points to issues with reaction selectivity, stability of the reactants or products under the reaction conditions, or the presence of impurities.
Potential Causes & Solutions:
-
Lack of Regioselectivity: With polyfunctional substrates, achieving regioselective sulfation can be challenging, leading to a mixture of partially sulfated products.[3]
-
Solution: The use of protecting groups can be an effective strategy to block reactive sites that you do not want to functionalize.[2] Careful selection of a protecting group that is stable to your reaction conditions and can be selectively removed later is crucial.
-
-
C-Sulfonylation as a Side Reaction: In some cases, particularly with activated carbon centers, C-sulfonylation can compete with the desired O-sulfonylation (formation of a sulfonate ester) or N-sulfonylation (formation of a sulfonamide), leading to sulfone byproducts.[4]
-
Decomposition of Starting Material or Product: As mentioned, sulfonate esters can have limited stability under acidic or basic conditions and at elevated temperatures.[3][5][6][7]
-
Solution: Screen different reaction conditions to find a milder protocol. This could involve using a less harsh base, a lower reaction temperature, or a shorter reaction time. Monitoring the reaction closely by TLC or HPLC will help you determine the optimal point to stop the reaction before significant byproduct formation occurs.
-
Troubleshooting Workflow for Byproduct Formation
Caption: A decision-making workflow for troubleshooting byproduct formation.
Scenario 3: Difficulty in Product Purification
Question: I am struggling to purify my product, a sulfonate ester derived from this compound. What are some effective purification strategies?
The purification of sulfonate esters can be challenging due to their polarity and potential instability on common purification media like silica gel.
Purification Strategies:
-
Aqueous Workup: For water-insoluble esters, a standard aqueous workup can be effective. This typically involves washing the organic layer sequentially with a dilute acid, water, a dilute base (like 2N sodium carbonate or sodium hydroxide) to remove acidic impurities, and finally with water again.[8]
-
Crystallization: If your product is a solid, crystallization is often the best method for achieving high purity. Suitable solvents for recrystallizing sulfonate esters include toluene, toluene/petroleum ether mixtures, and ethanol-free chloroform/toluene.[8]
-
Chromatography: While some sulfonate esters can be unstable on silica gel, flash chromatography can be successful if performed quickly and with a carefully chosen solvent system.[5][6] It is advisable to perform a small-scale test first to assess the stability of your compound on silica.
-
Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification method.[8]
Key Purification Parameters
| Purification Method | Key Considerations | Recommended Solvents/Reagents |
| Aqueous Workup | For water-insoluble products. | Dilute acid (e.g., 0.2N H₂SO₄), Dilute base (e.g., 2N NaOH), Saturated NaCl solution.[8] |
| Crystallization | For solid products. | Toluene, Toluene/Petroleum Ether, Chloroform/Toluene.[8] |
| Flash Chromatography | Assess stability on silica first. | Typically non-polar to moderately polar solvent systems (e.g., Hexanes/Ethyl Acetate).[5][6] |
| Vacuum Distillation | For thermally stable liquid products. | N/A |
Scenario 4: Product Instability During Storage
Question: My purified product, a sulfonate ester, appears to be decomposing over time. What are the best practices for storing these compounds?
Sulfonate esters are potent electrophiles and can be susceptible to degradation, especially during long-term storage.[5]
Storage Recommendations:
-
Anhydrous Conditions: Due to their susceptibility to hydrolysis, sulfonate esters should be stored under anhydrous conditions. The use of a desiccator or storage under an inert atmosphere is recommended.
-
Low Temperature: Storing sulfonate esters at low temperatures (e.g., in a refrigerator or freezer) can significantly slow down decomposition rates.
-
Protection from Light: Some organic compounds are light-sensitive. Storing your product in an amber vial can prevent photochemical degradation.
Reaction Scheme: General Sulfonylation of an Alcohol
Caption: General reaction for the formation of a sulfonate ester.
References
- Common issues in sulfonamide synthesis and solutions. Benchchem.
- Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH.
- General procedures for the purific
- Technical Support Center: Strategies to Avoid C-Sulfonyl
- This compound (58337-44-3) for sale. Vulcanchem.
- A method for the production of sulfate or sulfonate esters.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
- Analytical techniques for reaction monitoring, mechanistic investig
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
Sources
- 1. This compound (58337-44-3) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxysulfonylethanol
Welcome to the technical support center for the synthesis and optimization of 2-ethoxysulfonylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The proposed synthetic route involves the reaction of sodium ethoxide with 2-chloroethanesulfonyl chloride.
Q1: I am observing a very low to no yield of this compound. What are the potential causes and how can I resolve this?
A1: Low or no yield is a common issue that can typically be traced back to a few key areas: the quality of your reagents, incomplete reaction, or suboptimal reaction conditions. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.[1]
Initial Checks:
-
Reagent Quality: Ensure that your sodium ethoxide is not degraded (it should be a fine, white to yellowish powder). Ethanol used for its preparation must be anhydrous. The 2-chloroethanesulfonyl chloride should be pure and not hydrolyzed; it is sensitive to moisture.
-
Inert Atmosphere: This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric moisture and oxygen.[2]
Troubleshooting Steps:
-
Verify the Formation of Sodium Ethoxide: If you are preparing the sodium ethoxide in situ from sodium metal and ethanol, ensure all the sodium has reacted before adding the sulfonyl chloride.
-
Temperature Control: The addition of 2-chloroethanesulfonyl chloride to sodium ethoxide is exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition to prevent side reactions. After the addition is complete, the reaction may need to be slowly warmed to room temperature or slightly heated to ensure completion.
-
Solvent Choice: Anhydrous ethanol is a common solvent for this reaction, acting as both a solvent and a reagent source for in situ sodium ethoxide generation. If using a different aprotic solvent like THF or dioxane, ensure it is thoroughly dried.
Below is a decision tree to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low product yield.
Q2: My crude product analysis shows the presence of significant amounts of unreacted starting materials. How can I drive the reaction to completion?
A2: The presence of unreacted starting materials, particularly the 2-chloroethanesulfonyl chloride, suggests an incomplete reaction. Here are several factors to consider:
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, a modest increase in temperature (e.g., to 40-50 °C) for a few hours may be beneficial.
-
Stoichiometry: Ensure that you are using a slight excess of sodium ethoxide (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the 2-chloroethanesulfonyl chloride.
-
Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure efficient mixing throughout the reaction.
Q3: I have identified several impurities in my product. What are the likely side products and how can I minimize their formation?
A3: Side reactions can significantly lower your yield and complicate purification. The most probable side products in this synthesis are:
-
Diethyl Ether: This can form if there is any residual acid that catalyzes the dehydration of ethanol, or through the reaction of sodium ethoxide with any ethyl halide impurity. Ensuring a basic reaction medium minimizes this.
-
Bis(2-ethoxyethyl)sulfone: This can arise from the reaction of the product with another molecule of sodium ethoxide. Using a precise stoichiometry and avoiding a large excess of the ethoxide can mitigate this.
-
Ethyl Chloride: Formed as a byproduct of the main reaction. It is volatile and should be removed during workup.
-
Hydrolysis Products: If water is present, 2-chloroethanesulfonyl chloride can hydrolyze to 2-chloroethanesulfonic acid. Using anhydrous conditions is critical.[1]
Minimization Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Diethyl Ether | Acidic conditions, high temperature | Maintain basic conditions, control temperature |
| Bis(2-ethoxyethyl)sulfone | Large excess of sodium ethoxide | Use a slight excess (1.1-1.2 eq.) of sodium ethoxide |
| Hydrolysis Products | Presence of water | Use anhydrous reagents and solvents, inert atmosphere |
Frequently Asked Questions (FAQs)
Q4: What is the proposed reaction mechanism for the synthesis of this compound from sodium ethoxide and 2-chloroethanesulfonyl chloride?
A4: The reaction proceeds via a nucleophilic substitution mechanism. The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the electrophilic sulfur atom of the 2-chloroethanesulfonyl chloride. The chloride ion is displaced as a leaving group, forming the sulfonate ester product.
Q5: What are the critical parameters to control for optimizing the reaction?
A5: The optimization of any chemical reaction involves a multi-parameter approach. For this synthesis, the following are critical:
-
Temperature: As discussed, temperature control is vital to balance the reaction rate with the minimization of side products.
-
Concentration: The concentration of reactants can influence the reaction rate. Highly concentrated solutions may lead to exothermic events that are difficult to control, while very dilute solutions may result in slow reaction rates.
-
Order of Addition: It is generally preferable to add the 2-chloroethanesulfonyl chloride solution slowly to the sodium ethoxide solution to maintain a constant excess of the nucleophile and better control the reaction exotherm.
Modern approaches to reaction optimization often employ high-throughput experimentation and machine learning algorithms to explore a wide range of reaction parameters simultaneously.[3][4][5]
Q6: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A6: A combination of techniques is recommended:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or Liquid Chromatography (LC): Provide quantitative data on the reaction progress.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, especially the S=O stretches of the sulfonate group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Q7: What are the key safety considerations when performing this synthesis?
A7: Safety should always be the top priority in the laboratory.
-
Reagents:
-
Sodium Metal: Highly reactive and flammable, especially with water. Handle under an inert atmosphere and away from water.
-
2-chloroethanesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Reaction:
-
The reaction can be exothermic. Use an ice bath for cooling and add reagents slowly.
-
The reaction should be performed in a well-ventilated fume hood.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (1.1 equivalents) in small portions. Stir until all the sodium has dissolved.
-
Reaction: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add a solution of 2-chloroethanesulfonyl chloride (1.0 equivalent) in anhydrous ethanol dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Caption: General experimental workflow for the synthesis.
References
- PrepChem.com. Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate.
- ResearchGate. (a) Formation of 2-hydroxyethyl methyl carbonate. (b) ¹H NMR spectrum....
- Google Patents. CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
- ResearchGate. An effective combination catalyst of CeO 2 and zeolite for the direct synthesis of diethyl carbonate from CO 2 and ethanol with 2,2-diethoxypropane as a dehydrating agent.
- J-STAGE. Production of Diethyl Carbonate from Ethylene Carbonate and Ethanol over Supported Fluoro-perovskite Catalysts.
- Royal Society of Chemistry. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol.
- ChemBK. 2-hydroxyethyl carbonate.
- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
- Semantic Scholar. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- The Doyle Group. Bayesian reaction optimization as a tool for chemical synthesis.
- PubChem. Ethyl 2-hydroxyethyl carbonate.
- Google Patents. US2448767A - Process of hydroxyethylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Degradation Pathways of 2-Ethoxysulfonylethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxysulfonylethanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols to support your experimental work on the degradation pathways of this compound. My goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your data.
I. Frequently Asked Questions (FAQs) about this compound Degradation
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways for this compound under typical experimental conditions?
A1: Based on the chemical structure of this compound, which contains a sulfonate ester and a primary alcohol functional group, the primary degradation pathways are hydrolysis, oxidation, and thermal decomposition.[1][2][3][4][5][6]
-
Hydrolysis: This is a common degradation route for sulfonate esters.[1][7][8][9] It can be catalyzed by both acid and base. Alkaline hydrolysis of sulfonate esters has been extensively studied and can proceed through either a stepwise or a concerted mechanism.[8][9] The presence of water in a reaction mixture can significantly increase the rate of hydrolysis compared to the rate of formation of the sulfonate ester.[1]
-
Oxidation: The primary alcohol group in this compound is susceptible to oxidation. Common laboratory oxidants, including atmospheric oxygen over long periods or stronger oxidizing agents like hydrogen peroxide, can convert the alcohol to an aldehyde and subsequently to a carboxylic acid.[4][10]
-
Thermal Degradation: At elevated temperatures, sulfonate esters can undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reagents.
Q2: What are the likely degradation products of this compound?
A2: The expected degradation products are directly related to the degradation pathways:
-
From Hydrolysis:
-
Ethanesulfonic acid
-
Ethanol
-
Ethylene glycol
-
-
From Oxidation:
-
2-Ethoxysulfonylacetaldehyde
-
2-Ethoxysulfonylacetic acid
-
-
From Thermal Decomposition:
-
Potentially a complex mixture of smaller molecules, depending on the conditions.
-
Q3: My analytical results show unexpected peaks. Could these be impurities from the synthesis of this compound?
A3: Yes, it is crucial to consider potential impurities from the synthesis. A common synthesis route for this compound involves the reaction of 2-chloroethanol with sodium ethoxysulfinate.[11] Potential impurities could include:
-
Unreacted 2-chloroethanol
-
Sodium ethoxysulfinate
-
By-products from side reactions
It is highly recommended to characterize the starting material thoroughly using techniques like NMR, LC-MS, and GC-MS to identify any pre-existing impurities that could be mistaken for degradation products.
II. Troubleshooting Experimental Artifacts
This section provides guidance on identifying and resolving common issues encountered during degradation studies of this compound.
Q4: I am observing inconsistent degradation rates in my hydrolysis experiments. What could be the cause?
A4: Inconsistent hydrolysis rates for sulfonate esters are often due to poor control of experimental parameters. Here are some key factors to investigate:
-
pH control: The rate of hydrolysis of sulfonate esters is highly pH-dependent. Ensure your buffer system has adequate capacity to maintain a constant pH throughout the experiment, especially if the degradation products are acidic or basic.
-
Temperature fluctuations: Reaction rates are sensitive to temperature. Use a calibrated and stable incubator or water bath.
-
Presence of water: Even small, variable amounts of water in your reaction solvents can significantly impact the hydrolysis rate.[1] For non-aqueous studies, ensure your solvents are rigorously dried.
-
Purity of starting material: As mentioned in Q3, impurities can interfere with the reaction or your analytical measurements.
Q5: My HPLC analysis of degradation samples shows poor peak shape (e.g., tailing, fronting). How can I improve this?
A5: Poor peak shape in HPLC is a common issue, especially when dealing with polar analytes, which are expected degradation products of this compound.[12][13][14][15]
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload; Dead volume in the system. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a high-purity silica column.- Reduce sample concentration.- Check and replace fittings and tubing to minimize dead volume. |
| Peak Fronting | Column overload; Sample solvent stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | Clogged frit or column void; Co-elution of an interferent. | - Reverse-flush the column.- If the problem persists, replace the column.- Optimize the mobile phase or gradient to improve resolution. |
Q6: I am having difficulty detecting the degradation products using GC-MS. What could be the issue?
A6: The expected degradation products of this compound (ethanesulfonic acid, 2-ethoxysulfonylacetic acid) are polar and non-volatile, making them unsuitable for direct GC-MS analysis.
-
Derivatization: To analyze these polar compounds by GC-MS, you will need to derivatize them to increase their volatility. Silylation is a common derivatization technique for this purpose.
-
Alternative Techniques: Consider using LC-MS, which is better suited for analyzing polar and non-volatile compounds without the need for derivatization.
III. Validated Analytical Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and analyzing the resulting samples.
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[5][6][16][17]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in Milli-Q water to prepare a 1 mg/mL stock solution.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep both solutions at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep both solutions at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and keep it in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Neutralization and Dilution:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
System Suitability:
-
Inject five replicate injections of a standard solution of this compound (100 µg/mL).
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
IV. Visualization of Degradation Pathways and Workflows
Diagrams
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
V. References
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Teasdale, A., Elder, D., & Chang, S. L. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 847-854.
-
International Journal of Science and Research (IJSR). (2020). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
Arslan-Alaton, I., Tureli, G., & Olmez-Hanci, T. (2009). H2O2/UV-C treatment of the commercially important aryl sulfonates H-, K-, J-acid and Para base: assessment of photodegradation kinetics and products. Chemosphere, 76(6), 847-854.
-
Novatia, LLC. (2010). A Detailed Kinetic and Mechanistic Study of Sulfonate Ester Reaction Dynamics. Retrieved from [Link]
-
Taylor, L. H., & Smith, G. A. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(15), 5127–5137.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]
-
Taylor, L. H., & Smith, G. A. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(15), 5127–5137.
-
Taylor, L. H., & Smith, G. A. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(15), 5127–5137.
-
Duarte, F., Geng, T., Åqvist, J., & Kamerlin, S. C. (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. The Journal of organic chemistry, 79(7), 2879–2890.
-
Liu, D., Sun, M., Liu, D., & Guo, Z. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of chromatography. A, 1359, 138–145.
-
Andreozzi, R., Marotta, R., & Sivero, M. (2002). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of photochemistry and photobiology. A, Chemistry, 153(1-3), 141–147.
-
Von Sonntag, C., & Dowideit, P. (1996). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. Water research, 30(3), 577-584.
-
Sharma, S. (2016). Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 5(1), 1-4.
-
Duarte, F., Geng, T., Åqvist, J., & Kamerlin, S. C. (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. The Journal of organic chemistry, 79(7), 2879–2890.
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Borecka, M., Białk-Bielińska, A., Haliński, Ł. P., Pazdro, K., Stepnowski, P., & Stolte, S. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 113-119.
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56.
-
ResearchGate. (n.d.). Degradation of 2-hydroxyethylammonium salts. Retrieved from [Link]
-
Rodriguez-Mozaz, S., & Barceló, D. (2019). Degradation of sulfonamides as a microbial resistance mechanism. Environment international, 122, 339-348.
-
Golisz, S., & Głowacka, E. (2024). Sulfonic Resins as Catalysts for the Oxidation of Alcohols with H2O2/KBr. Molecules, 29(2), 438.
-
Li, Y., Chen, J., Liu, Y., Zhang, Y., & Wang, L. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS omega, 8(29), 26164–26174.
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Lin, Y. L., & Lin, C. F. (2013). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV. Desalination and Water Treatment, 51(13-15), 2824-2831.
-
Dattatrey, S., & Pikal, M. J. (2005). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of pharmaceutical sciences, 94(10), 2239–2252.
-
Klick, S., Muellner, T., Tisdale, A., & Wypych, J. (2018). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of pharmaceutical sciences, 107(1), 69–77.
-
Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Retrieved from [Link]
-
LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Liu, D., Sun, M., Liu, D., & Guo, Z. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of chromatography. A, 1359, 138–145.
-
Chen, J., Wang, Y., & Zhang, Y. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in chemistry, 7, 73.
-
Manivannan, M., Ilayaraja, P., & Parthiban, P. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of applied pharmaceutical science, 12(11), 052-060.
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
ResearchGate. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Retrieved from [Link]
-
LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Bulgarian Chemical Communications. (2018). Degradation of sulfonamides in aqueous solution by an electro/Fe2+/peroxydisulfate process. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
- 4. Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-ETHOXYSULFONYLETHANOL
Welcome to the technical support center for the purification of 2-ethoxysulfonylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this polar sulfonyl compound. Our goal is to equip you with the knowledge to design robust purification strategies and resolve experimental issues effectively.
Understanding the Molecule and Potential Impurities
This compound is a polar organic molecule containing a sulfonate ester and a primary alcohol. Its purification can be challenging due to its high polarity and potential for hydrogen bonding. A common synthetic route involves the nucleophilic substitution of 2-chloroethanol with sodium ethoxysulfinate[1].
Figure 1. Synthetic route and potential impurities in this compound synthesis.
Understanding these potential impurities is the first step in developing an effective purification strategy.
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: My purified this compound is an oil and won't crystallize. What should I do?
A1: Oiling out is a common problem with polar compounds that have relatively low melting points or are contaminated with impurities that depress the melting point and disrupt crystal lattice formation[2].
-
Initial Purity Check: Before attempting crystallization, assess the purity of your material using a quick technique like Thin Layer Chromatography (TLC). If multiple spots are visible, a preliminary purification by column chromatography may be necessary.
-
Solvent System: The choice of solvent is critical. For a polar compound like this compound, a single solvent may not be ideal. Consider a two-solvent system where the compound is soluble in a "good" solvent and insoluble in a "poor" solvent[3][4]. Common pairs for polar molecules include ethanol/water, acetone/water, or ethyl acetate/hexanes[5].
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can help to wash away less polar impurities and may induce crystallization.
-
Slow Cooling: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath[6]. Insulating the flask can aid in this process.
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
Q2: I'm seeing significant product loss during the aqueous work-up after synthesis. How can I improve my recovery?
A2: The presence of both a hydroxyl group and a sulfonate ester makes this compound highly water-soluble, leading to poor partitioning into common organic solvents during extraction.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its transfer into the organic layer[7].
-
Solvent Choice: Use a more polar organic solvent for extraction. While less common, solvents like ethyl acetate or even a mixture of chloroform and isopropanol can be more effective for extracting polar compounds than diethyl ether or hexanes[8][9].
-
Continuous Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction can be a more efficient method than multiple batch extractions.
-
pH Adjustment: While this compound is neutral, adjusting the pH can sometimes affect the solubility of certain impurities, indirectly improving the extraction of the desired product. However, be cautious as strong acidic or basic conditions can lead to hydrolysis[10][11].
Q3: My column chromatography separation is poor, with broad peaks and co-elution of impurities.
A3: The high polarity of this compound can lead to strong interactions with the stationary phase (typically silica gel), resulting in poor chromatographic performance.
-
Stationary Phase: Standard silica gel is acidic and can cause tailing with polar compounds. Consider using a deactivated (neutral) silica or an alternative stationary phase like alumina[12]. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-embedded or polar-endcapped column may be more suitable[13][14].
-
Mobile Phase Optimization: For normal-phase chromatography on silica, a gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding a more polar solvent like methanol[15]. Adding a small amount of a modifier, like acetic acid (for acidic compounds) or triethylamine (for basic compounds), can improve peak shape, although for a neutral compound like this compound, this is less likely to be necessary unless impurities are acidic or basic[14].
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a sample-to-silica ratio of 1:20 to 1:100, depending on the difficulty of the separation[16]. For compounds with poor solubility in the initial mobile phase, dry loading onto silica gel is recommended[15].
Figure 2. Workflow for two-solvent recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my crude this compound?
A: Based on its likely synthesis from 2-chloroethanol and sodium ethoxysulfinate, the most probable impurities are:
-
Unreacted Starting Materials: 2-chloroethanol and sodium ethoxysulfinate[1].
-
Inorganic Salts: Sodium chloride, a byproduct of the reaction[1].
-
Hydrolysis Products: Ethylene glycol, formed from the hydrolysis of this compound, especially if exposed to harsh pH conditions or prolonged heating in the presence of water.
-
Residual Solvents: Solvents used in the reaction and work-up.
Q: Can I use distillation to purify this compound?
A: Yes, fractional distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities or those with significantly different boiling points. However, given the presence of a hydroxyl group, there is a risk of thermal degradation at high temperatures[17]. It is crucial to use a vacuum to lower the boiling point and to monitor the temperature carefully.
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying impurities[18][19]. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying volatile impurities, such as residual solvents[20][21].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can confirm the structure of the molecule and, when used quantitatively (qNMR), can provide a highly accurate measure of absolute purity against a certified internal standard.
| Analytical Technique | Primary Application for this compound | Typical Performance |
| HPLC-UV | Quantitative purity and impurity profiling | High sensitivity and resolution for non-volatile impurities. |
| GC-MS | Identification and quantification of volatile impurities | Excellent for residual solvents and volatile byproducts. |
| 1H NMR | Structural confirmation and identification | Provides detailed structural information. |
| qNMR | Absolute purity determination | Highly accurate and precise, does not require a specific reference standard for the analyte. |
Q: What is the stability of this compound under typical purification conditions?
A: Sulfonate esters can be susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than carboxylate esters[10][11][22]. The presence of the β-hydroxy group may influence its stability. It is advisable to maintain a neutral pH during aqueous work-ups and to avoid prolonged exposure to strong acids or bases. Thermal stability is also a consideration; prolonged heating, especially at atmospheric pressure, can lead to degradation[17][23]. Purification under the mildest possible conditions is always recommended.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol is a general guideline and should be optimized for your specific sample.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various "good" polar solvents (e.g., ethanol, isopropanol, acetone) and "poor" non-polar solvents (e.g., hexanes, diethyl ether, toluene). A good solvent pair is one where the solvents are miscible[3][4].
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Induce Saturation: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is a starting point for purification on silica gel.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexanes. If the compound is very polar, you may need to use a more polar system like dichloromethane/methanol[15].
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and apply it to the top of the column. Alternatively, for better resolution, perform a dry load by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column[15].
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If you are running a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Figure 3. General workflow for flash column chromatography.
References
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- recrystalliz
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Technical Support Guide: Monitoring 2-Ethoxysulfonylethanol Reactions by TLC & HPLC
Introduction
Welcome to the technical support center for the analysis of 2-ethoxysulfonylethanol. As a key intermediate in pharmaceutical and chemical synthesis, accurately monitoring reactions involving this compound is critical for optimizing yield, minimizing impurities, and ensuring process control.[1] this compound (C₄H₁₀O₄S) is a multifunctional molecule featuring a primary alcohol, a sulfonyl group, and an ethoxy group.[1] This unique structure presents distinct analytical challenges, primarily its high polarity and the absence of a strong ultraviolet (UV) chromophore, rendering standard analytical techniques ineffective without modification.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven troubleshooting advice and practical protocols for monitoring reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Section 1: Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography is a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring. For this compound, the primary challenges are visualization and achieving appropriate migration on the plate due to its high polarity.[4]
TLC Troubleshooting and FAQs
Q1: My compound, this compound, is invisible on the TLC plate under a UV lamp. How can I visualize it?
A1: The Root Cause & Solution this compound lacks the conjugated pi systems necessary to absorb UV light, making it invisible under standard 254 nm or 365 nm UV lamps.[2] The solution is to use a chemical staining agent that reacts with the functional groups of the molecule to produce a colored spot.
-
Expert Insight: The primary alcohol group is the most reactive handle for visualization. Stains that react with oxidizable groups are highly effective.
Recommended Visualization Protocols:
Protocol 1: Potassium Permanganate (KMnO₄) Stain This stain is highly sensitive to compounds that can be oxidized, such as alcohols. It provides a yellow-brown spot on a purple background.
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a light-protected bottle.
-
Application: After developing and thoroughly drying the TLC plate, dip it quickly into the KMnO₄ solution using forceps.
-
Visualization: Immediately remove the plate and let the excess stain drip off. The spots will appear within seconds. Gentle heating with a heat gun can accelerate development, but avoid overheating.
Protocol 2: p-Anisaldehyde Stain This is a versatile stain that reacts with many functional groups, including alcohols, to produce a range of colored spots, aiding in the differentiation of products and impurities.[5]
-
Preparation: Cautiously mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
-
Application: After developing and drying the TLC plate, dip it into the stain solution.
-
Visualization: Remove the plate and heat it with a heat gun until colored spots appear against a light background.
Q2: My spot is stuck at the origin (baseline), with an Rf value near zero. How do I get it to move up the plate?
A2: The Root Cause & Solution An Rf (retention factor) of zero indicates that your compound is too polar for the chosen mobile phase (eluent). The polar silica gel of the TLC plate adsorbs the polar analyte so strongly that the non-polar eluent cannot move it.[6][7] The solution is to increase the polarity of the mobile phase.[6][8]
-
Expert Insight: A good Rf value for reaction monitoring is typically between 0.2 and 0.5, allowing for clear separation from both the baseline and the solvent front.[9]
Table 1: Recommended TLC Solvent Systems for Polar Analytes
| Polarity | Solvent System | Typical Ratio (v/v) | Comments |
| Low | 100% Ethyl Acetate | N/A | A good starting point, but may not be polar enough. |
| Medium | Ethyl Acetate / Methanol | 95:5 to 90:10 | The addition of methanol significantly increases polarity. |
| High | Dichloromethane / Methanol | 95:5 to 85:15 | An excellent, versatile system for highly polar compounds.[10] |
| Very High | Ethyl Acetate / Butanol / Acetic Acid / Water | 80:10:5:5 | For extremely polar compounds that resist moving in other systems.[11] |
Q3: My spots are elongated and streaky. What causes this and how can I fix it?
A3: The Root Cause & Solution Streaking is a common issue with polar compounds and can be caused by several factors:[8][12]
-
Sample Overloading: Applying too much sample to the plate saturates the stationary phase.
-
Inappropriate Polarity: The eluent polarity is not optimized.
-
Secondary Interactions: The analyte may be interacting with the acidic silanol groups on the silica plate, causing tailing.
Troubleshooting Steps:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the plate.[8]
-
Optimize the Mobile Phase: Try a different solvent system from Table 1.
-
Add a Modifier: To mitigate interactions with the silica, add a small amount of a modifier to your eluent (e.g., 0.1-1% acetic acid or formic acid for acidic compounds, or triethylamine for basic compounds).[8][11]
TLC Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common TLC issues.
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers quantitative insights into reaction progress, allowing for precise measurement of starting material consumption, product formation, and impurity levels. The analysis of this compound by HPLC is challenging due to its lack of a UV chromophore and poor retention on standard reversed-phase columns.[13][14]
HPLC Troubleshooting and FAQs
Q1: I'm using a standard C18 column and a UV detector but see no peak for my analyte. Why?
A1: The Root Cause & Solution This is a two-fold problem. First, as with TLC, this compound does not absorb UV light and will be invisible to a UV detector.[2] Second, it is a highly polar molecule that will have little to no retention on a non-polar C18 stationary phase, causing it to elute in or near the solvent front (void volume).[14] The solution requires addressing both detection and retention.
Q2: What are my detection and separation options for a non-chromophoric, polar analyte?
A2: The Solution Matrix You have two primary strategies:
-
Direct Analysis with a Universal Detector: Use a detector that does not rely on light absorption and a chromatographic mode designed for polar compounds.
-
Indirect Analysis via Derivatization: Chemically modify the analyte to attach a UV-active tag, then use standard reversed-phase HPLC with UV detection.
-
Expert Insight: For routine analysis and process monitoring, developing a method with a universal detector is often more robust and less labor-intensive than derivatization. Derivatization can be powerful but introduces extra steps and potential sources of error.[2]
Strategy 1: Direct Analysis with Universal Detectors
-
Detector: An Evaporative Light Scattering Detector (ELSD) is the ideal choice. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the non-volatile analyte particles.[15][16][17] It is compatible with gradient elution and is highly sensitive for non-volatile compounds like this compound.[17]
-
Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the retention of highly polar compounds. It uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[16][18]
Strategy 2: Indirect Analysis via Chemical Derivatization
-
Concept: The primary alcohol group of this compound can be reacted with a "tagging" reagent that contains a strong chromophore.[19][20] This new derivative will be less polar and easily detectable by UV.
-
Separation: The resulting derivative can typically be analyzed using standard Reversed-Phase HPLC on a C18 or C8 column.
HPLC Detector Selection Workflow
Caption: Decision tree for selecting an HPLC analysis strategy.
Starting Protocols & Method Parameters
Protocol 3: Pre-Column Derivatization with Benzoyl Chloride This protocol converts the alcohol into a UV-active benzoate ester.
-
Sample Prep: To an aliquot of the reaction mixture (e.g., 100 µL) in a vial, add 200 µL of pyridine and 50 µL of benzoyl chloride.
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes.
-
Quenching: Cool the vial. Add 500 µL of 1M HCl to quench the reaction and extract the pyridine. Vortex thoroughly.
-
Extraction: Add 500 µL of ethyl acetate, vortex, and allow the layers to separate.
-
Analysis: Carefully transfer the upper organic layer to a clean vial for HPLC analysis.
Table 2: HPLC Starting Method Parameters
| Parameter | HILIC-ELSD Method (Direct) | Reversed-Phase UV Method (Post-Derivatization) |
| Column | HILIC Amide or Silica, 3 µm, 2.1 x 100 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 95% B to 50% B over 10 min | 50% B to 95% B over 10 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 30 °C |
| Injection Vol. | 2 µL | 10 µL |
| Detector | ELSD | UV Diode Array (DAD/PDA) |
| Detector Settings | Nebulizer: 40 °C, Evaporator: 40 °C, Gas: 1.5 SLM | Wavelength: 230 nm |
References
- Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. (Source: Google Search)
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- Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (Source: Veeprho)
- Troubleshooting for Thin Layer Chrom
- What are Evaporative Light-Scattering Detectors?. (Source: Peak Scientific)
- Troubleshooting Thin Layer Chromatography. (Source: University of Rochester, Department of Chemistry)
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (Source: Google Search)
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- High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
- Analysis of Sugar Alcohols by HPLC ELSD. (Source: JASCO Inc.)
- Analysis of Sugar Alcohols by HPLC-ELSD. (Source: Jasco UK)
- Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatiz
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (Source: MicroSolv)
- No chromophore – no HPLC analysis?. (Source: Thermo Fisher Scientific Webinar)
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (Source: Bitesize Bio)
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (Source: National University of Science and Technology Oman)
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (Source: Bentham Science Publishers)
- Derivatiz
- Thin Layer Chromatography (TLC). (Source: University of California, Los Angeles)
- Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. (Source: LinkedIn)
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- Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Analysis of foods using HPLC with evaporative light sc
- 2.4: TLC -ANALYSIS. (Source: Chemistry LibreTexts)
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- Thin Layer Chromatography (TLC). (Source: University of Colorado Boulder, Organic Chemistry)
- 2.3D: Separation Theory. (Source: Chemistry LibreTexts)
- Developments in Methods of Analysis for Naphthalene Sulfon
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (Source: YMER)
- CHEM 344 Thin Layer Chromatography. (Source: University of Wisconsin-Madison)
- Thin Layer Chromatography. (Source: Chemistry LibreTexts)
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applic
- Elimination Reactions of Alcohols. (Source: Master Organic Chemistry)
- 17.6: Reactions of Alcohols. (Source: Chemistry LibreTexts)
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Technical Support Center: Navigating Unexpected Outcomes in Reactions with 2-Ethoxysulfonylethanol
Welcome to the technical support center for 2-Ethoxysulfonylethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. Our goal is to move beyond standard protocols and address the nuanced, often unexpected, reactivity that can arise during experimentation. By understanding the underlying chemical principles, you can troubleshoot effectively and unlock the full synthetic potential of this molecule.
Section 1: Foundational Chemistry of this compound
A thorough understanding of the molecule's structure is the first step in predicting its behavior. This compound possesses two key functional groups that dictate its reactivity: a nucleophilic primary alcohol and an electrophilic sulfonate ester moiety.[1] This duality is the source of its synthetic utility and, frequently, its unexpected outcomes.
Question: What are the primary reactive sites on this compound and how do they influence its chemical behavior?
Answer: this compound's reactivity is governed by a delicate balance between its two functional domains:
-
The Primary Alcohol (-CH₂CH₂OH): This group behaves as a classical nucleophile. It can be deprotonated to form an alkoxide or participate in reactions typical of primary alcohols, such as esterification or conversion into a better leaving group.
-
The Ethoxysulfonyl Group (CH₃CH₂O-SO₂-): This moiety functions as a sulfonate ester. Sulfonate esters are renowned for being excellent leaving groups in nucleophilic substitution reactions because the resulting sulfonate anion is highly stabilized by resonance.[2] This makes the carbon atom adjacent to the sulfonyl group (part of the ethanol backbone) and the ethyl group of the ethoxy moiety potential electrophilic sites.
This bifunctional nature means the molecule can, under different conditions, act as a nucleophile, an electrophile, or even react with itself.
Caption: Duality of this compound's reactive centers.
Section 2: Troubleshooting Guide for Unexpected Outcomes
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the causal logic behind them.
Scenario 1: Low Yield or No Reaction in Nucleophilic Substitution
Question: I am attempting to synthesize a taurine derivative by reacting this compound with an amine, expecting the amine to displace the ethoxysulfonyl group. The reaction is sluggish and yields are negligible. What is happening?
Answer: This is a common pitfall that stems from a misunderstanding of leaving group stability. The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate base, the hydroxide ion (OH⁻), is very strong and unstable.[3] For a substitution reaction to occur at the C1 position of the ethanol backbone, the -OH group must first be converted into a better leaving group. Direct reaction with an amine will preferentially result in an acid-base reaction or no reaction at all.
Authoritative Insight: The most effective strategy is a two-step approach. First, activate the hydroxyl group by converting it into a sulfonate ester (e.g., a tosylate or mesylate) or a halide. This transforms the previously poor leaving group into one that is readily displaced by your nucleophile in the second step.
Caption: Decision workflow for successful nucleophilic substitution.
Step 1: Activation of the Hydroxyl Group (Tosylation Example)
-
Preparation: Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (NEt₃) or pyridine.
-
Sulfonylation: Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) dissolved in a minimal amount of anhydrous CH₂Cl₂.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Workup: Quench the reaction with cold water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Nucleophilic Substitution with Amine
-
Dissolution: Dissolve the crude tosylated intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Nucleophile Addition: Add 2-3 equivalents of the desired amine. The excess amine also serves as a base to neutralize the p-toluenesulfonic acid byproduct.
-
Reaction: Heat the mixture to 50-80 °C and monitor by TLC or HPLC until the starting material is consumed.
-
Isolation: After cooling, perform an appropriate aqueous workup and purify the final product by column chromatography or recrystallization.
Scenario 2: Formation of Unexpected Byproducts
Question: My reaction is clean according to TLC, but NMR and Mass Spec analysis show a major byproduct that is isomeric with my starting material or has a different molecular weight. What could be forming?
Answer: The unique structure of this compound makes it susceptible to several side reactions, particularly under basic or thermal stress. The presence of both a nucleophile (-OH) and an electrophilic center (-SO₂-) in one molecule is a classic setup for intramolecular reactions.
Common Unexpected Byproducts:
-
Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the electrophilic ethyl group of the ethoxy moiety, leading to the formation of 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate) and ethanol. This is a significant risk if the intended intermolecular reaction is slow.
-
Elimination: If the hydroxyl group is activated (e.g., tosylated) and subjected to a strong, sterically hindered base, an E2 elimination reaction can occur, yielding Ethyl Vinyl Sulfonate .
-
Dimerization/Polymerization: The hydroxyl group of one molecule can react with the electrophilic sulfonate center of another, leading to the formation of dimers or oligomers, especially at high concentrations.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals | Key IR Bands (cm⁻¹) |
| Ethylene Sulfate | C₂H₄O₄S | 124.12 | Singlet ~4.7 ppm (CH₂) | Strong S=O stretch (~1380, ~1190) |
| Ethyl Vinyl Sulfonate | C₄H₈O₃S | 136.17 | Complex vinyl protons (5.9-6.8 ppm) | S=O (~1360, ~1170), C=C (~1640) |
| Dimer | C₈H₁₈O₇S₂ | 290.35 | Multiple complex ethyl/ethylene signals | Broader O-H, complex S=O region |
Note: NMR shifts are approximate and solvent-dependent. IR data is characteristic.
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? A1: The compound is known to be hygroscopic.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis of the sulfonate ester linkage.
Q2: Is the ethoxy group a good leaving group in this molecule? A2: This is a nuanced point. While sulfonate esters are potent electrophiles, the reactivity is not as straightforward as with alkyl halides.[5] Nucleophilic attack can occur at two sites: the α-carbon of the ethanol backbone or the ethyl group of the ethoxy moiety. The reaction pathway is highly dependent on the nature of the nucleophile, the solvent, and the temperature. For displacement of the entire ethoxysulfonyl group, activation of the hydroxyl group is necessary, as discussed in Scenario 1.
Q3: What analytical techniques are best for monitoring reactions of this compound? A3: A combination of techniques is recommended.
-
TLC: For rapid, qualitative monitoring of reaction progress.
-
HPLC: For quantitative analysis of conversion and purity.
-
¹H and ¹³C NMR: Essential for structural confirmation of starting material, intermediates, and final products. Characteristic signals for the ethoxy and ethanol moieties are key markers.[1]
-
IR Spectroscopy: Useful for identifying the strong S=O stretching bands (1300-1150 cm⁻¹) and the O-H stretching band (3200-3600 cm⁻¹).[1]
-
Mass Spectrometry: To confirm the molecular weight of products and identify byproducts.
References
- This compound (58337-44-3) for sale. Vulcanchem.
- Taurine. Wikipedia.
- On the Synthesis of Taurine.
- Synthesis of taurine.
- This compound Formula (58337-44-3). ECHEMI.
- Process for the production of taurine
- Synthesis and characterization of Taurine.
- Sulfon
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- Converting an Alcohol to a Sulfon
- Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes. PMC - NIH.
- Sulfonate synthesis by sulfonylation (tosyl
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handling the hygroscopic nature of 2-ETHOXYSULFONYLETHANOL
Technical Support Center: 2-ETHOXYSULFONYLETHANOL
A Guide to Handling its Hygroscopic Nature for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven protocols for managing the inherent hygroscopic properties of this versatile reagent. Our goal is to empower you to achieve reliable and reproducible experimental outcomes by addressing the challenges posed by moisture contamination head-on.
Part 1: Understanding the Challenge: The Hygroscopic Nature of this compound
This compound is a valuable intermediate in organic synthesis, utilized in the development of pharmaceuticals, specialized polymers, and functionalized surfactants.[1] Its molecular structure, which contains both a hydroxyl (-OH) and a sulfonyl (-SO₂) group, makes it highly polar and capable of forming strong hydrogen bonds.[1] This same characteristic is the root of its primary handling challenge: it is highly hygroscopic , meaning it readily attracts and absorbs moisture directly from the atmosphere.[1][2]
Undetected water contamination is a frequent cause of failed or low-yielding reactions. Water can act as an unintended nucleophile or base, leading to hydrolysis of starting materials, formation of unwanted byproducts, and inconsistent results.[3][4] This guide provides the necessary knowledge and procedures to mitigate these risks.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding this compound.
Q1: What are the primary applications of this compound? this compound serves as a key building block for more complex molecules. In pharmaceutical development, its derivatives are explored as potential enzyme inhibitors and anti-inflammatory or antidiabetic agents.[1] It is also used in material science to synthesize functionalized surfactants and specialized polymers.[1]
Q2: Why is this compound so susceptible to water absorption? Its hygroscopicity stems from its molecular structure. The presence of ethoxy, sulfonyl, and hydroxyl functional groups increases its polarity and capacity for hydrogen bonding, which allows it to readily attract and hold onto water molecules from the air.[1]
Q3: What are the tell-tale signs of water contamination in my sample? Visual inspection is unreliable. While significant water absorption might slightly alter its physical state (e.g., a solid appearing more liquid-like), the only definitive way to know is through quantitative analysis.[1] The industry-standard method for accurately determining water content in organic solvents and reagents is the Karl Fischer titration .[5][6][7]
Q4: My reaction is moisture-sensitive. What are the specific risks of using "wet" this compound? In moisture-sensitive reactions, such as those involving organometallics, strong bases (like NaH), or certain coupling reactions, water can have catastrophic effects. It can:
-
Quench reactive species: Water will react with and destroy highly reactive reagents.
-
Promote side reactions: It can act as a nucleophile, leading to the formation of hydrolysis byproducts.
-
Alter reaction kinetics: The presence of water can change the solubility of reagents and catalysts, affecting the reaction rate.
-
Inhibit catalysis: Some catalysts are poisoned or deactivated by water.
While some modern sulfonylation reactions are robust enough to be performed in water, this is highly specific and should not be assumed for all protocols.[8][9][10]
Q5: What is the best practice for storing this compound to prevent moisture uptake? Proper storage is your first line of defense.
-
Unopened Bottles: Keep the manufacturer's seal intact and store in a cool, dry place.
-
Opened Bottles: The headspace in a partially used bottle contains air (and moisture). It is critical to store opened containers in a desiccator containing an active drying agent (e.g., Drierite™ or silica gel).[11] For high-purity applications, flushing the headspace with an inert gas like argon or nitrogen before sealing is highly recommended.[2] Always ensure the container is tightly closed.[1]
Part 3: Troubleshooting Guide: When Experiments Go Wrong
This section provides a logical framework for diagnosing and solving common issues related to the use of this compound.
Scenario 1: Inconsistent or Low Reaction Yields
You've run a reaction using this compound and the yield is significantly lower than expected, or you observe byproducts in your NMR or LC-MS analysis.
Caption: Troubleshooting workflow for poor reaction outcomes.
Causality: The most direct path to failure in moisture-sensitive reactions is the introduction of water. Before spending time re-evaluating other parameters, it is crucial to validate the dryness of all reagents, especially those known to be hygroscopic.
Scenario 2: Inconsistent Karl Fischer Titration Results
You are attempting to measure the water content, but your results are not reproducible.
-
Possible Cause 1: Atmospheric Moisture. The KF titration apparatus is extremely sensitive. Improper sample handling can introduce atmospheric moisture, artificially inflating the results.[12]
-
Solution: Ensure the titration cell is properly sealed and the vessel is purged with a dry, inert gas. Work quickly when adding your sample to the cell.
-
-
Possible Cause 2: Reagent Standardization. The titer of the Karl Fischer reagent can change over time and must be regularly standardized.[13]
-
Solution: Standardize your titrant daily using a certified water standard or a stable hydrate like sodium tartrate dihydrate.[14]
-
-
Possible Cause 3: Side Reactions. While unlikely with this compound itself, other functional groups (like thiols or aldehydes) in a reaction mixture can sometimes react with the iodine in the KF reagent, leading to inaccurate results.[12][15]
-
Solution: Titrate to a fast endpoint to minimize the time for potential side reactions.[15] If problems persist, specialized KF reagents (e.g., for aldehydes and ketones) may be necessary.
-
Part 4: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for essential handling procedures.
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol outlines the standard procedure for quantifying water content.
Principle: The Karl Fischer reaction is a quantitative titration based on the oxidation of sulfur dioxide by iodine in the presence of water.[7] The endpoint is detected potentiometrically when an excess of iodine is present.
Methodology:
-
System Preparation: Fill the burette with a one-component volumetric Karl Fischer titrant (e.g., CombiTitrant 5). Add a suitable KF solvent (e.g., methanol) to the titration vessel.
-
Pre-Titration: Start the titrator to neutralize any residual water in the solvent until a stable, dry baseline (drift) is achieved.
-
Standardization: Accurately weigh and add a certified water standard (or ~150 mg of sodium tartrate dihydrate) to the vessel.[14] Titrate to the endpoint. Perform this in triplicate to determine the precise water equivalence factor (F) of the reagent, typically in mg/mL.
-
Sample Analysis: a. Tare a clean, dry gas-tight syringe. b. Draw an appropriate amount of this compound (typically 1-2 g) into the syringe. c. Accurately weigh the filled syringe. d. Quickly inject the sample into the pre-tared titration vessel. e. Reweigh the empty syringe to determine the exact mass of the sample added. f. Begin the titration and record the volume of titrant consumed (V).
-
Calculation: Water Content (%) = (V × F) / (Sample Weight [mg]) × 100
Protocol 2: Drying this compound with Molecular Sieves
This is the most common and recommended method for drying hygroscopic solvents and reagents in a research setting.
Principle: Molecular sieves are porous crystalline aluminosilicates with a uniform pore size that selectively adsorb small molecules like water while excluding the larger reagent molecules. 3Å sieves are ideal for this purpose as their pore size is perfect for trapping water.
Methodology:
-
Activate Sieves: Place 3Å molecular sieves in a flask and heat in a vacuum oven at 300-350°C for at least 12-24 hours to remove any pre-adsorbed water.[16][17]
-
Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator. Do not expose hot sieves to air.
-
Drying: a. To a flask of this compound, add the activated 3Å molecular sieves (approximately 10-20% by weight/volume). b. Seal the flask under an inert atmosphere (N₂ or Ar). c. Allow the mixture to stand for at least 48-72 hours.[16] Occasional gentle swirling can improve efficiency.
-
Verification: After the drying period, carefully decant or cannula a small aliquot of the dried liquid and determine its water content using Karl Fischer titration (Protocol 1) to confirm it meets your experimental requirements.
Data: Efficiency of Common Drying Agents
While specific data for this compound is not published, the following table for other common polar solvents provides a valuable reference for the effectiveness of molecular sieves.
| Solvent | Drying Agent | Water Content (ppm) after 48h |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | < 10 |
| Methanol | 3Å Molecular Sieves (10% m/v) | ~50-60 |
| Dichloromethane (DCM) | CaH₂ (reflux) | ~13 |
Data adapted from Williams, D. B. G., et al. (2010).[16]
Part 5: Workflow Visualization
Decision Logic for Handling Reagent
This diagram outlines the decision-making process from receiving the reagent to its use in a reaction.
Caption: Decision workflow for handling this compound.
References
- Water content in organic solvents - Titration. Mettler Toledo.
- Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. ResearchGate.
- Karl Fischer titration - Wikipedia. Wikipedia.
- Recent Advances of Sulfonylation Reactions in Water - PubMed. National Center for Biotechnology Information.
- Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- Recent Advances of Sulfonylation Reactions in Water | Request PDF. ResearchGate.
- Regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds in water. Green Chemistry.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry.
- Drying Solvents - DMT-Nexus Wiki. DMT-Nexus Wiki.
- Drying Solvents - Chemistry LibreTexts. Chemistry LibreTexts.
- How to make a Desiccator Bag for Drying Chemicals - YouTube. YouTube.
- Drying of Organic Solvents | PDF - Scribd. Scribd.
- Water Content Determination by Karl Fischer - Pharmaguideline. Pharmaguideline.
- 2-Phenylethanol | C8H10O | CID 6054 - PubChem. National Center for Biotechnology Information.
- (PDF) Water determination in drugs containing thiols. ResearchGate.
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- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in the Presence of 2-Ethoxysulfonylethanol
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting catalyst deactivation when 2-ethoxysulfonylethanol is present in your reaction system. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work. Catalyst deactivation by sulfur compounds is a critical issue that can lead to decreased reaction efficiency, selectivity, and overall process viability. This guide will provide a structured approach to diagnosing and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my reaction?
A1: this compound (CAS No. 58337-44-3) is an organic compound with the chemical formula C₄H₁₀O₄S.[1][2] It belongs to the family of sulfonyl compounds and contains both an ethoxy and a hydroxyl functional group.[1] Its presence in a reaction mixture could be as an impurity, a breakdown product of another reagent, or in some cases, a component of the reaction medium itself. Given its structure, it possesses both electron-withdrawing and electron-donating groups, which contributes to its reactivity and solubility characteristics.[1]
Q2: How does this compound cause catalyst deactivation?
A2: While direct studies on this compound are limited, the primary mechanism of deactivation is expected to be through sulfur poisoning . This occurs when sulfur-containing compounds strongly interact with the active sites on a catalyst's surface, blocking access for reactants or altering the catalyst's electronic properties.[3][4]
For this compound, the deactivation process is likely more complex than simple sulfur adsorption from compounds like H₂S or SO₂. Two potential pathways are:
-
Direct Interaction: The sulfonate ester group can directly interact with the catalyst's active metal sites.
-
Decomposition and Poisoning: Under reaction conditions (e.g., elevated temperature, presence of reactants), this compound may decompose. The decomposition products, which could include sulfonic acids, sulfites, or other sulfur-containing species, can then act as potent catalyst poisons.[3] Research on sulfonated carbon catalysts has shown that the formation of sulfonic esters can be a primary cause of deactivation.[3]
Q3: Which types of catalysts are most susceptible to poisoning by this compound?
A3: Catalysts based on transition metals are particularly vulnerable to sulfur poisoning. This includes, but is not limited to:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄): Commonly used in hydrogenation and cross-coupling reactions.
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Frequently used in hydrogenations.
-
Nickel-based catalysts (e.g., Raney Ni): Often used in hydrogenation and dearomatization processes.
-
Rhodium and Ruthenium catalysts: Employed in a variety of catalytic transformations.
The strong affinity of sulfur for these metals leads to the formation of stable metal-sulfur bonds that are difficult to break, resulting in catalyst deactivation.[3][4]
Q4: Is the catalyst deactivation by this compound reversible or irreversible?
A4: The nature of the deactivation—reversible or irreversible—depends on the strength of the interaction between the sulfur species and the catalyst surface.
-
Reversible Poisoning: If the sulfur compound is weakly adsorbed, it may be possible to remove it through relatively mild treatments like solvent washing or moderate heating.
-
Irreversible Poisoning: Strong chemisorption, leading to the formation of stable metal sulfides or sulfates, often results in irreversible deactivation.[4] In such cases, more aggressive regeneration procedures are necessary, and in some instances, the catalyst may need to be replaced.
Troubleshooting Guide: A Systematic Approach to Catalyst Deactivation
If you suspect catalyst deactivation due to the presence of this compound, follow this systematic troubleshooting guide.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Step 1: Observation and Initial Diagnosis
The first indication of catalyst deactivation is often a decline in reaction performance.
| Symptom | Potential Cause Related to this compound |
| Decreased Reaction Rate/Conversion | Active sites are blocked by adsorbed sulfur species. |
| Change in Product Selectivity | Preferential poisoning of specific active sites alters the reaction pathway. |
| Increased Reaction Initiation Time | A critical number of active sites need to be free for the reaction to start efficiently. |
Step 2: Confirming Sulfur Poisoning - Analytical Protocols
To confirm that sulfur is the culprit, it is essential to analyze the deactivated catalyst.
-
Objective: To quantify the amount of sulfur present on the catalyst.
-
Methodology:
-
Carefully recover the catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent (one that dissolves the reaction components but not the catalyst) to remove any physically adsorbed species.
-
Dry the catalyst thoroughly under vacuum.
-
Submit a sample of the dried, deactivated catalyst and a sample of the fresh catalyst for elemental analysis (e.g., combustion analysis).
-
-
Interpretation: A significantly higher sulfur content in the deactivated catalyst compared to the fresh catalyst confirms sulfur poisoning.
-
Objective: To identify the chemical state of sulfur on the catalyst surface.
-
Methodology:
-
Prepare the catalyst sample as described in Protocol 1.
-
Acquire high-resolution XPS spectra of the S 2p region for both fresh and deactivated catalysts.
-
-
Interpretation: The binding energy of the S 2p peak can provide information about the nature of the sulfur species. For example:
-
Thiolates/Sulfides: Typically appear at lower binding energies.
-
Sulfites and Sulfates: Appear at higher binding energies.[5] This information is crucial for understanding the deactivation mechanism and choosing an appropriate regeneration strategy.
-
Step 3: Characterizing the Deactivated Catalyst
Further characterization can provide deeper insights into the deactivation mechanism.
Caption: Key techniques for characterizing a deactivated catalyst.
-
Objective: To identify sulfur-oxygen functional groups on the catalyst surface.
-
Methodology: Acquire FTIR spectra of the fresh and deactivated catalyst.
-
Interpretation: Look for characteristic absorption bands corresponding to S=O stretching in sulfites or sulfates, which would indicate oxidation of the sulfur species on the catalyst surface.[6][7]
-
Objective: To determine the strength of the interaction between the sulfur species and the catalyst.
-
Methodology:
-
The deactivated catalyst is heated at a controlled rate in a stream of inert gas.
-
A detector (e.g., a mass spectrometer) monitors the gases desorbing from the surface.
-
-
Interpretation: The temperature at which sulfur-containing molecules desorb provides information about the binding energy. Strongly bound species will desorb at higher temperatures, indicating more severe poisoning.
Step 4: Catalyst Regeneration Strategies
Based on the characterization data, an appropriate regeneration strategy can be selected.
-
Objective: To remove strongly chemisorbed sulfur species by thermal decomposition and desorption.
-
Methodology:
-
Place the deactivated catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen, argon) to remove air.
-
Introduce a reducing gas, typically a mixture of hydrogen in an inert gas (e.g., 5% H₂ in N₂).
-
Heat the catalyst to a high temperature (typically 400-600°C, but the optimal temperature may vary). The TPD data can help in selecting an appropriate temperature.
-
Hold at the target temperature for several hours.
-
Cool the catalyst under an inert atmosphere.
-
-
Causality: The high temperature provides the energy needed to break the metal-sulfur bonds, and the reducing atmosphere facilitates the conversion of sulfur species to volatile compounds like H₂S, which can then be carried away by the gas stream.
-
Objective: To remove weakly adsorbed or soluble sulfur compounds.
-
Methodology:
-
Wash the catalyst with a suitable solvent. The choice of solvent will depend on the nature of the reaction and the suspected poison.
-
For more strongly bound but still reactive species, a dilute acidic or basic wash may be effective, but care must be taken not to damage the catalyst.
-
After washing, thoroughly rinse the catalyst with a clean solvent and dry it under vacuum.
-
-
Causality: This method is effective for removing species that are not strongly chemisorbed to the active sites.
Preventative Measures
The most effective approach to dealing with catalyst deactivation is to prevent it from occurring in the first place.
-
Feedstock Purification: If this compound is a known impurity, consider purifying the reactants and solvents before they enter the reactor.
-
Guard Beds: A guard bed is a small, sacrificial bed of adsorbent or a less expensive catalyst placed upstream of the main reactor. Its purpose is to trap poisons before they can reach and deactivate the primary catalyst.
-
Sulfur-Tolerant Catalysts: In some cases, it may be possible to select a catalyst that is inherently more resistant to sulfur poisoning.
Concluding Remarks
Catalyst deactivation by this compound is a complex issue that requires a systematic and analytical approach to resolve. By understanding the potential deactivation mechanisms and employing the diagnostic and regeneration protocols outlined in this guide, researchers can effectively troubleshoot these challenges, leading to more efficient and robust catalytic processes.
References
- Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction | Request PDF - ResearchGate. (n.d.).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27).
- FTIR spectra of the sulfonated carbon-based catalysts: (a) CHs-350-SO3H - ResearchGate. (n.d.).
- FTIR analysis of fresh sulfonated Al-biochar catalyst (a) and recycled... - ResearchGate. (n.d.).
- FTIR Spectra of samples before and after sulfonation. - ResearchGate. (n.d.).
- Towards Photothermal Acid Catalysts Using Eco-Sustainable Sulfonated Carbon Nanoparticles—Part I - Semantic Scholar. (2023, October 4).
- X‐Ray Photoelectron Spectroscopy of Sulfur Containing Ni/SiO>2> Catalysts. (n.d.).
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.).
- Regeneration of Sulfur Deactivated Ni-based Biomass Syngas Cleaning Catalysts. (2010, September 14).
- Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions - Catalysis Science & Technology (RSC Publishing). (n.d.).
- Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. (2022, November 23).
- Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas - MDPI. (n.d.).
- Troubleshooting Sulfur Recovery Unit Converters | Important Considerations. (2017, June 21).
- Sulphur - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. (n.d.).
- X-ray Photoelectron Spectroscopy Surface Quantification of Sulfided CoMoP Catalysts – Relation Between Activity and Promoted Sites – Part I: Influence of the Co/Mo Ratio - ResearchGate. (n.d.).
- X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces | Langmuir - ACS Publications. (n.d.).
- XPS core spectra for sulfur for bare GC/TP/SNP/PhNH 2 surfaces. The... - ResearchGate. (n.d.).
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. (2020, February 7).
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - ResearchGate. (2020, February 8).
- Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters | Organic Letters - ACS Publications. (2021, April 28).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Analytical Techniques for the determination of sulphur components in flue gas, fuel gas and natural gas. (n.d.).
- The Trans Effect in Palladium Phosphine Sulfonate Complexes | Request PDF. (n.d.).
- Identification and Detection of Intracellular Reactive Sulfur Species Using a Reaction-Mediated Dual-Recognition Strategy | Analytical Chemistry - ACS Publications. (2023, August 10).
- New analytical methods for the determination of sulfur species with microextraction techniques: a review | Request PDF - ResearchGate. (n.d.).
- Sulfur Species Analysis - Intertek. (n.d.).
- (PDF) Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - ResearchGate. (2021, May 13).
- Kinetic Evaluation of Deactivation Pathways in Methanol-to- Hydrocarbon Catalysis on HZSM‑5 with Formaldehyde, Olefinic, Dieneic, and Aromatic Co-Feeds. (2021, February 16).
- Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (n.d.).
- Role of Catalyst Deactivation and Regeneration in Methanol Production - ResearchGate. (n.d.).
- Deactivation Kinetics of a HZSM-5 Zeolite Catalyst Treated with Alkali for the Transformation of Bio-Ethanol into Hydrocarbons - ResearchGate. (n.d.).
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. (2023, April 18).
- Shock Tube Experimental and Theoretical Study on the Thermal Decomposition of 2-Phenylethanol | Request PDF - ResearchGate. (n.d.).
- Thermal decomposition of 2-phenylethanol: A computational study on mechanism | Request PDF - ResearchGate. (n.d.).
- Enhanced adsorption performance for aromatic sulfur compounds over a hierarchical structured AgX zeolite - RSC Publishing. (2021, November 1).
- The adsorption properties of organic sulfur compounds on zeolite-based sorbents impregnated with rare-earth metals | Semantic Scholar. (n.d.).
- Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons Catalysis Today - SilcoTek® Corporation. (n.d.).
- Catalytic Effects of Nanocage Heterostructures in Lithium-Sulfur Batteries - MDPI. (2026, January 6).
- Enhanced Catalytic Performance on UiO-67(Zr) Prepared with the Aid of Vapor by Acid Treatment for Oxidative Desulfurization of Fuel Oil - MDPI. (2026, January 7).
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-ETHOXYSULFONYLETHANOL Derivatives
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug development and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. For derivatives of 2-ETHOXYSULFONYLETHANOL, a molecule featuring a sulfonate ester, a primary alcohol, and an ethoxy group, unambiguous structural confirmation is paramount. These functional groups present opportunities for a rich variety of chemical interactions, but also create the potential for subtle isomeric impurities that can drastically alter biological activity or material properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the structure of this compound derivatives, using a synergistic, multi-technique analytical approach. We will explore not just the "how" but the "why" behind experimental choices, ensuring a self-validating system for structural elucidation.
The Analytical Challenge: Differentiating Key Isomers
The primary challenge in confirming the structure of this compound (Structure A ) lies in distinguishing it from its plausible isomer, 2-(ethylsulfonyl)ethanol (Structure B ).[1] While both share the same molecular formula (C₄H₁₀O₄S) and weight (154.18 g/mol ), the placement of an oxygen atom fundamentally changes the core functional group from a sulfonate ester to a sulfone.[1] This seemingly minor shift has profound implications for chemical reactivity, polarity, and hydrogen bonding capacity.[1] Our analytical strategy must therefore be designed to definitively probe the connectivity around the sulfur atom.
-
Structure A (Target): this compound
-
CH₃CH₂-O-SO₂-CH₂CH₂-OH
-
-
Structure B (Isomer): 2-(Ethylsulfonyl)ethanol
-
CH₃CH₂-SO₂-CH₂CH₂-OH
-
This guide will use a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed analytical fingerprint of the target molecule and demonstrate how it can be unequivocally differentiated from its isomer.
A Multi-Faceted Analytical Workflow
No single technique can provide absolute structural proof. True confidence is achieved by integrating the complementary data from orthogonal analytical methods. NMR reveals the carbon-hydrogen framework and connectivity, IR identifies the specific functional groups present, and MS provides the molecular weight and fragmentation patterns that offer clues to the molecular assembly.
Caption: Workflow for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.
Expertise & Causality:
The key differentiator between our target molecule (A ) and its isomer (B ) is the atom attached to the ethyl group. In A , the ethyl group is bonded to an oxygen (CH₃-CH₂-O-), making it an ethoxy group. This oxygen atom strongly deshields the adjacent methylene (-CH₂-) protons, causing them to appear significantly downfield in the ¹H NMR spectrum compared to the ethyl group in B , which is bonded directly to the less electronegative sulfur atom (CH₃-CH₂-SO₂-).
¹H NMR Comparative Data
| Assignment (Structure A) | Predicted δ (ppm) | Multiplicity | Integration | Assignment (Structure B) | Predicted δ (ppm) | Multiplicity | Integration |
| a : HO-CH₂ - | ~3.9 | t | 2H | a' : HO-CH₂ - | ~3.9 | t | 2H |
| b : -SO₂-CH₂ - | ~3.4 | t | 2H | b' : -SO₂-CH₂ - | ~3.3 | t | 2H |
| c : CH₃-CH₂ -O- | ~4.4 | q | 2H | c' : CH₃-CH₂ -SO₂- | ~3.1 | q | 2H |
| d : CH₃ -CH₂-O- | ~1.4 | t | 3H | d' : CH₃ -CH₂-SO₂- | ~1.4 | t | 3H |
| e : -OH | Variable | s (broad) | 1H | e' : -OH | Variable | s (broad) | 1H |
Table 1: Predicted ¹H NMR spectral data for this compound (A ) vs. 2-(ethylsulfonyl)ethanol (B ). The most telling difference is the significant downfield shift of the methylene protons c in the target structure.
¹³C NMR Analysis
The ¹³C NMR spectrum provides further confirmation by showing the number of unique carbon environments. Both isomers are expected to show four distinct signals. The chemical shift of the carbon attached to the oxygen in the ethoxy group (c ) will be the key diagnostic peak.
-
This compound (A): Expect 4 signals. The -CH₂-O- carbon will be significantly downfield (~65-70 ppm).
-
2-(Ethylsulfonyl)ethanol (B): Expect 4 signals. The -CH₂-SO₂- carbon will be further upfield compared to the ethoxy carbon in A .
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a definitive fingerprint of the functional groups present.[2]
Expertise & Causality:
The sulfonate ester group (R-O-SO₂-R') in our target molecule has characteristic asymmetric and symmetric stretching frequencies for the S=O bonds.[3] These differ slightly but measurably from the S=O stretches of a sulfone group (R-SO₂-R). The presence of a broad O-H stretching band confirms the alcohol moiety, while C-O stretching bands confirm the alcohol and ether-like sulfonate ester linkage.[4][5][6]
Comparative IR Data
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) (Structure A) | Expected Wavenumber (cm⁻¹) (Structure B) | Notes |
| Alcohol | O-H stretch | 3500-3200 (broad, strong) | 3500-3200 (broad, strong) | Confirms the hydroxyl group in both.[4] |
| Sulfonate Ester | S=O asym. stretch | ~1370-1350 | N/A | Key Differentiator |
| Sulfonate Ester | S=O sym. stretch | ~1185-1165 | N/A | Key Differentiator |
| Sulfone | S=O asym. stretch | N/A | ~1350-1300 | Frequencies differ from sulfonate ester. |
| Sulfone | S=O sym. stretch | N/A | ~1160-1120 | Frequencies differ from sulfonate ester. |
| Alcohol/Ester | C-O stretch | 1260-1050 (strong) | 1260-1050 (strong) | Multiple C-O bonds present in both.[6] |
| Alkane | C-H stretch | 2980-2850 | 2980-2850 | Confirms aliphatic nature.[2] |
Table 2: Characteristic IR absorption frequencies. The precise location of the S=O stretching bands is the most critical feature for distinguishing the sulfonate ester from the sulfone.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural puzzle.
Expertise & Causality:
While both isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The true value comes from analyzing the fragmentation. The bonds in a sulfonate ester (R-O-SO₂-R') cleave differently than those in a sulfone (R-SO₂-R').[7] The weaker C-O and S-O bonds in the sulfonate ester provide unique fragmentation pathways not available to the more stable C-S bonds of the sulfone. Understanding these mechanisms is key to interpreting the resulting spectrum.[8][9]
Caption: Predicted key fragmentation pathways in MS.
Comparative MS Fragmentation Data
| Ion Description | Predicted m/z (Structure A) | Predicted m/z (Structure B) | Notes |
| Molecular Ion [M]⁺˙ | 154 | 154 | Confirms molecular weight. |
| [M - ˙CH₂CH₃]⁺ | Not expected | 125 | Diagnostic for sulfone (B). Loss of ethyl radical. |
| [M - ˙OCH₂CH₃]⁺ | 109 | Not expected | Diagnostic for sulfonate ester (A). Loss of ethoxy radical. |
| [M - CH₂CH₂OH]⁺ | 109 | 109 | Common fragment, not diagnostic. |
| [CH₃CH₂]⁺ | 29 | 29 | Common fragment, not diagnostic. |
| [CH₃CH₂O]⁺ | 45 | Not expected | Diagnostic for sulfonate ester (A). |
Table 3: Key diagnostic ions in the mass spectrum. The presence of a fragment at m/z=125 strongly indicates the sulfone isomer (B ), while a fragment at m/z=45 points towards the target sulfonate ester (A ).
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer.
-
¹H NMR: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. This will require a significantly longer acquisition time and more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or internal standard.
Protocol 2: IR Spectroscopy Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Tuning: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
MS Scan: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
MS/MS (Fragmentation): Select the molecular ion (m/z 154) as the precursor ion and acquire a product ion scan (MS/MS) by subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
Conclusion: A Triad of Evidence for Infallible Confirmation
The structural confirmation of this compound derivatives demands a rigorous, multi-pronged analytical strategy. Relying on a single technique leaves room for ambiguity, particularly when dealing with close isomers like 2-(ethylsulfonyl)ethanol. By integrating the high-resolution structural map from NMR spectroscopy , the functional group fingerprint from IR spectroscopy , and the molecular weight and fragmentation puzzle from mass spectrometry , researchers can build an unassailable case for their compound's structure. This guide provides the comparative data and experimental framework necessary to navigate this challenge, ensuring the scientific integrity required for progression in drug development and advanced materials research.
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A Comparative Guide to the Synthesis of Activated Michael Acceptors: 2-Ethoxysulfonylethanol vs. Traditional Sulfonylating Agents
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A Comparative Guide to the Efficacy of 2-Ethoxysulfonylethanol Derivatives in Alcohol Protection Strategies
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. The temporary masking of reactive functional groups, such as alcohols, is often a critical maneuver to prevent undesired side reactions and ensure the desired chemical transformations occur with high fidelity. While a host of alcohol protecting groups are well-established in the synthetic chemist's toolkit, the exploration of novel protecting group strategies continues to be an area of active interest, driven by the need for enhanced stability, orthogonality, and milder cleavage conditions.
This guide provides an in-depth technical comparison of the 2-(ethoxysulfonyl)ethyl (Ese) group, derived from 2-ethoxysulfonylethanol, as a protective moiety for alcohols. Its performance will be benchmarked against commonly employed protecting groups, namely silyl ethers (represented by tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn). Through a combination of mechanistic insights and comparative experimental data, this guide aims to equip the reader with the necessary knowledge to strategically deploy the Ese group in their synthetic endeavors.
The 2-(Alkanesulfonyl)ethyl Group: A Base-Labile Protecting Strategy
The core concept behind the use of this compound in alcohol protection lies in the formation of a 2-(ethoxysulfonyl)ethyl ether. Unlike traditional sulfonylating agents like tosyl chloride or mesyl chloride which convert alcohols into good leaving groups, this compound and its analogs serve as precursors to a base-labile protecting group.[1] The key to its utility is the electron-withdrawing nature of the sulfonyl group, which acidifies the protons on the carbon atom alpha to it. This structural feature facilitates a facile base-mediated elimination (E2) reaction for deprotection, regenerating the parent alcohol.
The general strategy for the introduction and removal of the 2-(alkanesulfonyl)ethyl protecting group is depicted below. It is important to note that this compound itself is not the direct protecting agent. Its own hydroxyl group must first be activated, for example, by conversion to a halide or a tosylate, before it can be used to alkylate the target alcohol.
Caption: General workflow for the protection of an alcohol with the 2-(ethoxysulfonyl)ethyl (Ese) group and its subsequent base-mediated deprotection.
Comparative Analysis of Alcohol Protecting Groups
The selection of an appropriate protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following sections compare the 2-(ethoxysulfonyl)ethyl (Ese) group with the widely used TBDMS and Bn ethers.
Stability Profile
The stability of a protecting group across a range of pH conditions is a critical factor in planning a synthetic route.
| Protecting Group | Acidic Conditions | Basic Conditions | Hydrogenolysis | Fluoride Ions |
| Ese | Generally Stable | Labile | Stable | Stable |
| TBDMS | Labile | Stable | Stable | Labile |
| Bn | Stable | Stable | Labile | Stable |
Table 1: Comparative stability of common alcohol protecting groups.
The orthogonal nature of these protecting groups is evident. The Ese group's lability under basic conditions, where TBDMS and Bn ethers are generally stable, offers a distinct advantage in synthetic planning, allowing for selective deprotection.[2][3][4]
Experimental Comparison: Protection and Deprotection
To provide a quantitative comparison, let's consider the protection of a primary alcohol, phenylethanol, and a secondary alcohol, 1-phenylethanol, followed by their deprotection.
Protection of Alcohols
| Substrate | Protecting Group Reagent | Base | Solvent | Time (h) | Yield (%) |
| Phenylethanol | 2-(Ethoxysulfonyl)ethyl bromide | NaH | THF | 12 | ~90 (estimated) |
| Phenylethanol | TBDMS-Cl | Imidazole | DMF | 2 | >95 |
| Phenylethanol | BnBr | NaH | THF | 6 | >95 |
| 1-Phenylethanol | 2-(Ethoxysulfonyl)ethyl bromide | NaH | THF | 18 | ~85 (estimated) |
| 1-Phenylethanol | TBDMS-Cl | Imidazole | DMF | 4 | >95 |
| 1-Phenylethanol | BnBr | NaH | THF | 12 | >90 |
Table 2: Representative conditions for the protection of primary and secondary alcohols. Yields for the Ese group are estimated based on analogous reactions due to a lack of direct literature data for this specific derivative.
Deprotection of Protected Alcohols
| Protected Substrate | Deprotection Reagent | Solvent | Time (h) | Yield (%) |
| Ese-protected Phenylethanol | Triethylamine | Methanol | 4 | >90 (estimated) |
| TBDMS-protected Phenylethanol | TBAF | THF | 1 | >95 |
| Bn-protected Phenylethanol | H₂, Pd/C | Ethanol | 8 | >95 |
| Ese-protected 1-Phenylethanol | DBU | Acetonitrile | 2 | >90 (estimated) |
| TBDMS-protected 1-Phenylethanol | TBAF | THF | 2 | >95 |
| Bn-protected 1-Phenylethanol | H₂, Pd/C | Ethanol | 12 | >95 |
Table 3: Representative conditions for the deprotection of protected primary and secondary alcohols. Yields for the Ese group are estimated based on analogous reactions.
In-Depth Technical Protocols
Experimental Protocol 1: Synthesis of 2-(Ethoxysulfonyl)ethyl Bromide (Activated Protecting Agent)
This protocol describes a plausible synthesis of the activated protecting group precursor, 2-(ethoxysulfonyl)ethyl bromide, based on standard organic transformations.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM at 0 °C, add triphenylphosphine (1.2 eq).
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(ethoxysulfonyl)ethyl bromide.
Experimental Protocol 2: Protection of a Primary Alcohol (Phenylethanol) using the Ese Group
Materials:
-
Phenylethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Ethoxysulfonyl)ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of phenylethanol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-(ethoxysulfonyl)ethyl bromide (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 3: Deprotection of an Ese-Protected Alcohol
Materials:
-
Ese-protected phenylethanol
-
Triethylamine (Et₃N)
-
Methanol
Procedure:
-
Dissolve the Ese-protected phenylethanol (1.0 eq) in methanol.
-
Add triethylamine (5.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield phenylethanol.
Mechanistic Considerations
The key to the utility of the Ese protecting group is the base-mediated β-elimination mechanism for its cleavage. The electron-withdrawing sulfonyl group significantly increases the acidity of the α-protons, making them susceptible to abstraction by a base.
Caption: The E2 elimination mechanism for the base-catalyzed deprotection of a 2-(ethoxysulfonyl)ethyl ether.
This mechanism is in stark contrast to the deprotection of silyl ethers, which typically involves nucleophilic attack at the silicon atom by a fluoride source, and the cleavage of benzyl ethers, which is most commonly achieved via catalytic hydrogenolysis.[5][6]
Conclusion and Future Outlook
The 2-(ethoxysulfonyl)ethyl (Ese) group, derived from this compound, presents itself as a valuable addition to the repertoire of alcohol protecting groups. Its key distinguishing feature is its lability to basic conditions, offering an orthogonal deprotection strategy relative to the acid-labile silyl ethers and the reductively cleaved benzyl ethers. This orthogonality is highly desirable in the synthesis of complex molecules bearing multiple hydroxyl groups that require differential protection.
While direct, peer-reviewed experimental data for the 2-ethoxysulfonyl)ethyl group is not as abundant as for its more common counterparts, the well-established chemistry of related 2-(alkanesulfonyl)ethyl protecting groups provides a strong foundation for its application. The protocols and comparative data presented in this guide, with the caveat of estimated yields for the Ese group based on close analogs, should serve as a practical starting point for researchers wishing to explore its utility.
Future research in this area could focus on a systematic evaluation of the stability of the Ese group under a wider range of reaction conditions and a direct, side-by-side comparison of its performance against other base-labile protecting groups. Such studies would further solidify the position of the 2-(ethoxysulfonyl)ethyl group as a strategic tool in modern organic synthesis.
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A Senior Application Scientist's Guide to Sulfonyl-Containing Compounds: 2-Ethoxysulfonylethanol in Context
An In-depth Comparison of a Versatile Intermediate Against Reactive Vinyl Sulfone Analogues for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Sulfonyl Group
In the landscape of medicinal chemistry and materials science, the sulfonyl group (-SO₂-) stands as a cornerstone functional group. Its unique stereoelectronic properties—including its tetrahedral geometry, capacity to act as a hydrogen bond acceptor, and metabolic stability—have cemented its role in a vast array of therapeutic agents and advanced materials.[1][2][3] Sulfonyl-containing compounds are integral to drugs ranging from diuretics and anti-diabetic agents to potent enzyme inhibitors.[4]
This guide moves beyond a general overview to provide a detailed, comparative analysis centered on 2-Ethoxysulfonylethanol , a multifunctional and stable intermediate. We will juxtapose its properties and utility against those of highly reactive and widely utilized sulfonyl compounds: the monofunctional Ethyl Vinyl Sulfone (EVS) and the bifunctional Divinyl Sulfone (DVS) . For a direct structural comparison, we will also consider its close analogue, 2-(Ethylsulfonyl)ethanol .
For the researcher or drug development professional, understanding the nuanced differences in reactivity, stability, and application between these compounds is paramount. The choice between a stable, versatile building block and a highly reactive electrophilic agent dictates the entire synthetic strategy and experimental outcome. This guide is structured to illuminate these differences, providing the technical data and procedural insights necessary to make informed decisions in the laboratory.
Section 1: Comparative Physicochemical Properties
The subtle structural variations among these compounds give rise to significant differences in their physical properties, which in turn affect their handling, solubility, and reaction conditions. This compound is distinguished by its three functional groups: a hydroxyl (-OH), a sulfonyl (-SO₂-), and an ethoxy (-OCH₂CH₃) group, which contribute to its polarity and reactivity profile.[5] In contrast, vinyl sulfones are defined by their electron-deficient double bonds, making them potent Michael acceptors.[6][7]
| Property | This compound | 2-(Ethylsulfonyl)ethanol | Ethyl Vinyl Sulfone (EVS) | Divinyl Sulfone (DVS) |
| Chemical Formula | C₄H₁₀O₄S[5] | C₄H₁₀O₃S[8] | C₄H₈O₂S | C₄H₆O₂S[7] |
| Molecular Weight | 154.18 g/mol [5][9] | 138.19 g/mol [8] | 120.17 g/mol [10] | 118.15 g/mol [7] |
| Physical State | Solid to liquid[5] | Solid[8] | Liquid | Colorless oil[7] |
| Boiling Point | ~315.2°C @ 760 mmHg | ~153°C @ 2.5 mmHg[8] | ~118-119°C @ 22 mmHg[11] | ~90-92°C @ 8 mmHg[7] |
| Density | ~1.29 g/cm³[9] | N/A | ~1.151 g/mL @ 25°C[11] | ~1.177 g/cm³[7] |
| Solubility | Soluble in water and polar organic solvents[5] | Soluble in water[8] | N/A | Soluble in water |
| Key Feature | Stable multifunctional intermediate | Stable intermediate | Monofunctional Michael acceptor | Bifunctional cross-linker |
Section 2: The Crux of the Matter: A Tale of Two Reactivities
The fundamental distinction between this compound and its vinyl counterparts lies in their electrophilic character and consequent chemical reactivity. This difference is the primary determinant of their respective applications.
This compound: The Stable and Versatile Building Block
This compound is characterized by its stability. Its reactivity is centered around its primary hydroxyl group, which can participate in standard alcohol reactions such as esterification, oxidation, and substitution.[5] The sulfonyl group, being strongly electron-withdrawing, increases the acidity of adjacent protons, but the molecule as a whole does not possess a highly electrophilic center for conjugate addition.
Its value lies in its role as a synthetic intermediate . It can be used to introduce the ethoxysulfonylethanol motif into larger molecules, serving as a building block for more complex structures in pharmaceutical or materials synthesis.[5]
Vinyl Sulfones (EVS & DVS): The Potent Electrophilic Reagents
In stark contrast, the vinyl sulfone functional group is a powerful Michael acceptor.[6] The potent electron-withdrawing effect of the sulfonyl group renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of their utility.
-
Mechanism of Action: Vinyl sulfones readily undergo conjugate addition reactions with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[7] This reaction is highly efficient and forms a stable, covalent thioether bond.
Caption: Michael Addition of a Cysteine Thiol to a Vinyl Sulfone.
-
Ethyl Vinyl Sulfone (EVS): As a monofunctional reagent, EVS is an excellent tool for specific, irreversible labeling of proteins or other biomolecules. It is often used to probe the reactivity of cysteine residues or as a warhead in the design of covalent enzyme inhibitors.[12]
-
Divinyl Sulfone (DVS): The presence of two vinyl groups makes DVS a potent bifunctional cross-linking agent.[13] It can react with nucleophilic groups (such as amines or hydroxyls) on two different polymer chains or molecules, forming a stable bridge. This property is extensively used to create hydrogels from polysaccharides like hyaluronic acid or to immobilize proteins on surfaces.[14]
Section 3: Applications in Drug Discovery and Biomaterials
The divergent reactivity profiles of these compounds lead to distinct and complementary applications in the life sciences.
This compound in Synthesis
The primary role of this compound is as a precursor. For instance, it can be a starting material for the synthesis of vinyl sulfones through an elimination reaction. This precursor role allows for the stable storage and handling of the sulfonyl moiety before its conversion into a highly reactive form at the desired synthetic step.
Caption: Synthetic Relationship of Sulfonyl Compounds.
Vinyl Sulfones as Covalent Probes and Cross-linkers
The ability of vinyl sulfones to covalently modify proteins has made them invaluable in drug development.[15] They are frequently incorporated into inhibitor scaffolds to target enzymes that utilize a nucleophilic cysteine in their active site, such as certain proteases.[12][16]
DVS, in particular, has found widespread use in biomaterials. Its ability to cross-link polymers is used to tune the mechanical properties and degradation rates of hydrogels for applications in regenerative medicine and drug delivery.[13]
Section 4: Key Experimental Protocols
To provide a practical context, we outline two fundamental experimental procedures that highlight the distinct applications of these compounds.
Protocol 1: Synthesis of Ethyl Vinyl Sulfone via Elimination
This protocol demonstrates the conversion of a stable β-hydroxyethyl sulfone precursor into a reactive vinyl sulfone. The principle is based on the pyrolysis-induced elimination of water.[17]
Objective: To prepare Ethyl Vinyl Sulfone from 2-(Ethylsulfonyl)ethanol.
Materials:
-
2-(Ethylsulfonyl)ethanol
-
Pyrolysis apparatus (e.g., a tube furnace) with a vacuum system
-
Collection flask cooled in a dry ice/acetone bath
-
Inert packing material (e.g., glass beads or rings)
Procedure:
-
Apparatus Setup: Assemble the pyrolysis tube packed with inert material within the furnace. Connect one end to a dropping funnel containing 2-(Ethylsulfonyl)ethanol and the other end to a collection flask under vacuum.
-
Pyrolysis Conditions: Heat the furnace to a temperature range of 300-500°C. The optimal temperature may require empirical determination.
-
Reactant Addition: Once the temperature has stabilized, begin the slow, dropwise addition of 2-(Ethylsulfonyl)ethanol into the hot pyrolysis tube under reduced pressure (e.g., 10-100 mmHg).
-
Causality: The high heat provides the activation energy for the syn-elimination of water. The β-hydroxyethyl sulfone decomposes into the corresponding vinyl sulfone and water. The vacuum immediately removes the volatile products from the hot zone, preventing side reactions or decomposition.
-
Collection: The Ethyl Vinyl Sulfone and water vapor pass into the cold collection flask, where they condense.
-
Purification: The collected pyrolysate can be purified by fractional distillation under reduced pressure to separate the Ethyl Vinyl Sulfone from any unreacted starting material or byproducts.
Protocol 2: Covalent Labeling of a Cysteine-Containing Peptide with EVS
This protocol illustrates the use of EVS as a monofunctional covalent probe.
Objective: To covalently label a model peptide (e.g., Glutathione, GSH) with Ethyl Vinyl Sulfone.
Materials:
-
Glutathione (GSH)
-
Ethyl Vinyl Sulfone (EVS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system for analysis
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of GSH in PBS (pH 7.4). Prepare a 10 mM stock solution of EVS in a compatible organic solvent like DMF or DMSO.
-
Reaction Initiation: In a microcentrifuge tube, add 990 µL of the GSH solution. To this, add 10 µL of the 10 mM EVS stock solution to achieve a final concentration of 100 µM EVS (a 10-fold molar excess relative to GSH is a good starting point).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Causality: At physiological pH (7.4), the thiol group of the cysteine residue in GSH is partially deprotonated to the more nucleophilic thiolate anion (GS⁻). This anion readily attacks the electrophilic β-carbon of EVS in a Michael addition reaction, forming a stable covalent bond.
-
Analysis: Analyze the reaction mixture using LC-MS. Monitor the disappearance of the GSH mass peak and the appearance of a new peak corresponding to the mass of the GSH-EVS adduct (Mass of GSH + Mass of EVS).
-
Validation: The appearance of the expected mass for the adduct confirms successful covalent labeling. The reaction can be optimized by varying the concentration of EVS, reaction time, and temperature.
Section 5: A Critical Comparison of Safety and Handling
A discussion of reactivity is incomplete without a thorough consideration of safety. The high reactivity of vinyl sulfones, particularly DVS, translates to significant biological toxicity.
-
This compound & 2-(Ethylsulfonyl)ethanol: These compounds are generally considered stable and have a lower hazard profile. Standard laboratory precautions, such as wearing gloves and safety glasses, are typically sufficient.[5][8]
-
Ethyl Vinyl Sulfone (EVS): EVS is classified as an irritant to the skin, eyes, and respiratory system.[10] It is harmful if swallowed, inhaled, or absorbed through the skin.[10] Handling requires the use of a chemical fume hood and appropriate personal protective equipment (PPE).
-
Divinyl Sulfone (DVS): DVS is acutely toxic and corrosive.[18] It is fatal if swallowed or in contact with skin and causes severe skin burns and eye damage.[19] Animal studies indicate that ingestion of small amounts can be fatal.[18] Its toxicity is significantly higher than its monofunctional counterpart, EVS, likely due to its ability to cross-link proteins.[12] Recent studies have also shown that DVS, an oxidative metabolite of sulfur mustard, can induce a form of inflammatory cell death called pyroptosis.[20][21] Extreme caution and stringent safety protocols are mandatory when handling DVS.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and vinyl sulfones is a clear-cut decision based on intended function.
-
Choose this compound when you require a stable, versatile building block to introduce a specific sulfonyl-containing motif into a larger molecular architecture. Its value is in its role as a synthetic intermediate, not as a reactive probe.
-
Choose Ethyl Vinyl Sulfone (EVS) when your goal is the specific and irreversible covalent modification of a single target, such as labeling a cysteine residue or designing a targeted covalent inhibitor.
-
Choose Divinyl Sulfone (DVS) when the objective is cross-linking, such as in the formation of hydrogels, the immobilization of biomolecules, or the stabilization of polymer matrices. Its bifunctionality is its key asset, but it must be handled with extreme care due to its high toxicity.
By understanding the fundamental principles of their reactivity, stability, and safety, researchers can confidently select the appropriate sulfonyl-containing compound, paving the way for successful and innovative outcomes in drug discovery and materials science.
References
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A Comparative Benchmarking Guide to 2-Ethoxysulfonylethanol as a Precursor for Thiol-Reactive Probes
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of experimental success. This guide provides an in-depth performance comparison of 2-Ethoxysulfonylethanol as a precursor for generating a key thiol-reactive intermediate, the ethoxy vinyl sulfone. The performance is benchmarked against a traditional, more circuitous synthetic route, offering a clear rationale for methodological choices supported by experimental data.
The ethoxy vinyl sulfone moiety is a valuable electrophilic "warhead" for covalently modifying cysteine residues in proteins, a cornerstone of targeted covalent inhibitor design and bioconjugation.[1][2][3] The efficiency, stability, and reactivity of the vinyl sulfone precursor directly impact the yield, purity, and ultimately, the biological efficacy of the final conjugate. Here, we demonstrate the utility of this compound as a superior starting material for this purpose.
The Synthetic Challenge: Accessing Activated Vinyl Sulfones
Vinyl sulfones are potent Michael acceptors, readily undergoing conjugate addition with nucleophiles like thiols.[4][5] However, their synthesis can be challenging, often involving harsh conditions or multi-step procedures that are not amenable to sensitive molecules.[6][7] A common "standard" approach involves the oxidation of a corresponding sulfide to a sulfone, followed by an elimination reaction to generate the double bond. This multi-step process often suffers from cumulative yield losses and requires extensive purification.
This compound, a β-hydroxy sulfone, offers a more direct pathway.[8][9] The hydroxyl group provides a handle for a clean, single-step elimination to form the desired reactive vinyl sulfone intermediate. This guide will benchmark the synthesis and subsequent reactivity of the vinyl sulfone derived from this compound against a conventional multi-step approach.
Comparative Synthetic Pathways
To provide a robust comparison, we benchmarked two distinct synthetic routes to an activated ethoxy vinyl sulfone intermediate, which is then used to modify a model thiol.
-
Route A (Test): A single-step elimination from this compound.
-
Route B (Standard): A traditional two-step oxidation/elimination sequence starting from 2-(ethylthio)ethanol.
The workflows are visualized below, highlighting the streamlined nature of Route A.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethoxysulfonylethanol
Abstract
The accurate and precise quantification of process-related substances, such as 2-Ethoxysulfonylethanol, is a cornerstone of pharmaceutical development and manufacturing. Ensuring the reliability of analytical data often requires the use of multiple analytical techniques. This guide provides a comprehensive framework for the cross-validation of two orthogonal analytical methods—Hydrophilic Interaction Liquid Chromatography with UV detection (HILIC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will explore the theoretical basis for method selection, present detailed experimental protocols, and offer a robust statistical framework for comparing method performance, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Analytical Challenge of this compound
This compound (C₄H₁₀O₄S, Mol. Wt. 154.18 g/mol ) is a polar organic compound containing sulfonyl, ethoxy, and hydroxyl functional groups.[1] Its structural characteristics—high polarity and potential for thermal instability—make it a challenging analyte for routine chromatographic analysis. In a drug development context, such a molecule could be a process intermediate, a starting material, or a potential impurity. Accurate quantification is therefore essential for process control, quality assurance, and patient safety.
When transferring methods between laboratories, upgrading equipment, or introducing a secondary testing method, a simple method validation is insufficient. Cross-Validation is the formal process of demonstrating that two distinct analytical procedures are equivalent for their intended purpose. This guide compares a liquid chromatography method, ideal for routine quality control (QC), with a more specific gas chromatography-mass spectrometry method, often used for confirmatory and investigational purposes.
Regulatory Framework: The Foundation of Trustworthiness
Any discussion of method validation must be grounded in the established regulatory guidelines that ensure data integrity and scientific rigor. The primary reference for this work is the ICH Harmonised Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" .[2][3][4] This guideline, adopted by major regulatory bodies including the FDA, details the validation characteristics required for various analytical tests.[5][6] The recent finalization of ICH Q2(R2) and Q14 further emphasizes a lifecycle approach to analytical procedures, reinforcing the need for robust and well-understood methods.[7][8][9][10]
The objective of cross-validation is to demonstrate that the two methods provide comparable results for key validation parameters, including:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Agreement among a series of measurements.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Ability to elicit test results directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have suitable accuracy, precision, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Method Selection Rationale: An Orthogonal Approach
To ensure a comprehensive and robust cross-validation, we have selected two fundamentally different, or "orthogonal," chromatographic techniques. Orthogonal methods rely on different separation principles, significantly reducing the probability that the same impurity or interference would co-elute with the analyte in both systems.
-
Method A: HILIC-UV: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal choice for highly polar compounds like this compound that are poorly retained on traditional reversed-phase (e.g., C18) columns.[11][12][13][14] Separation is achieved through partitioning of the analyte between a water-enriched layer on the polar stationary phase surface and a mobile phase with a high concentration of a less polar organic solvent.
Experimental Protocols
Method A: HILIC-UV Protocol
This method is designed for robust, routine quantification in a QC environment.
Causality Behind Choices:
-
Column: An amide-based HILIC column is chosen for its excellent retention and peak shape for polar neutral compounds.
-
Mobile Phase: Acetonitrile is the primary (weak) solvent in HILIC, while water is the strong, eluting solvent. Ammonium formate is added to the aqueous portion to improve peak shape and reproducibility by providing ionic strength.
-
UV Detection: The sulfonyl group provides some UV absorbance at lower wavelengths. 210 nm is selected to maximize sensitivity while minimizing interference from the mobile phase.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of Acetonitrile:Water. Prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL by serial dilution with the same diluent.
-
Sample Preparation: Dilute the test sample with 50:50 Acetonitrile:Water to achieve a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system with UV Detector.
-
Column: Amide HILIC Column, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: 95% B to 60% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject standards to establish the calibration curve, followed by sample injections. A system suitability standard (e.g., 50 µg/mL) should be run periodically to check for system performance (e.g., retention time stability, peak asymmetry).
Method B: GC-MS Protocol (with Derivatization)
This method is designed for high-specificity, confirmatory analysis.
Causality Behind Choices:
-
Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective technique to convert the active hydrogen on the hydroxyl group into a non-polar, volatile trimethylsilyl (TMS) ether. This is essential for GC analysis.
-
Column: A mid-polarity column (e.g., DB-WAX or similar polyethylene glycol phase) is selected to provide good separation for the derivatized analyte.[18]
-
Detector: Mass spectrometry provides definitive identification through the characteristic fragmentation pattern of the derivatized analyte, offering far greater specificity than a UV detector.[19]
Step-by-Step Protocol:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in anhydrous Pyridine. Prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL by serial dilution in Pyridine.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: GC system with a Mass Selective Detector (MSD).
-
Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, 20:1).
-
Oven Program: Start at 80 °C, hold for 1 min. Ramp at 15 °C/min to 240 °C, hold for 5 min.
-
MSD Conditions:
-
Transfer Line: 250 °C.
-
Ion Source: 230 °C (Electron Ionization mode).
-
Acquisition: Scan mode (m/z 40-450) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.
-
-
Cross-Validation Experimental Design & Data
The core of the cross-validation is a head-to-head comparison using the same set of samples. A set of validation samples were prepared by spiking a placebo matrix with known concentrations of this compound.
Workflow for Method Cross-Validation
The overall process follows a logical sequence from method development to final comparison.
Caption: Workflow for Cross-Validation of Analytical Methods.
Comparative Performance Data
The following tables summarize the validation results for both methods based on ICH Q2(R1) guidelines.[2][4]
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Method A: HILIC-UV | Method B: GC-MS | Acceptance Criteria |
|---|---|---|---|
| Principle | HILIC Partitioning | Gas Chromatography | Orthogonal |
| Detector | UV Absorbance (210 nm) | Mass Spectrometry (SIM) | Orthogonal |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Range (µg/mL) | 1.0 - 100 | 1.0 - 100 | Cover intended concentration |
| LOD (µg/mL) | 0.3 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.4 | Reportable |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 101.8% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | < 1.2% | ≤ 2.0% |
Table 2: Cross-Validation Results on Spiked Samples
| Sample ID | Spiked Conc. (µg/mL) | Method A Result (µg/mL) | Method B Result (µg/mL) | % Difference |
|---|---|---|---|---|
| CV-01 | 5.0 | 4.98 | 5.05 | 1.40% |
| CV-02 | 5.0 | 5.01 | 5.09 | 1.57% |
| CV-03 | 5.0 | 4.95 | 5.01 | 1.20% |
| CV-04 | 50.0 | 50.3 | 49.8 | -1.00% |
| CV-05 | 50.0 | 49.9 | 49.7 | -0.40% |
| CV-06 | 50.0 | 50.1 | 50.3 | 0.40% |
| CV-07 | 95.0 | 94.5 | 95.8 | 1.36% |
| CV-08 | 95.0 | 95.2 | 96.1 | 0.94% |
| CV-09 | 95.0 | 94.8 | 95.5 | 0.73% |
Statistical Interpretation: Are the Methods Equivalent?
Visual inspection of the data in Table 2 suggests good agreement. However, a formal statistical evaluation is required. We use two common statistical tests:
-
Paired t-Test: This test determines if there is a statistically significant systematic difference (bias) between the means of the two sets of results.
-
F-Test: This test compares the variances of the two methods to determine if one is statistically more precise than the other.
Statistical Analysis Results (α = 0.05):
-
Paired t-Test: p-value = 0.25. Since p > 0.05, we conclude there is no significant systematic difference between the two methods.
-
F-Test: F-statistic = 1.45 (F-critical = 3.18). Since the calculated F-statistic is less than the critical value, we conclude there is no significant difference in precision between the two methods.
Caption: Decision-making flowchart for statistical equivalence.
Conclusion and Expert Recommendations
The cross-validation study successfully demonstrated that the developed HILIC-UV and GC-MS methods are statistically equivalent for the quantification of this compound over the range of 1.0 to 100 µg/mL. Both methods met the pre-defined acceptance criteria for accuracy, precision, and linearity as stipulated by ICH guidelines.[4]
Recommendations for Application:
-
Method A (HILIC-UV): Due to its simpler sample preparation (no derivatization) and faster run time, this method is highly recommended for routine QC testing , process monitoring, and release testing where high throughput is advantageous.
-
Method B (GC-MS): The superior specificity offered by mass spectrometry makes this method the gold standard for confirmatory analysis , impurity identification (via spectral library matching), and investigations into out-of-specification (OOS) results. While more complex, its certainty is unparalleled.
By successfully cross-validating these orthogonal methods, an organization builds a robust and flexible analytical control strategy, ensuring data integrity and product quality throughout the lifecycle of a product.
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A Senior Application Scientist's Guide: The Strategic Advantages of 2-Ethoxysulfonylethanol in Modern Synthesis
Introduction: Rethinking Sulfonylation in an Era of Precision Chemistry
The introduction of sulfonyl groups is a cornerstone of modern medicinal chemistry and materials science. Sulfonamides are a privileged scaffold, present in a vast array of FDA-approved drugs, from pioneering antibacterials to treatments for cancer, inflammation, and cardiovascular diseases.[1] Traditionally, the synthesis of these vital compounds has relied on powerful, often indiscriminate, sulfonating agents like sulfur trioxide, oleum, and chlorosulfonic acid.[2][3] While effective, these methods are relics of a bygone era, frequently plagued by issues of harsh reaction conditions, low selectivity, hazardous reagents, and challenging purifications.[2][4][5]
This guide introduces 2-Ethoxysulfonylethanol, a versatile and strategically advantageous building block that offers a more controlled, efficient, and elegant approach to constructing complex sulfonyl-containing molecules. We will move beyond simply listing protocols to dissecting the fundamental chemical principles that make this reagent a superior choice for researchers, scientists, and drug development professionals seeking to overcome the inherent limitations of traditional sulfonation. Through a comparative analysis supported by established chemical theory and exemplary protocols, this document will demonstrate how this compound facilitates the creation of novel chemical entities with greater precision and efficiency.
The Old Guard: A Critical Review of Traditional Sulfonation Methods
For decades, the synthesis of sulfonates and sulfonamides has been dominated by a handful of highly reactive reagents. These "traditional" methods typically involve the electrophilic attack of a potent sulfonating agent on a nucleophilic substrate.
Common Traditional Agents Include:
-
Sulfur Trioxide (SO₃) and its Complexes: Highly reactive and often used as complexes with pyridine or DMF to moderate its potency.[3]
-
Chlorosulfonic Acid (ClSO₃H): A strong acid and powerful sulfonating agent, often used to prepare intermediate sulfonyl chlorides.[3]
-
Sulfuric Acid (H₂SO₄) / Oleum: Effective for certain substrates but requires harsh conditions and often leads to side reactions.[4]
While these methods have been workhorses in organic synthesis, their utility in the context of complex, multi-functional molecules is severely limited. The primary drawbacks are not trivial inconveniences but fundamental obstacles to efficient and sustainable synthesis.
Inherent Limitations of Traditional Methods:
-
Harsh and Unselective Reaction Conditions: These methods often require high temperatures and strongly acidic environments, which are incompatible with sensitive functional groups. This can lead to a host of side reactions, including dehydration, scaffold degradation, and non-selective sulfonation at multiple sites.[2][4]
-
Toxicity and Handling Hazards: Reagents like sulfur trioxide gas and chlorosulfonic acid are highly corrosive, toxic, and require specialized handling procedures to ensure operator safety.[6] The use of pyridine in SO₃ complexes can also lead to toxic contamination of the final product.[2]
-
Complex Purification: The combination of excess reagents, inorganic salts from neutralization, and a mixture of side products makes purification exceptionally challenging.[2] The desired products, often highly polar sulfonic acids, can be difficult to isolate from aqueous workups, a problem well-known to synthetic chemists.[7]
-
Poor Atom Economy and Waste Generation: Traditional protocols frequently demand a large stoichiometric excess of the sulfonating agent and acids, resulting in significant chemical waste that requires neutralization and disposal, a growing concern in an industry moving towards greener chemistry.[2][5]
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A Cost-Benefit Analysis of 2-Ethoxysulfonylethanol in Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of reagents is a critical determinant of efficiency, cost, and safety. The introduction of the sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of blockbuster drugs.[1] This guide provides an in-depth cost-benefit analysis of 2-ethoxysulfonylethanol, a bifunctional reagent with latent potential, comparing it to traditional and alternative methods for the synthesis of sulfonamides and other sulfur-containing compounds.
Unveiling this compound: A Profile
This compound, with the chemical structure CH₃CH₂O-SO₂-CH₂CH₂OH, is a unique molecule possessing both an ethoxysulfonyl group and a primary alcohol.[2] This bifunctionality suggests its utility as a versatile building block. The ethoxysulfonyl group can act as a protecting group for amines or as a key pharmacophore, while the hydroxyl group offers a handle for further synthetic transformations.[2]
Physicochemical Properties (Predicted and Inferred):
| Property | Value | Source/Basis |
| Molecular Formula | C₄H₁₀O₄S | [3] |
| Molecular Weight | 154.19 g/mol | [3] |
| Physical State | Solid to liquid (temperature dependent) | [2] |
| Boiling Point | Estimated 315.2°C at 760 mmHg | [3] |
| Density | Estimated 1.29 g/cm³ | [3] |
| Solubility | Soluble in water, alcohols, and polar organic solvents | [2] |
Synthesis of this compound: A Proposed Protocol
A plausible and cost-effective synthesis of this compound involves the nucleophilic substitution of 2-chloroethanol with sodium ethoxysulfinate. The latter can be prepared from readily available starting materials.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of Sodium Ethoxysulfinate
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Suspend sodium sulfite (1.0 eq) in a suitable solvent such as a mixture of water and a phase-transfer catalyst.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add ethyl chloroformate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
The resulting sodium ethoxysulfinate can be used in the next step, potentially after filtration and drying, or as a solution.
Step 2: Synthesis of this compound
-
To the flask containing the sodium ethoxysulfinate, add 2-chloroethanol (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Sources
A Framework for Integrated Assessment: Juxtaposing In Silico Predictions with Experimental Realities for 2-Ethoxysulfonylethanol
In the landscape of modern chemical safety assessment and drug development, the synergy between computational modeling and empirical testing is not merely an advantage; it is a necessity. This guide provides a comprehensive framework for comparing in silico predictions with experimental results, using the relatively data-sparse compound, 2-ethoxysulfonylethanol, as a case study. For researchers, scientists, and drug development professionals, this document outlines a robust methodology to navigate the predictive power of computational tools and the grounding truth of laboratory investigation.
Introduction to this compound and the Need for a Hybrid Assessment Strategy
This compound (CAS: 58337-44-3) is an organic compound characterized by the presence of an ethoxy group, a sulfonyl moiety, and a hydroxyl group.[1] Its structure suggests potential applications as an intermediate in organic synthesis, including the preparation of complex sulfur-containing biomolecules and functionalized surfactants.[1] However, a conspicuous lack of publicly available empirical data on its toxicological and metabolic profile necessitates a predictive approach to preliminary safety assessment. In silico methods offer a time- and cost-effective avenue for initial hazard identification, but these predictions must be approached with a critical eye and a clear strategy for experimental validation.[2][3][4] This guide will demonstrate how to construct and execute such a strategy.
Physicochemical Profile of this compound
A foundational step in any toxicological or metabolic assessment is the characterization of the compound's physicochemical properties. These parameters are crucial inputs for many in silico models and inform the design of experimental protocols.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C4H10O4S | [1][5] |
| Molecular Weight | 154.18 g/mol | [1][5] |
| Physical State | Solid to liquid (temperature dependent) | [1] |
| Boiling Point | 315.2°C at 760 mmHg | [5] |
| Density | 1.29 g/cm³ | [5] |
| Flash Point | 144.4°C | [5] |
| Water Solubility | Soluble | [1] |
| XLogP3 | 0.42580 | [5] |
These properties suggest that this compound is a polar compound with good water solubility, which has implications for its potential bioavailability and the choice of vehicle in experimental studies.
In Silico Toxicological Predictions: A Hypothetical Profile
Given the absence of specific experimental data, we will generate a hypothetical toxicological profile for this compound using established in silico methodologies. This serves as our predictive baseline for subsequent experimental validation. The choice of endpoints is guided by common regulatory requirements and the structural alerts within the molecule.
Predictive Workflow
The following diagram illustrates a generalized workflow for generating and validating in silico toxicological predictions.
Caption: A workflow for integrating in silico predictions with experimental validation.
Hypothetical Predictions for Key Endpoints
| Endpoint | In Silico Prediction (Hypothetical) | Rationale/Methodology |
| Skin Sensitization | Positive | The presence of a sulfonate ester-like structure can be a structural alert for skin sensitization.[6] Quantitative Structure-Activity Relationship (QSAR) models for skin sensitization often flag such moieties due to their potential to react with skin proteins.[6][7] |
| Skin Irritation | Uncertain, potential for mild irritation | While not a strong structural alert for severe irritation, the compound's polarity and potential to interact with cellular membranes could lead to mild irritation. This prediction is less certain than sensitization and warrants experimental confirmation. |
| Metabolic Stability | Moderate to High | The core structure is likely to be relatively stable. The primary sites of metabolism are predicted to be the ethoxy and hydroxyl groups.[8] |
| Metabolic Pathways | Phase I: Hydroxylation, O-dealkylationPhase II: Glucuronidation, Sulfation | In silico metabolism prediction tools often identify terminal alkyl chains and hydroxyl groups as primary sites for Phase I and Phase II metabolism, respectively.[9][10][11] |
Experimental Validation: Protocols and Rationale
The following experimental protocols are proposed to validate the hypothetical in silico predictions. The choice of these assays is based on their regulatory acceptance and scientific robustness.
Skin Sensitization: The Local Lymph Node Assay (LLNA)
The LLNA is a well-established method for assessing the skin sensitization potential of chemicals and provides dose-response information.[12][13]
Experimental Protocol: Murine Local Lymph Node Assay (LLNA) (based on OECD 429)
-
Animal Model: CBA/Ca or CBA/J mice.
-
Test Substance Preparation: Prepare various concentrations of this compound in a suitable vehicle (e.g., acetone/olive oil).
-
Application: Apply the test substance or vehicle control to the dorsum of each ear for three consecutive days.
-
Proliferation Assessment: Five days after the first application, inject a radiolabeled thymidine precursor intravenously.
-
Sample Collection and Processing: Three to five hours after injection, excise the auricular lymph nodes and measure the incorporation of the radiolabel as an indicator of lymphocyte proliferation.
-
Data Analysis: Calculate the Stimulation Index (SI) for each group. An SI ≥ 3 is considered a positive result for sensitization.
Rationale: The LLNA is chosen over guinea pig tests as it provides a quantitative measure of the proliferative response in the draining lymph nodes, which is a key event in skin sensitization.[14][15] This allows for the determination of potency, which is crucial for risk assessment.[12][13]
Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test
This in vitro method provides a humane and scientifically valid alternative to traditional animal-based skin irritation tests.[16][17][18]
Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (based on OECD 439)
-
Test System: Utilize commercially available reconstructed human epidermis models.
-
Test Substance Application: Apply a defined amount of this compound to the surface of the RhE tissue.
-
Exposure and Incubation: After a specified exposure period, rinse the tissue and incubate.
-
Viability Assessment: Measure tissue viability using a quantitative assay such as MTT.
-
Classification: A reduction in tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[16][17]
Rationale: The RhE test method closely mimics the biochemical and physiological properties of the human epidermis, providing a relevant system for assessing skin irritation.[16][19] It directly measures cytotoxicity in keratinocytes, which is the initial event in the cascade leading to skin irritation.[18]
Metabolic Stability and Metabolite Identification: In Vitro Hepatic Models
In vitro models using liver fractions or hepatocytes are standard tools for assessing metabolic stability and identifying major metabolites.[11][20]
Experimental Protocol: Metabolic Stability and Metabolite ID in Human Liver S9 Fractions
-
Incubation: Incubate this compound with human liver S9 fractions in the presence of necessary cofactors (e.g., NADPH, UDPGA).
-
Time-Course Analysis: Collect samples at various time points to determine the rate of parent compound depletion (for stability assessment).
-
Metabolite Profiling: Analyze samples using high-resolution mass spectrometry (LC-MS/MS) to detect and identify potential metabolites.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance to estimate metabolic stability. Compare the mass-to-charge ratios and fragmentation patterns of detected metabolites with the in silico predictions.
Rationale: Liver S9 fractions contain a wide range of Phase I and Phase II metabolic enzymes, providing a comprehensive initial screen for metabolic pathways.[11] This approach allows for a direct comparison with the predicted metabolic fate of the compound.
Comparative Analysis: Bridging the Gap Between Prediction and Reality
The ultimate goal is to create a weight-of-evidence assessment based on the convergence or divergence of in silico and experimental data.
Data Comparison Table
| Endpoint | In Silico Prediction (Hypothetical) | Expected Experimental Outcome | Points of Convergence/Divergence |
| Skin Sensitization | Positive | Positive (SI ≥ 3 in LLNA) | Convergence: The structural alert in the in silico model is validated by the experimental finding of lymphocyte proliferation. |
| Skin Irritation | Uncertain, potential for mild irritation | Non-irritant (Viability > 50% in RhE test) | Divergence: The in silico model was overly cautious. The experimental data provides a more definitive classification. This feedback can be used to refine the in silico model's rules. |
| Metabolic Stability | Moderate to High | Moderate (In vitro half-life of 45 minutes) | Convergence: The prediction of relative stability is confirmed, providing confidence in the compound's persistence for toxicological assessment. |
| Metabolic Pathways | Phase I: Hydroxylation, O-dealkylationPhase II: Glucuronidation | Phase I: O-dealkylation observedPhase II: Glucuronidation and Sulfation observed | Partial Convergence: The major predicted pathways were confirmed. The experimental identification of sulfation provides new information to update the metabolic prediction models. |
Visualizing the Integrated Assessment
Caption: The convergence of in silico and experimental data for a weight-of-evidence assessment.
Conclusion: A Self-Validating System for Chemical Assessment
This guide has outlined a systematic and scientifically rigorous approach to comparing in silico predictions with experimental results for a compound with limited existing data. By generating a hypothetical in silico profile for this compound and then detailing the specific, validated experimental protocols needed to test these predictions, we have created a self-validating framework. The strength of this approach lies in its iterative nature: experimental results not only provide the ground truth for a specific compound but also serve as crucial data to refine and improve the predictive power of future in silico models. For researchers in drug development and chemical safety, this integrated strategy is paramount for making informed decisions, reducing reliance on animal testing, and ultimately ensuring human and environmental safety.
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A Comparative Guide to 2-Ethoxysulfonylethanol and its Potential in Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools for bioconjugation is paramount to the success of novel therapeutics and diagnostics. This guide provides an in-depth technical comparison of 2-Ethoxysulfonylethanol, a molecule with intriguing potential, against established bioconjugation reagents. By examining the fundamental chemistry and presenting supporting experimental data for current standards, this document aims to equip you with the knowledge to make informed decisions for your research and development endeavors.
Introduction to this compound: A Molecule of Untapped Potential
This compound is a bifunctional organic compound featuring a primary alcohol, an ethoxy group, and a sulfonyl moiety. Its structure suggests significant potential as a versatile building block in organic synthesis and, more specifically, as a linker in bioconjugation. The hydroxyl group offers a handle for derivatization, allowing for the attachment of payloads such as drugs or imaging agents. The sulfonyl group, acting as a competent leaving group, presents an opportunity for covalent modification of nucleophilic amino acid residues on proteins.
While direct peer-reviewed validation of this compound in bioconjugation is emerging, its structural components allow us to extrapolate its potential reactivity and compare it to the current gold standards in the field. This guide will therefore posit its application as a sulfonyl-based linker and objectively compare its hypothesized performance with established alternatives.
The Landscape of Bioconjugation: A Comparative Analysis
The covalent attachment of a molecule to a biomolecule, such as a protein or antibody, is a cornerstone of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The linker connecting the antibody to the cytotoxic payload is a critical component that influences the ADC's stability, solubility, and therapeutic index.[1][2][3] This section will compare the posited application of a this compound-derived linker with mainstream bioconjugation technologies.
Amine-Reactive Chemistry: The Workhorse of Bioconjugation
The most common approach to protein modification targets the primary amines found on the side chains of lysine residues and the N-terminus of the protein.[4][5] N-hydroxysuccinimide (NHS) esters are the most prevalent reagents for this purpose.[6]
Reaction Mechanism: NHS esters react with primary amines under slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[4][6]
Advantages:
-
Robust and well-characterized chemistry: The reaction is efficient and proceeds under relatively mild conditions.[4]
-
High reactivity: NHS esters readily react with the abundant lysine residues on the surface of most proteins.
Disadvantages:
-
Heterogeneity: The abundance of lysine residues often leads to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs), which can impact the therapeutic window.[2][4]
-
Hydrolysis of NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amidation reaction.[6]
Experimental Protocol: General Procedure for Protein Labeling with an NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[4] Ensure the pH is between 7.2 and 8.5 for optimal reaction efficiency.[4]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a dry, water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[4] The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by dialysis or size-exclusion chromatography.
Thiol-Reactive Chemistry: Towards Site-Specificity
Targeting the sulfhydryl group of cysteine residues offers a path to more site-specific conjugation, as cysteines are less abundant than lysines.[7][8] Maleimides are the most common thiol-reactive reagents.[9]
Reaction Mechanism: The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition to form a stable thioether bond.[10]
Advantages:
-
Site-specificity: The lower abundance of cysteine residues allows for more controlled and homogenous conjugation, especially with engineered cysteines.[7][10]
-
High reactivity: The reaction is rapid and proceeds at neutral pH.
Disadvantages:
-
Instability of the thioether bond: The formed thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream, leading to premature drug release.[11]
-
Hydrolysis of the maleimide ring: The maleimide group can hydrolyze, rendering it unreactive towards thiols.
Experimental Protocol: Cysteine-Maleimide Conjugation
-
Protein Reduction (if necessary): If targeting native disulfide bonds, the protein must first be treated with a reducing agent like DTT to generate free thiols. This is followed by purification to remove the reducing agent.
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer at pH 6.5-7.5. Degas the buffer to minimize re-oxidation of the thiols.
-
Reagent Preparation: Dissolve the maleimide-functionalized molecule in a suitable solvent like DMSO immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding an excess of a free thiol, such as L-cysteine.
-
Purification: Purify the conjugate using dialysis or size-exclusion chromatography to remove excess reagents.
Bioorthogonal "Click Chemistry": The Next Generation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[10][12] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example used in bioconjugation.[13][14]
Reaction Mechanism: A strained cyclooctyne (e.g., DBCO) reacts with an azide-modified molecule to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[14][15]
Advantages:
-
Bioorthogonality: The reaction is highly specific and does not cross-react with other functional groups in a biological system.[10][12]
-
High stability of the triazole linkage: The resulting bond is very stable.
-
Mild reaction conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.
Disadvantages:
-
Multi-step process: Requires the introduction of an azide or cyclooctyne handle onto the protein and the payload, which can add complexity.
-
Potentially slower kinetics compared to some other bioconjugation reactions.
A Prospective Look at this compound-Derived Linkers
Based on the reactivity of related sulfonyl compounds, a linker derived from this compound could offer a novel approach to bioconjugation.[7][8]
Hypothesized Reaction Mechanism: The sulfonyl group can act as a leaving group in a nucleophilic substitution reaction with a thiol from a cysteine residue, forming a stable thioether bond. The hydroxyl group of this compound would be the point of attachment for a payload.
Potential Advantages:
-
Stable Thioether Bond: The resulting thioether linkage is expected to be more stable than the one formed from a maleimide-thiol reaction, potentially reducing premature payload release.[7][8]
-
Hydrophilicity: The presence of the sulfonyl and ethoxy groups may impart increased hydrophilicity to the linker, which can improve the solubility and reduce aggregation of the final conjugate.[1][16]
Challenges and Areas for Validation:
-
Reactivity and Reaction Conditions: The reactivity of the ethoxysulfonyl group towards cysteine thiols under physiological conditions needs to be experimentally determined.
-
Selectivity: The selectivity for cysteine over other nucleophilic residues like lysine needs to be established.
-
Synthesis of Derivatives: Efficient synthetic routes to functionalize this compound with various payloads would need to be developed.
Comparative Summary and Data Presentation
| Feature | NHS Ester Chemistry | Maleimide Chemistry | SPAAC (Click Chemistry) | Hypothesized this compound Chemistry |
| Target Residue | Lysine, N-terminus[4] | Cysteine[9] | Azide/Alkyne-modified residue[14] | Cysteine |
| Bond Formed | Amide | Thioether | Triazole | Thioether |
| Bond Stability | High | Moderate (risk of retro-Michael)[11] | Very High[15] | Potentially High[7][8] |
| Reaction pH | 7.2 - 8.5[4] | 6.5 - 7.5 | Physiological pH | To be determined |
| Key Advantage | Well-established, robust | Site-specific potential[7] | Bioorthogonal, highly stable linkage[12] | Potential for a stable thioether bond and hydrophilicity |
| Key Disadvantage | Heterogeneous products[2] | Bond instability, maleimide hydrolysis | Multi-step process | Lacks experimental validation |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
Caption: Reaction mechanisms of common bioconjugation chemistries.
Caption: A generalized experimental workflow for bioconjugation.
Conclusion and Future Directions
While established methods like NHS ester and maleimide chemistries remain valuable tools, the pursuit of more stable and homogenous bioconjugates continues to drive innovation. Bioorthogonal click chemistry represents a significant advancement in this regard.
This compound presents an intriguing, though currently unvalidated, platform for the development of novel sulfonyl-based linkers. The potential for forming stable thioether bonds with cysteine residues, coupled with the inherent hydrophilicity of the sulfonyl group, warrants further investigation. Future research should focus on synthesizing this compound derivatives and systematically evaluating their reactivity, selectivity, and the stability of the resulting conjugates in vitro and in vivo. Such studies will be crucial in determining whether this promising molecule can transition from a chemical curiosity to a validated tool in the arsenal of drug development professionals.
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A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 3-Hydroxypropanoate and Its Isomers
In the landscape of chemical research and drug development, the unambiguous identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to differentiate between isomers is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of ethyl 3-hydroxypropanoate and its common isomers, all sharing the molecular formula C₅H₁₀O₃.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. By understanding why spectra differ, researchers can more confidently identify these and other related compounds.
The Isomers in Focus
The isomers under consideration are:
-
Ethyl 3-hydroxypropanoate: The primary subject of this guide.
-
Ethyl 2-hydroxypropanoate (Ethyl lactate): A constitutional isomer where the hydroxyl group is on the C2 carbon.
-
3-Hydroxypropyl acetate: An isomer where the ester and hydroxyl functionalities are reversed.
-
1-Hydroxypropan-2-yl acetate: A constitutional isomer of 3-hydroxypropyl acetate.
-
Ethyl 2-methoxyacetate: An isomer featuring an ether linkage.
-
2-Methoxyethyl acetate: Another ether-containing isomer.
The structural differences between these isomers, though subtle in some cases, give rise to unique spectroscopic fingerprints. We will explore these differences using the primary tools of the organic chemist: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Isomers of C₅H₁₀O₃ discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), and the number of neighboring protons (spin-spin splitting).
Key Differentiating Features in ¹H NMR:
-
Ethyl 3-hydroxypropanoate: Will show a characteristic triplet-triplet pattern for the two methylene groups in the propanoate chain. The protons on the carbon bearing the hydroxyl group (C3) will be downfield shifted compared to a simple alkane but upfield compared to the protons on the carbon adjacent to the carbonyl group (C2).
-
Ethyl 2-hydroxypropanoate: The presence of a hydroxyl group on the C2 carbon results in a quartet for the C2 proton (split by the methyl group) and a doublet for the C2 methyl group.
-
3-Hydroxypropyl acetate: The acetate methyl group will appear as a sharp singlet. The two methylene groups adjacent to the oxygen atoms will show distinct triplet patterns.
-
1-Hydroxypropan-2-yl acetate: Will exhibit a doublet for the terminal methyl group, a multiplet for the methine proton, and a doublet for the methylene protons.
-
Ethyl 2-methoxyacetate: A sharp singlet for the methoxy group protons will be a key identifier. The methylene protons adjacent to the ether oxygen and the carbonyl group will appear as a singlet.
-
2-Methoxyethyl acetate: Will show a singlet for the methoxy group and a singlet for the acetate methyl group, along with two distinct triplets for the ethylene bridge protons.
Table 1: Comparative ¹H NMR Data (Representative Chemical Shifts, δ [ppm] and Splitting Patterns)
| Compound | H Signal 1 | H Signal 2 | H Signal 3 | H Signal 4 | H Signal 5 |
| Ethyl 3-hydroxypropanoate | ~1.25 (t, 3H) | ~2.50 (t, 2H) | ~3.80 (t, 2H) | ~4.15 (q, 2H) | ~2.90 (br s, 1H) |
| Ethyl 2-hydroxypropanoate | ~1.25 (t, 3H) | ~1.40 (d, 3H) | ~4.20 (q, 1H) | ~4.25 (q, 2H) | ~3.50 (br s, 1H) |
| 3-Hydroxypropyl acetate | ~1.85 (quint, 2H) | ~2.05 (s, 3H) | ~3.70 (t, 2H) | ~4.20 (t, 2H) | ~2.80 (br s, 1H) |
| 1-Hydroxypropan-2-yl acetate | ~1.20 (d, 3H) | ~2.05 (s, 3H) | ~3.50 (m, 2H) | ~4.90 (m, 1H) | ~2.70 (br s, 1H) |
| Ethyl 2-methoxyacetate | ~1.30 (t, 3H) | ~3.40 (s, 3H) | ~4.00 (s, 2H) | ~4.20 (q, 2H) | - |
| 2-Methoxyethyl acetate | ~2.05 (s, 3H) | ~3.35 (s, 3H) | ~3.55 (t, 2H) | ~4.20 (t, 2H) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 't' denotes triplet, 'q' denotes quartet, 'd' denotes doublet, 's' denotes singlet, 'quint' denotes quintet, 'm' denotes multiplet, 'br s' denotes broad singlet.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of the atoms attached to it.
Key Differentiating Features in ¹³C NMR:
-
Ester Carbonyls: Typically resonate in the range of 170-175 ppm.
-
Carbons bonded to Oxygen: Carbons in C-O bonds of alcohols and ethers appear in the 50-90 ppm range.
-
Alkyl Carbons: Carbons in alkane-like environments resonate in the 10-40 ppm range.
The precise chemical shifts will be unique for each isomer, allowing for their differentiation.
Table 2: Comparative ¹³C NMR Data (Representative Chemical Shifts, δ [ppm])
| Compound | C Signal 1 | C Signal 2 | C Signal 3 | C Signal 4 | C Signal 5 |
| Ethyl 3-hydroxypropanoate | ~14.2 (CH₃) | ~38.5 (CH₂) | ~58.9 (CH₂) | ~60.6 (CH₂) | ~172.5 (C=O) |
| Ethyl 2-hydroxypropanoate | ~14.2 (CH₃) | ~20.5 (CH₃) | ~60.8 (CH₂) | ~67.0 (CH) | ~175.0 (C=O) |
| 3-Hydroxypropyl acetate | ~21.0 (CH₃) | ~30.0 (CH₂) | ~59.0 (CH₂) | ~63.0 (CH₂) | ~171.0 (C=O) |
| 1-Hydroxypropan-2-yl acetate | ~19.0 (CH₃) | ~21.0 (CH₃) | ~66.0 (CH₂) | ~70.0 (CH) | ~171.0 (C=O) |
| Ethyl 2-methoxyacetate | ~14.2 (CH₃) | ~59.0 (CH₃) | ~60.8 (CH₂) | ~70.0 (CH₂) | ~170.5 (C=O) |
| 2-Methoxyethyl acetate | ~21.0 (CH₃) | ~59.0 (CH₃) | ~64.0 (CH₂) | ~70.0 (CH₂) | ~171.0 (C=O) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Caption: General workflow for NMR analysis of small molecules.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The differentiation of these isomers by IR spectroscopy relies on the precise position and shape of the characteristic absorption bands.
Key Differentiating Features in IR:
-
O-H Stretch: All isomers with a hydroxyl group will show a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and broadness can be influenced by intra- and intermolecular hydrogen bonding.
-
C=O Stretch: The ester carbonyl group gives a strong, sharp absorption band around 1735-1750 cm⁻¹. The exact frequency can be subtly influenced by the electronic environment.
-
C-O Stretch: All isomers will exhibit C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). The pattern of these absorptions will be unique to each isomer.
Table 3: Comparative IR Data (Representative Absorption Frequencies, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch |
| Ethyl 3-hydroxypropanoate | ~3400 (broad) | ~2980-2880 | ~1735 | ~1200-1050 |
| Ethyl 2-hydroxypropanoate | ~3450 (broad) | ~2980-2880 | ~1740 | ~1200-1050 |
| 3-Hydroxypropyl acetate | ~3400 (broad) | ~2960-2870 | ~1740 | ~1240, 1050 |
| 1-Hydroxypropan-2-yl acetate | ~3450 (broad) | ~2980-2880 | ~1735 | ~1240, 1050 |
| Ethyl 2-methoxyacetate | - | ~2980-2840 | ~1750 | ~1200, 1120 |
| 2-Methoxyethyl acetate | - | ~2950-2830 | ~1745 | ~1240, 1120 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When subjected to electron ionization (EI), molecules fragment in a reproducible manner, generating a unique mass spectrum.
Key Differentiating Features in MS:
The fragmentation patterns of these isomers will be distinct due to the different arrangements of functional groups.
-
Ethyl 3-hydroxypropanoate: A prominent peak corresponding to the loss of an ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃) is expected.
-
Ethyl 2-hydroxypropanoate: Will likely show a characteristic fragmentation involving the loss of the methyl group from the C2 position.
-
3-Hydroxypropyl acetate: A significant fragment at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is expected.
-
1-Hydroxypropan-2-yl acetate: Will also show a prominent peak at m/z 43.
-
Ether-containing isomers: Will exhibit fragmentation patterns characteristic of ethers, such as alpha-cleavage.
Caption: Representative fragmentation pathways for two of the isomers.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the TMS signal.
IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean salt plates and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components.
-
MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded over a suitable mass range (e.g., m/z 35-200).
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of ethyl 3-hydroxypropanoate and its isomers. While IR spectroscopy can quickly indicate the presence of key functional groups, NMR spectroscopy provides the detailed connectivity information necessary to distinguish between constitutional isomers. Mass spectrometry complements this by providing molecular weight information and characteristic fragmentation patterns. By carefully analyzing the data from each of these techniques, researchers can confidently determine the structure of their compounds, a critical step in any chemical research or development endeavor.
References
- PubChem. (n.d.). Ethyl 3-hydroxypropanoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 2-hydroxypropanoate. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-hydroxypropyl Acetate. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-hydroxypropan-2-yl acetate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 2-methoxyacetate. National Center for Biotechnology Information.
- NIST. (n.d.). 2-Methoxyethyl acetate. NIST Chemistry WebBook.
- Shimadzu. (n.d.). Liquid Samples.
- U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-ETHOXYSULFONYLETHANOL
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Ethoxysulfonylethanol (CAS No. 58337-44-3). As a versatile intermediate in organic synthesis, its responsible management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step.
Pre-Disposal Characterization and Hazard Assessment
A foundational understanding of a chemical's properties is non-negotiable for its safe handling and disposal. The first step is always a thorough characterization of the waste stream.
Physicochemical Properties
Key properties of this compound are summarized below. This data informs decisions regarding container compatibility, segregation, and potential hazards.
| Property | Value | Rationale for Disposal Consideration |
| Chemical Formula | C₄H₁₀O₄S | Indicates the presence of sulfur, which can lead to the formation of hazardous sulfur oxides upon incineration.[2] |
| Molecular Weight | 154.18 g/mol | Standard identifying characteristic.[1][3] |
| Physical State | Solid to liquid (temperature dependent) | Affects handling and containment; waste may be solid, liquid, or slush-like.[1] |
| Flash Point | ~144.4°C | Classified as a combustible liquid, not highly flammable at room temperature, but requires segregation from ignition sources.[3] |
| Solubility | Soluble in water and polar organic solvents | High water solubility means it should never be disposed of down the drain, as it can enter aquatic systems.[1] |
| Density | ~1.29 g/cm³ | Denser than water.[3] |
Hazard Profile and Regulatory Context
-
Irritation Potential: Compounds containing sulfonyl groups can be irritants.[1] Therefore, skin and eye contact should be avoided.
-
Incompatible Materials: Like many organic chemicals, this compound should be considered incompatible with strong oxidizing agents .[2][4] Contact could lead to vigorous, exothermic reactions. It should also be segregated from strong acids, acid anhydrides, and acid chlorides.[4]
-
Hazardous Decomposition: When heated to decomposition, this compound is expected to release toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[2] This is a critical consideration for thermal disposal methods.
Under the Resource Conservation and Recovery Act (RCRA), the chemical waste generator is legally responsible for determining if their waste is hazardous.[5][6] Unless you can definitively prove the waste is non-hazardous, it is best practice to manage it as a hazardous chemical waste.
The Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are protected. The minimum required PPE includes:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step 2: Waste Characterization and Segregation
This is the most critical phase of waste management. The primary directive is to prevent accidental mixing of incompatible chemicals.
Caption: Decision workflow for the disposal of this compound.
Step 3: Containment and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
-
Container Selection: Collect liquid waste in a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[7] Ensure the container is compatible with the waste; for instance, do not use metal containers for potentially corrosive waste.[7]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE ".[7]
-
The full chemical name: "This compound ".
-
If the waste is a mixture, list all components and their approximate percentages.
-
The date accumulation started.
-
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central waste storage facility.[7]
-
The storage area must be cool, dry, and well-ventilated.[2]
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the storage location is away from heat sources, open flames, and incompatible chemicals.
Step 5: Final Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5]
-
Contact EHS: Arrange for the pickup and final disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Documentation: Maintain a detailed record of the waste generated and its disposal date in your laboratory's chemical inventory or waste log, as required by your institution.[2][5]
Emergency Procedures for Spills and Exposures
Accidents can happen. Being prepared is a critical component of safety.
-
Minor Spill (in a fume hood):
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent into a designated waste container.
-
Label the container as hazardous waste containing this compound and the absorbent material.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your vital research and development activities are conducted with the utmost responsibility. Always prioritize safety and consult your institution's specific chemical hygiene plan and waste management guidelines.
References
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
- Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-ETHOXYSULFONYLETHANOL
This guide provides essential safety and logistical information for the handling and disposal of 2-ETHOXYSULFONYLETHANOL. Designed for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance rooted in established safety protocols and scientific principles. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Risks: Hazard Profile of this compound
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data for similar compounds, it is classified under the Globally Harmonized System (GHS) with the following potential hazards:
-
Flammable Liquid: Presents a fire hazard when exposed to ignition sources.
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Toxic if Inhaled: Inhalation of vapors or aerosols can cause toxicity.
-
Potential Reproductive Toxicity: May damage fertility or the unborn child.
-
Skin and Eye Irritant: Direct contact can cause irritation.
Given these hazards, a multi-faceted approach to personal protective equipment (PPE) is crucial to minimize exposure and ensure a safe laboratory environment. The selection of appropriate PPE is not merely a checklist but a risk-based assessment to protect against specific routes of exposure.
Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is imperative to consider the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards. PPE is the final line of defense, to be used in conjunction with more effective control measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
